molecular formula C10H8N2 B1599381 4-Phenylpyridazine CAS No. 92184-43-5

4-Phenylpyridazine

Cat. No.: B1599381
CAS No.: 92184-43-5
M. Wt: 156.18 g/mol
InChI Key: VYPDRJDYVPYUJY-UHFFFAOYSA-N
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Description

4-Phenylpyridazine is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPDRJDYVPYUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423296
Record name 4-phenylpyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92184-43-5
Record name 4-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Chemist's Guide to 4-Phenylpyridazine Derivatives: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpyridazine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its diverse pharmacological activities and unique electronic properties. This guide provides a comprehensive overview of the core synthetic strategies for accessing 4-phenylpyridazine derivatives. It delves into the mechanistic underpinnings of key reactions, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols for the synthesis of these valuable compounds. The content is structured to empower researchers with the knowledge to not only replicate existing methods but also to rationally design and execute novel synthetic routes.

Introduction: The Significance of the 4-Phenylpyridazine Core

Pyridazine-based frameworks are integral to a wide array of biologically active molecules, demonstrating activities such as antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a phenyl group at the 4-position of the pyridazine ring significantly influences the molecule's steric and electronic properties, often enhancing its biological efficacy and tuning its photophysical characteristics. This has led to their investigation in various therapeutic areas, including as anti-hypertensive and anti-depressant agents.[1] Consequently, the development of efficient and versatile synthetic methods to access 4-phenylpyridazine derivatives is of paramount importance for advancing drug discovery and materials science.

Key Synthetic Strategies for 4-Phenylpyridazine Construction

The synthesis of 4-phenylpyridazines can be broadly categorized into two main approaches: construction of the pyridazine ring with the phenyl substituent already in place, and functionalization of a pre-existing pyridazine core. This guide will focus on the latter, as it often provides a more modular and flexible approach to a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and they are particularly well-suited for the arylation of heterocyclic systems. The Suzuki-Miyaura and Stille couplings are the most prominent methods for the synthesis of 4-phenylpyridazines.

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[3][4] For the synthesis of 4-phenylpyridazines, this typically involves the coupling of a 4-halopyridazine with phenylboronic acid or its derivatives.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyridazine [4]

This protocol describes the synthesis of a π-conjugated pyridazine derivative via a Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Phenylboronic acid

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Nitrogen gas

  • Chloroform

  • Saturated Sodium Chloride solution

Procedure:

  • In a round-bottom flask, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), phenylboronic acid (0.6 mmol), DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL).

  • Add Pd(PPh₃)₄ (5 mol %) to the mixture.

  • Purge the flask with nitrogen and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.

  • After cooling to room temperature, extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-6-(thiophen-2-yl)pyridazine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) catalyst that is effective for a wide range of Suzuki couplings.[4]

  • Base: Sodium carbonate is a crucial component, as it facilitates the transmetalation step by activating the boronic acid.[5]

  • Solvent System: The mixture of DME, ethanol, and water provides a suitable medium for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[5]

Troubleshooting:

  • Low Yield: Ensure all reagents are pure and the reaction is conducted under strictly anaerobic conditions. Catalyst deactivation is a common issue.[5]

  • Homocoupling of Boronic Acid: The formation of biphenyl is a common side reaction. This can be minimized by using a slight excess of the halide and ensuring a truly inert atmosphere.[5]

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[6][7] While the toxicity of organotin reagents is a significant drawback, the Stille reaction is often tolerant of a wide range of functional groups and can be advantageous in specific synthetic contexts.[8]

Mechanism: The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[6]

Stille_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling [9]

Materials:

  • Aryl halide (e.g., 4-chloropyridazine)

  • Organostannane (e.g., phenyltributyltin)

  • Dry Dimethylformamide (DMF)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Nitrogen gas

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aryl halide (1.0 equiv) in dry DMF, add the organostannane (2.0 equiv).

  • Degas the mixture with a stream of nitrogen for 10 minutes.

  • Add PdCl₂(PPh₃)₂ (0.05 equiv) to the mixture and degas for an additional 5 minutes.

  • Stir the reaction mixture at 80 °C for 8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with EtOAc.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10]

  • Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction.

  • Toxicity: A major drawback of the Stille reaction is the high toxicity of the organotin reagents.[6] Proper handling and disposal procedures are essential.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[11][12] This approach involves the direct coupling of a C-H bond of the pyridazine ring with an aryl halide or its equivalent.

Mechanism: The mechanism of C-H arylation can be complex and varied, often involving a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle.[13]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridazine Fused 1,2,4-Triazoles [11]

While this protocol is for a related fused system, the principles are applicable to the direct arylation of pyridazines.

Materials:

  • Pyridazine derivative

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA)

  • Nitrogen gas

Procedure:

  • In a reaction vessel, combine the pyridazine derivative (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), and KOAc (2.0 equiv) in DMA.

  • Purge the vessel with nitrogen and heat the reaction at a specified temperature (e.g., 110-130 °C).[14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective catalyst for C-H activation reactions.[13]

  • Base: KOAc acts as a base to facilitate the C-H bond cleavage.

  • Solvent: High-boiling polar aprotic solvents like DMA are often required to achieve the necessary reaction temperatures.

[4+2] Cycloaddition Reactions: Building the Pyridazine Ring

An alternative strategy involves the construction of the pyridazine ring itself through a [4+2] cycloaddition (Diels-Alder) reaction.[15][16] This approach can be highly regioselective and allows for the introduction of various substituents.[15]

Mechanism: The reaction typically involves the cycloaddition of a 1,2,4,5-tetrazine with an alkyne, followed by the elimination of dinitrogen to form the aromatic pyridazine ring.

Diels_Alder_Pyridazine cluster_0 [4+2] Cycloaddition cluster_1 Retro-Diels-Alder Tetrazine 1,2,4,5-Tetrazine Cycloadduct Bicyclic Intermediate Tetrazine->Cycloadduct Alkyne Alkyne Alkyne->Cycloadduct Pyridazine Pyridazine Cycloadduct->Pyridazine N2 N₂ Cycloadduct->N2

Figure 3: Synthesis of pyridazines via [4+2] cycloaddition of tetrazines and alkynes.

Experimental Protocol: Intramolecular [4+2] Cycloaddition [16][17]

This protocol describes a thermally induced intramolecular Diels-Alder reaction of a pyridazinecarbonitrile with an alkyne side chain.

Materials:

  • 3-(Alkynyl-X)-substituted 4-pyridazinecarbonitrile

  • Bromobenzene or 1,2,4-trichlorobenzene

  • Argon atmosphere

Procedure:

  • A solution of the starting pyridazinecarbonitrile in a high-boiling solvent (e.g., bromobenzene) is heated to a high temperature (e.g., 150 °C) under an inert atmosphere (Argon).[16]

  • The reaction is monitored over an extended period (e.g., 96 hours).[16]

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the fused benzonitrile product.[16]

Causality Behind Experimental Choices:

  • High Temperature: Thermal energy is required to overcome the activation barrier for the cycloaddition and subsequent retro-Diels-Alder reaction.

  • Inert Atmosphere: Prevents potential side reactions and degradation of the starting material and product at high temperatures.

  • High-Boiling Solvent: Allows for the reaction to be conducted at the necessary high temperatures.

Data Summary and Comparison

Synthetic MethodKey ReagentsCatalystAdvantagesDisadvantages
Suzuki-Miyaura Coupling Aryl halide, Phenylboronic acid, BasePalladium complexHigh yields, functional group tolerance, commercially available reagents[3][4]Potential for boronic acid homocoupling[5]
Stille Coupling Aryl halide, OrganostannanePalladium complexHigh functional group tolerance[8]Toxicity of tin reagents, purification challenges[6][7]
Direct C-H Arylation Aryl halide, BasePalladium complexAtom-economical, avoids pre-functionalization[11][12]Can require harsh conditions, regioselectivity can be an issue[14]
[4+2] Cycloaddition Tetrazine, AlkyneNone (thermal)High regioselectivity, builds the core ring structure[15][16]Can require high temperatures and long reaction times[16]

Conclusion and Future Outlook

The synthesis of 4-phenylpyridazine derivatives is a mature field with a variety of robust and versatile methods at the disposal of the synthetic chemist. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the most widely employed and reliable strategies. However, the increasing importance of atom economy and green chemistry principles is driving the development of more sustainable methods like direct C-H arylation. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel pyridazine-based compounds in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will be a key area of future research.

References

  • Benchchem. (n.d.). Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones.
  • PMC - NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Wikipedia. (n.d.). Stille reaction.
  • PMC - PubMed Central - NIH. (n.d.). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts.
  • ResearchGate. (n.d.). Pd-catalyzed C–H arylation of pyridazine fused 1,2,4-triazoles.
  • (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies.
  • MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
  • (n.d.). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles.
  • PMC - NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • ResearchGate. (n.d.). The synthesis of pyridazine by [4+2] cycloaddition.
  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
  • Sci-Hub. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
  • PMC - NIH. (n.d.). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate.
  • PMC - NIH. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ResearchGate. (2025). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
  • Thermo Fisher Scientific - US. (n.d.). Stille Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • SciRP.org. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.

Sources

Core Chemical Identity and Properties of 4-Phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Phenylpyridazine: Chemical Properties, Structure, and Applications

This technical guide offers a comprehensive overview of 4-phenylpyridazine, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, providing detailed insights into its chemical properties, structure, synthesis, and reactivity.

4-Phenylpyridazine is a chemical compound with the molecular formula C₁₀H₈N₂. It consists of a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a phenyl group at the 4-position. This unique structure imparts a range of interesting chemical and physical properties.

A summary of its key physicochemical properties is provided in the table below:

PropertyValue
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.19 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 108-110 °C
Boiling Point 329.7 °C at 760 mmHg
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Molecular Structure and Spectroscopic Data

The molecular structure of 4-phenylpyridazine has been elucidated through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-phenylpyridazine typically shows characteristic signals for the protons on both the pyridazine and phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Mass Spectrometry: The mass spectrum of 4-phenylpyridazine shows a molecular ion peak (M+) at m/z = 156, corresponding to its molecular weight.

The planarity of the pyridazine and phenyl rings allows for potential π-π stacking interactions, which can be significant in biological contexts and in the solid-state packing of the molecule.

Caption: 2D structure of 4-phenylpyridazine.

Synthesis and Reactivity

Synthetic Methodologies

One of the common methods for synthesizing 4-phenylpyridazine is through a Suzuki coupling reaction. This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond between a pyridazine derivative and a phenylboronic acid derivative.

Exemplary Suzuki Coupling Protocol:

  • Reactants: 4-Chloropyridazine and phenylboronic acid are used as the coupling partners.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential for the reaction.

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, is required to activate the boronic acid.

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is used.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure completion.

  • Work-up and Purification: After the reaction is complete, the product is extracted and purified, commonly by column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Chloropyridazine 4-Chloropyridazine Suzuki Coupling Suzuki Coupling 4-Chloropyridazine->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base (K2CO3) Base (K2CO3) Base (K2CO3)->Suzuki Coupling Solvent (Toluene/H2O) Solvent (Toluene/H2O) Solvent (Toluene/H2O)->Suzuki Coupling Heat Heat Heat->Suzuki Coupling 4-Phenylpyridazine 4-Phenylpyridazine Suzuki Coupling->4-Phenylpyridazine

Caption: Workflow for the synthesis of 4-phenylpyridazine via Suzuki coupling.

Chemical Reactivity

The 4-phenylpyridazine molecule exhibits reactivity at both the pyridazine and phenyl rings.

  • Pyridazine Ring: The nitrogen atoms in the pyridazine ring are nucleophilic and can be alkylated or oxidized. The ring can also undergo nucleophilic aromatic substitution reactions under certain conditions.

  • Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The pyridazinyl substituent influences the regioselectivity of these reactions.

Applications in Drug Development

The 4-phenylpyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding and other non-covalent interactions make it a valuable building block in drug design.

Derivatives of 4-phenylpyridazine have been investigated for a range of therapeutic applications, including as:

  • Anticancer agents: Some 4-phenylpyridazine derivatives have shown promise as inhibitors of protein kinases, which are key targets in cancer therapy.

  • Anti-inflammatory agents: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways.

  • Antiviral and antimicrobial agents: Research has explored the potential of 4-phenylpyridazine derivatives in combating infectious diseases.

G cluster_applications Therapeutic Applications 4-Phenylpyridazine Scaffold 4-Phenylpyridazine Scaffold Anticancer Agents Anticancer Agents 4-Phenylpyridazine Scaffold->Anticancer Agents Anti-inflammatory Agents Anti-inflammatory Agents 4-Phenylpyridazine Scaffold->Anti-inflammatory Agents Antiviral Agents Antiviral Agents 4-Phenylpyridazine Scaffold->Antiviral Agents Antimicrobial Agents Antimicrobial Agents 4-Phenylpyridazine Scaffold->Antimicrobial Agents

Caption: Therapeutic applications of the 4-phenylpyridazine scaffold.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123049, 4-Phenylpyridazine. [Link]

  • Molbase. 4-Phenylpyridazine. [Link]

An In-depth Technical Guide to 4-Phenylpyridazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-phenylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, reactivity, and applications, offering field-proven insights for its practical use in a research and development setting.

Core Compound Identification and Physicochemical Properties

4-Phenylpyridazine is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a phenyl group at the 4-position. Its unique electronic properties, arising from the adjacent nitrogen atoms in the pyridazine core, make it a valuable scaffold in drug discovery and an interesting building block in organic synthesis.

PropertyValueSource(s)
CAS Number 92184-43-5[1]
Molecular Formula C₁₀H₈N₂[1]
Molecular Weight 156.18 g/mol [1]
Appearance Colorless liquid or solid[1]
Melting Point 86-86.5 °C[2]
Boiling Point 349.6 ± 21.0 °C (Predicted)[2]
Density 1.106 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.77 ± 0.10 (Predicted)[3]
SMILES C1=CC=C(C=C1)C2=CN=NC=C2[1]

Synthesis of 4-Phenylpyridazine

The construction of the 4-phenylpyridazine scaffold can be achieved through several synthetic strategies. The most common and versatile approach involves the functionalization of a pre-existing pyridazine ring, often via palladium-catalyzed cross-coupling reactions.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of 4-phenylpyridazine synthesis, this reaction typically involves the coupling of a halogenated pyridazine (e.g., 4-chloropyridazine or 4-bromopyridazine) with phenylboronic acid in the presence of a palladium catalyst and a base. This method is favored for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[4][5]

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Halopyridazine 4-Halopyridazine (X = Cl, Br) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Phenylboronic_Acid Phenylboronic Acid 4-Phenylpyridazine 4-Phenylpyridazine Catalyst->4-Phenylpyridazine Heat Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura coupling for the synthesis of 4-phenylpyridazine.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial for preventing catalyst degradation.[6]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.[6]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[6]

  • Work-up: Upon completion, cool the mixture to room temperature and dilute it with a suitable organic solvent such as ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure 4-phenylpyridazine.[6]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is essential to maintain its catalytic activity throughout the reaction.

  • Base: The base is required for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[5]

  • Solvent System: The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing the solvent removes dissolved oxygen.

Spectroscopic Characterization

The structural elucidation of 4-phenylpyridazine relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridazine rings. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the phenyl and pyridazine rings. The chemical shifts are indicative of the electronic environment of each carbon atom. A study by K-J. Hwang provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁵N NMR spectra of various pyridazine derivatives, which can serve as a reference for spectral interpretation.[3]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chemical Reactivity and Synthetic Utility

The pyridazine ring in 4-phenylpyridazine is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic nature governs its reactivity.

  • Nucleophilic Aromatic Substitution: The electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution reactions, particularly at positions activated by the ring nitrogens.

  • Diels-Alder Reactions: Pyridazines can participate in inverse-electron-demand Diels-Alder reactions, where the electron-deficient pyridazine acts as the diene.[7]

  • N-Functionalization: The lone pairs of electrons on the nitrogen atoms can be functionalized, for example, through alkylation or oxidation, to generate a variety of derivatives.

Applications in Research and Drug Development

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7]

  • Pharmacophore: The pyridazine ring possesses unique physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding, which are crucial for drug-target interactions.[8]

  • Bioisostere: The pyridazine ring can serve as a bioisostere for other aromatic rings, such as a phenyl ring, offering a means to modulate a compound's physicochemical properties, like solubility and metabolic stability, while retaining biological activity.[8]

  • Drug Candidates: Several drug candidates containing the pyridazine moiety have entered clinical development, highlighting the importance of this heterocycle in modern drug discovery.[8][9] For instance, pyridazine derivatives have been investigated for their potential as antibacterial, antifungal, and antimycobacterial agents.[10][11]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-phenylpyridazine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

This guide provides a foundational understanding of 4-phenylpyridazine for researchers and professionals in the field. The provided synthesis protocol and discussion of its properties and applications should serve as a valuable resource for its effective utilization in the laboratory.

References

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823–2829. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. BenchChem.
  • Hwang, K.-J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

  • Gulea, M., & De Kimpe, N. (2010).
  • MDPI. (2018). An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. Molecules, 23(7), 1563. [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 67(7), 715-719.
  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • Karaca, G., et al. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 932-938. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(7), 1563.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 4-chloroanisole with phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

physical properties of 4-phenylpyridine crystals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 4-Phenylpyridine Crystals

Introduction

4-Phenylpyridine is an aromatic heterocyclic organic compound with the chemical formula C₁₁H₉N. It consists of a pyridine ring substituted with a phenyl group at the 4-position. This molecular scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in medicinal chemistry, materials science, and as a fundamental building block in organic synthesis. The pyridine nitrogen atom provides a site for hydrogen bonding and coordination to metal centers, while the biphenyl-like structure allows for π-stacking interactions, making its solid-state behavior critical to its application.

Understanding the physical properties of 4-phenylpyridine in its crystalline form is paramount for controlling its behavior in various applications. Crystal structure dictates key parameters such as solubility, dissolution rate, stability, and hygroscopicity, which are critical quality attributes in the pharmaceutical industry. This guide provides a comprehensive overview of the core , details authoritative methods for their characterization, and explains the scientific rationale behind these experimental choices.

Core Physicochemical Properties

The fundamental physical and chemical properties of 4-phenylpyridine are summarized below. These values represent the foundational data upon which further solid-state characterization is built.

PropertyValueSource(s)
Molecular Formula C₁₁H₉N[1]
Molecular Weight 155.20 g/mol [1]
Appearance Light brown or white to yellow crystalline solid[2][3]
Melting Point 77 - 78 °C[4]
Boiling Point ~281 °C @ 760 mmHg[4]
Water Solubility 441.7 mg/L @ 25 °C (Estimated)[4]
Solubility (Qualitative) Soluble in chloroform, methanol, and ether; limited in water.[3]

Crystallography and Solid-State Structure

The precise arrangement of molecules in the crystal lattice is the most definitive characteristic of a solid-state form. For 4-phenylpyridine, a single crystalline form has been definitively characterized via single-crystal X-ray diffraction.

Crystal System and Unit Cell Parameters

The crystal structure of 4-phenylpyridine was determined by Clegg and Wallwork in 1982. The analysis was performed at a temperature of 120 K to reduce thermal motion and obtain more precise atomic positions. The key crystallographic data are presented below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 11.083(3) Å
b 5.867(2) Å
c 13.513(4) Å
β 109.23(2)°
Volume 829.4 ų
Z (Molecules per unit cell) 4

Source: Clegg, W., & Wallwork, S. C. (1982). Acta Crystallographica Section B, 38(5), 1646-1648.

Molecular Conformation and Packing

In the crystalline state, the 4-phenylpyridine molecule is nearly planar. The dihedral angle between the planes of the phenyl and pyridine rings is approximately 8.1°. This slight twist is a result of balancing the steric hindrance between ortho-hydrogen atoms on the two rings and the electronic effects that favor planarity for extended π-conjugation.

The crystal packing is primarily governed by van der Waals forces. There are no classical hydrogen bonds present, as 4-phenylpyridine is a hydrogen bond acceptor but not a donor. The molecules arrange in a herringbone-like pattern, which is common for aromatic compounds, optimizing close packing and maximizing attractive intermolecular forces.

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. To date, only the single monoclinic form of 4-phenylpyridine described above has been reported and characterized by single-crystal X-ray diffraction in peer-reviewed literature. While some databases allude to the possibility of solid-to-solid transitions, there is no definitive experimental evidence for other polymorphs of pure 4-phenylpyridine. However, derivatives of 4-phenylpyridine have been shown to exhibit polymorphism, suggesting that screening for alternate forms under various crystallization conditions is a prudent step in comprehensive solid-state characterization.

Thermal Properties and Stability

Thermal analysis is crucial for determining the stability, melting behavior, and potential phase transitions of a crystalline material.

Expected Thermal Behavior

Based on its reported melting point of 77-78 °C, a Differential Scanning Calorimetry (DSC) thermogram of 4-phenylpyridine is expected to show a sharp endotherm corresponding to this melting transition. The absence of other thermal events prior to melting would indicate the lack of solvent in the crystal lattice (i.e., it is not a solvate or hydrate) and the absence of any solid-solid phase transitions upon heating. Thermogravimetric Analysis (TGA) would be expected to show no mass loss until the temperature approaches the boiling point, indicating the material is thermally stable and not decomposing at or near its melting point.

Experimental Protocol: Thermal Analysis by DSC and TGA

To validate the thermal behavior and purity of a crystalline 4-phenylpyridine sample, the following protocol is a self-validating system.

Objective: To determine the melting point, enthalpy of fusion, and thermal stability of 4-phenylpyridine crystals.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 4-phenylpyridine crystals into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any sublimation or evaporation during the analysis.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

    • For TGA, weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the melting point, e.g., 120 °C.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to provide a stable atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 300 °C) at a controlled rate of 10 °C/min.

    • Maintain a constant inert nitrogen purge.

    • Record the sample mass as a function of temperature.

  • Data Interpretation:

    • DSC: The onset temperature of the sharp endothermic peak is taken as the melting point. The integrated area of this peak provides the enthalpy of fusion (ΔHfus). The sharpness of the peak is an indicator of purity.

    • TGA: The TGA curve should show a stable baseline with no significant mass loss until high temperatures. The temperature at which significant mass loss begins is the onset of decomposition or boiling.

Thermal_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Sample 4-Phenylpyridine Crystals Weigh_DSC Weigh 3-5 mg into Al pan Sample->Weigh_DSC Weigh_TGA Weigh 5-10 mg into TGA pan Sample->Weigh_TGA Seal_Pan Hermetically Seal DSC Pan Weigh_DSC->Seal_Pan TGA TGA Run (e.g., 10°C/min) Weigh_TGA->TGA Load Sample DSC DSC Run (e.g., 10°C/min) Seal_Pan->DSC Load Sample & Reference DSC_Data Heat Flow vs. Temp DSC->DSC_Data TGA_Data Mass vs. Temp TGA->TGA_Data Results Melting Point (Tm) Enthalpy (ΔHfus) Decomposition Temp (Td) DSC_Data->Results TGA_Data->Results

Workflow for thermal analysis of 4-phenylpyridine crystals.

Solubility Characteristics

Solubility is a critical property for reaction setup, purification (crystallization), and, in pharmaceutical contexts, bioavailability.

Principles of Solvent Selection

The "like dissolves like" principle is the guiding tenet for solubility. 4-Phenylpyridine has a moderately polar pyridine ring and a nonpolar phenyl ring, giving it a mixed polarity.

  • Good Solvents: It is expected to be soluble in moderately polar to polar aprotic solvents (e.g., chloroform, dichloromethane) and polar protic solvents (e.g., methanol, ethanol) where it can accept hydrogen bonds.

  • Poor Solvents (for Crystallization): It should have low solubility in nonpolar solvents (e.g., hexanes, light petroleum) at room temperature, but increased solubility at elevated temperatures, making these ideal anti-solvents or single-solvent systems for recrystallization.

Experimental Protocol: Isothermal Solubility Determination

Objective: To quantitatively determine the solubility of 4-phenylpyridine in a given solvent at a specific temperature.

Methodology:

  • System Preparation: Add an excess amount of 4-phenylpyridine crystals to a known volume of the chosen solvent (e.g., 10 mL of methanol) in a sealed vial. The presence of undissolved solids is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or stirring plate in a temperature-controlled bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent.

    • Determine the concentration of 4-phenylpyridine in the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Methodologies for Crystal Preparation and Analysis

Synthesis via Suzuki-Miyaura Coupling

A common and reliable method for synthesizing 4-phenylpyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Reactants 4-Bromopyridine + Phenylboronic Acid Reaction Heat / Stir Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product 4-Phenylpyridine Purify->Product

General workflow for Suzuki-Miyaura synthesis.
Protocol: Single Crystal Growth by Slow Evaporation

This protocol is based on the method used to generate the crystals for the definitive structure determination.

Objective: To grow single crystals of 4-phenylpyridine suitable for SCXRD.

Methodology:

  • Solvent Selection: Choose a solvent in which 4-phenylpyridine is sparingly to moderately soluble at room temperature, such as light petroleum (boiling point range 40-60 °C) or a mixture of hexane and ethyl acetate.

  • Dissolution: Prepare a nearly saturated solution of 4-phenylpyridine in the chosen solvent at room temperature. Gently warm the solution if necessary to dissolve the solid completely, but avoid excessive heat.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should begin to form.

  • Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor with tweezers or by decanting the solvent.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional atomic structure of a 4-phenylpyridine crystal.

Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a high-quality single crystal that is free of cracks and defects.

    • Mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of oil or grease.

    • Mount the fiber onto a goniometer head.

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100-120 K) using a nitrogen or helium cryostream. This is a critical step to minimize thermal vibration and protect the crystal from radiation damage.

    • An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, exposing each rotation to the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • The collected data (a set of reflections with corresponding intensities) is processed and corrected for various experimental factors.

    • The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model (atomic positions, thermal parameters) is refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

SCXRD_Workflow cluster_Prep Preparation cluster_Data Data Collection cluster_Solve Structure Solution Crystal Select & Mount Single Crystal Cool Cool Crystal (e.g., 100 K) Crystal->Cool UnitCell Determine Unit Cell Cool->UnitCell Collect Collect Full Diffraction Data UnitCell->Collect Solve Solve Phase Problem Collect->Solve Build Build Initial Model Solve->Build Refine Refine Model Against Data Build->Refine Final Final Crystal Structure: Atomic Coordinates, Bond Lengths/Angles Refine->Final

Generalized workflow for Single-Crystal X-ray Diffraction.

References

  • Clegg, W., & Wallwork, S. C. (1982). The crystal structure of 4-phenylpyridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(5), 1646-1648. [Link]

  • PubChem. (n.d.). 4-Phenylpyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. (2023). 4-Phenylpyridine. HMDB. Retrieved January 21, 2026, from [Link]

Sources

The Therapeutic Potential of 4-Phenylpyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylpyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential across various disease areas. This technical guide provides an in-depth analysis of the core attributes of 4-phenylpyridazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the exploration of this promising class of compounds. We will delve into the key therapeutic applications, elucidate the underlying mechanisms of action, provide detailed experimental protocols for synthesis and biological evaluation, and offer insights into the critical structure-activity relationships that govern their efficacy. This guide is designed to empower researchers to rationally design and develop novel 4-phenylpyridazine-based therapeutics with enhanced potency and selectivity.

The Therapeutic Landscape of 4-Phenylpyridazine Derivatives

The inherent structural features of the 4-phenylpyridazine core, including its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, make it a versatile scaffold for interacting with a wide array of biological targets.[1] This has led to the discovery of derivatives with significant activity in several key therapeutic areas.

Oncology: A Primary Focus

A substantial body of research has highlighted the potential of 4-phenylpyridazine derivatives as anticancer agents.[2] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: Many 4-phenylpyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] Notably, they have shown inhibitory activity against:

    • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[4][5]

    • Other Tyrosine Kinases: Including those involved in angiogenesis and metastasis.

  • PARP-1 Inhibition: Certain derivatives have demonstrated the ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. This is a particularly promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

  • Induction of Apoptosis: A hallmark of many effective cancer therapies, the induction of programmed cell death (apoptosis) has been observed with several 4-phenylpyridazine compounds.[4]

Anti-inflammatory Activity

The modulation of inflammatory pathways is another significant therapeutic avenue for 4-phenylpyridazine derivatives.[6] Their anti-inflammatory effects are often attributed to the inhibition of enzymes like phosphodiesterase 4 (PDE4), which plays a key role in regulating the inflammatory response.[7][8]

Neuroprotective Potential

Emerging research suggests that 4-phenylpyridazine derivatives may hold promise for the treatment of neurodegenerative diseases. Some compounds have demonstrated anti-anoxic activity, suggesting a potential role in protecting neurons from hypoxic damage.[9]

Other Therapeutic Applications

The versatility of the 4-phenylpyridazine scaffold extends to other areas, including:

  • Antiviral Activity: Particularly against Hepatitis A Virus (HAV).[10]

  • Cardiotonic Effects: Some derivatives have shown potential in modulating cardiac function.

  • Central Nervous System (CNS) Activity: Including anticonvulsant properties.[11]

Core Synthetic Strategies

The synthesis of 4-phenylpyridazine derivatives is typically achieved through well-established heterocyclic chemistry reactions. The following provides a general overview of a common synthetic route to a key intermediate, 4-phenyl-3(2H)-pyridazinone, from which a variety of derivatives can be accessed.

General Synthesis of 4-Phenyl-6-substituted-pyridazin-3(2H)-one

A common and versatile method for the synthesis of the 4-phenyl-pyridazin-3(2H)-one core involves the condensation of a β-aroylpropionic acid with hydrazine hydrate.[12] Subsequent modifications can be made to the pyridazinone ring to introduce various substituents.

Protocol 1: Synthesis of 6-(substituted-phenyl)-4-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol outlines a general procedure for the synthesis of 6-aryl-4-phenyl-4,5-dihydropyridazin-3(2H)-ones, which are key intermediates for further derivatization.

Materials:

  • Substituted β-aroylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the pH is adjusted to ~7 with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[12]

Diagram 1: General Synthetic Scheme

G start β-Aroylpropionic Acid + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux Condensation workup Workup & Purification reflux->workup Cyclization product 6-Aryl-4-phenyl-4,5-dihydropyridazin-3(2H)-one workup->product Isolation

Caption: Synthetic workflow for 6-aryl-4-phenyl-4,5-dihydropyridazin-3(2H)-ones.

Key Biological Evaluation Protocols

To assess the therapeutic potential of novel 4-phenylpyridazine derivatives, a series of robust and validated in vitro assays are essential. The following protocols are fundamental for characterizing their anticancer activity.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of compounds against specific kinase targets.

Protocol 2: Luminescence-Based In Vitro Kinase Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compound (4-phenylpyridazine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14]

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Add Compound/DMSO B Add Kinase A->B C Add Substrate/ATP B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Apoptosis Detection by Flow Cytometry

The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for quantifying apoptosis.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Test compound (4-phenylpyridazine derivative)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a culture plate and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.[15]

Diagram 3: Apoptosis Signaling Pathway

G Compound 4-Phenylpyridazine Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by a 4-phenylpyridazine derivative.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 4-phenylpyridazine derivatives and their biological activity is paramount for rational drug design.

Table 1: Key Structure-Activity Relationships for 4-Phenylpyridazine Derivatives as Kinase Inhibitors

Position of SubstitutionStructural ModificationImpact on ActivityRationale
Phenyl Ring (C4) Introduction of electron-withdrawing groups (e.g., halogens)Often increases potencyEnhances binding interactions within the ATP-binding pocket of the kinase.[5]
Introduction of bulky substituentsCan either increase or decrease activityDependent on the specific topology of the kinase active site.
Pyridazine Ring (C6) Substitution with various aryl or heteroaryl groupsModulates potency and selectivityAllows for exploration of different binding pockets and can influence pharmacokinetic properties.
Introduction of solubilizing groupsImproves aqueous solubilityCan enhance bioavailability and suitability for in vivo studies.[5]
Pyridazine Ring (N2) Substitution with alkyl or aryl groupsCan influence metabolic stability and cell permeabilityImportant for optimizing drug-like properties.

Diagram 4: SAR of 4-Phenylpyridazine Derivatives

G cluster_0 4-Phenylpyridazine Core Core C4 C4-Phenyl Ring: - Electron-withdrawing groups ↑ - Bulky groups variable Core->C4 C6 C6-Position: - Aryl/heteroaryl diversity ↑ - Solubilizing groups ↑ Core->C6 N2 N2-Position: - Alkyl/aryl groups modulate PK Core->N2

Caption: Key regions for structural modification on the 4-phenylpyridazine scaffold.

Future Directions and Conclusion

The 4-phenylpyridazine scaffold represents a highly promising starting point for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as kinase inhibitors, has laid a strong foundation for future optimization and preclinical development. Further exploration of their potential in other therapeutic areas, such as inflammatory and neurodegenerative diseases, is also warranted.

For drug development professionals, the key to unlocking the full potential of this scaffold lies in a multi-pronged approach:

  • Rational Drug Design: Leveraging SAR data and computational modeling to design derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of Novel Targets: Expanding the scope of biological screening to identify new therapeutic applications.

  • Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical testing and, ultimately, into clinical trials.

This technical guide provides a solid framework for researchers to build upon. By applying the principles and protocols outlined herein, the scientific community can continue to advance the development of 4-phenylpyridazine derivatives into clinically effective medicines.

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The Phenylpyridazine Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Heterocycle

The story of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, begins in the late 19th century. In the course of his seminal work on the Fischer indole synthesis, Emil Fischer was the first to prepare a pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[1] However, it was the subsequent exploration of its derivatives, particularly the phenylpyridazines, that unveiled a scaffold of remarkable versatility and therapeutic potential. Initially, pyridazines were considered rare in nature, a fact attributed to the scarcity of naturally occurring hydrazines, which are common building blocks for their synthesis.[1] Despite their limited natural abundance, the pyridazine core has become a popular pharmacophore in medicinal chemistry, finding application in herbicides and a range of pharmaceuticals.[1] This guide provides a comprehensive overview of the discovery, history, and evolving applications of phenylpyridazine compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the chronological evolution of synthetic strategies, explore the intricate structure-activity relationships that govern their biological effects, and examine their impact on key signaling pathways, culminating in a look at marketed drugs that feature this privileged core.

A Journey Through Time: The Evolving Synthesis of the Phenylpyridazine Nucleus

The synthesis of the pyridazine ring has evolved significantly since its initial discovery. The early methods laid the groundwork for more sophisticated and efficient strategies that are now commonplace in medicinal chemistry laboratories.

Foundational Syntheses: The 1,4-Dicarbonyl Condensation

The most classical and enduring method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1] This approach offers a straightforward route to dihydropyridazines, which can then be oxidized to the aromatic pyridazine.

The reaction proceeds through the initial formation of a dihydrazone, followed by an intramolecular cyclization and subsequent dehydration. The choice of oxidizing agent for the aromatization of the dihydropyridazine intermediate is crucial, with reagents like chromium trioxide in acetic acid being historically employed.[2]

Reaction Mechanism: Pyridazine Synthesis from 1,4-Diketone and Hydrazine

G cluster_steps Reaction Steps cluster_reagents Reagents & Byproducts diketone 1,4-Diketone intermediate1 Dihydrazone Intermediate diketone->intermediate1 + 2 H₂NNH₂ hydrazine Hydrazine dihydropyridazine Dihydropyridazine intermediate1->dihydropyridazine Intramolecular Cyclization pyridazine Pyridazine dihydropyridazine->pyridazine + [O] oxidant [O] water -2H₂O water2 -H₂O G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Phenylpyridazine_MEK Phenylpyridazine Inhibitor Phenylpyridazine_MEK->MEK Phenylpyridazine_PI3K Phenylpyridazine Inhibitor Phenylpyridazine_PI3K->PI3K

Caption: Phenylpyridazines can inhibit key kinases in the MAPK/ERK and PI3K/Akt pathways.

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a key contributor to the pathology of neurodegenerative diseases. [3]Phenylpyridazine derivatives have shown promise as anti-neuroinflammatory agents by targeting signaling pathways in microglia and astrocytes, the primary immune cells of the central nervous system. [4] A notable example is a 3-amino-6-phenylpyridazine derivative that selectively blocks the production of pro-inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) by activated glial cells. [4]This is achieved through the inhibition of upstream signaling kinases that regulate the expression of inflammatory genes.

From Bench to Bedside: Phenylpyridazine-Based Drugs

The therapeutic potential of the phenylpyridazine scaffold is underscored by the number of drugs that have reached the market.

Minaprine: An Early Antidepressant

Minaprine, an amino-phenylpyridazine derivative, was introduced in France in the 1970s as an antidepressant. [5][6]It acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and also inhibits the reuptake of serotonin and dopamine. [5]Although it showed efficacy, it was later withdrawn from the market due to the risk of convulsions. [6]The development of minaprine, however, highlighted the potential of the phenylpyridazine core for CNS-acting drugs.

Relugolix: A Modern GnRH Receptor Antagonist

Relugolix (Orgovyx) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. [7][8][9]It is used in the treatment of advanced prostate cancer.

  • Mechanism of Action: Relugolix competitively binds to GnRH receptors in the pituitary gland, thereby blocking the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [7][10]This leads to a rapid and profound suppression of testosterone production in men, which is crucial for slowing the growth of hormone-sensitive prostate cancer. [7][8]

Deucravacitinib: A First-in-Class TYK2 Inhibitor

Deucravacitinib (Sotyktu) is a recently approved oral medication for the treatment of moderate-to-severe plaque psoriasis. [11]It is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. [12][13]

  • Mechanism of Action: Deucravacitinib employs a unique allosteric mechanism of inhibition. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the conserved ATP-binding site in the active kinase (JH1) domain. [4][12]This binding locks TYK2 in an inactive conformation, preventing downstream signaling of key pro-inflammatory cytokines such as IL-23, IL-12, and type I interferons, which are major drivers of psoriasis pathology. [11][13]This novel mechanism confers high selectivity for TYK2 over other JAK family members, potentially leading to a better safety profile. [13]

Experimental Protocol: Synthesis of 3-amino-6-phenylpyridazine

The following protocol describes a representative synthesis of 3-amino-6-phenylpyridazine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-amino-6-chloropyridazine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 3-amino-6-phenylpyridazine.

Conclusion and Future Perspectives

From its serendipitous discovery to its current status as a privileged scaffold in medicinal chemistry, the phenylpyridazine core has demonstrated remarkable adaptability and therapeutic relevance. The evolution of synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the discovery of potent and selective modulators of a wide range of biological targets. The success of marketed drugs like Relugolix and Deucravacitinib validates the utility of this scaffold and provides a strong foundation for future drug discovery efforts.

Looking ahead, the exploration of novel phenylpyridazine-based therapeutics is likely to continue its upward trajectory. The application of computational methods for rational drug design, combined with high-throughput screening and the development of even more sophisticated synthetic techniques, will undoubtedly uncover new phenylpyridazine derivatives with improved efficacy and safety profiles. The inherent properties of the pyridazine ring, including its ability to engage in key hydrogen bonding interactions and its favorable physicochemical characteristics, ensure that the phenylpyridazine scaffold will remain a cornerstone of medicinal chemistry for years to come.

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Spectroscopic Characterization of 4-Phenylpyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 4-phenylpyridazine (CAS No. 92184-43-5). While public, experimentally verified spectra for this specific isomer are not widely available, this document leverages fundamental spectroscopic principles and comparative data from the parent pyridazine heterocycle to present a robust, predictive analysis. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this compound. The guide emphasizes the "why" behind the spectral patterns, offering insights into how the electronic and structural features of the molecule manifest in each analytical technique.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and rigid structure make it a valuable component in the design of bioactive molecules and functional organic materials. The introduction of a phenyl substituent at the 4-position creates 4-phenylpyridazine, a molecule with distinct steric and electronic characteristics that influence its chemical reactivity and biological interactions.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for unambiguous identification and characterization. This guide will walk through the expected spectroscopic signature of 4-phenylpyridazine, providing a foundational dataset for any researcher working with this or related compounds.

Experimental Methodologies & Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the methodologies upon which the subsequent predictive analysis is based.

Standard Operating Procedure: Sample Preparation
  • NMR Spectroscopy : Dissolve approximately 5-10 mg of the analyte (4-phenylpyridazine) in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • IR Spectroscopy : For a solid sample, prepare a KBr (potassium bromide) pellet by finely grinding ~1-2 mg of the analyte with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Mass Spectrometry : For Electron Ionization (EI-MS), dissolve a sub-milligram quantity of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). The solution is then introduced into the instrument, where the solvent is removed before the analyte is vaporized and ionized.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-phenylpyridazine is expected to show distinct signals for the three protons on the pyridazine ring and the five protons on the phenyl ring. The adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment, strongly influencing the chemical shifts of the ring protons.

  • Pyridazine Protons : The protons on the pyridazine ring (H-3, H-5, and H-6) are expected to be the most downfield-shifted signals in the spectrum, likely appearing above 8.0 ppm. This is due to the deshielding effect of the electronegative nitrogen atoms.

    • H-3 and H-6 : These protons are alpha to a nitrogen atom and are expected to be the most deshielded. H-6 will likely appear as a doublet, coupled to H-5. H-3 will appear as a singlet or a narrow doublet, depending on the coupling to H-5. Based on data for the parent pyridazine, these signals would be anticipated in the δ 9.0 - 9.4 ppm range.[1]

    • H-5 : This proton is beta to the nitrogen atoms and coupled to H-6, appearing as a doublet of doublets. It will be slightly upfield from H-3 and H-6, likely in the δ 7.7 - 8.0 ppm range.

  • Phenyl Protons : The five protons of the phenyl group will appear as a more complex set of multiplets in the typical aromatic region.

    • Ortho-protons (H-2', H-6') : These two equivalent protons will likely appear as a doublet or multiplet around δ 7.6 - 7.8 ppm .

    • Meta/Para-protons (H-3', H-4', H-5') : These three protons will produce a complex multiplet, likely overlapping, in the range of δ 7.4 - 7.6 ppm .

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, all 10 carbon atoms in 4-phenylpyridazine are chemically non-equivalent and should produce 10 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • Pyridazine Carbons : The carbons of the pyridazine ring are significantly influenced by the adjacent nitrogen atoms.

    • C-3 and C-6 : These carbons, being directly bonded to nitrogen, are expected to be the most downfield among the heterocyclic carbons, likely appearing in the δ 150 - 155 ppm range. The parent pyridazine shows its alpha carbons at approximately 150.5 ppm.[1]

    • C-4 and C-5 : The carbon bearing the phenyl group (C-4) is a quaternary carbon and will likely have a weak intensity signal. C-5 is a methine carbon. These are expected in the δ 125 - 140 ppm range.

  • Phenyl Carbons : The signals for the phenyl group carbons will appear in the aromatic region.

    • C-1' (ipso-carbon) : The quaternary carbon attached to the pyridazine ring is expected around δ 135 - 138 ppm .

    • C-2'/C-6', C-3'/C-5', C-4' : These protonated carbons will appear in the typical aromatic region of δ 127 - 130 ppm .

Predicted ¹H NMR Data (CDCl₃) Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Assignment
9.2 - 9.4 (d)H-6
9.1 - 9.3 (s)H-3
7.8 - 8.0 (dd)H-5
7.6 - 7.8 (m)H-2', H-6'
7.4 - 7.6 (m)H-3', H-4', H-5'

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides critical information about the functional groups present in a molecule. For 4-phenylpyridazine, the key absorptions will relate to its aromatic nature.

  • C-H Stretching (Aromatic) : Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3030 - 3100 cm⁻¹ ), corresponding to the stretching vibrations of the C-H bonds on both the pyridazine and phenyl rings.

  • C=C and C=N Stretching (Ring Vibrations) : The fingerprint region will be characterized by several sharp bands of variable intensity between 1400 and 1600 cm⁻¹ . These correspond to the stretching vibrations of the C=C and C=N bonds within the two aromatic rings. A particularly strong band around 1580-1600 cm⁻¹ is characteristic of aromatic ring systems.

  • C-H Out-of-Plane Bending : Strong intensity bands between 690 and 900 cm⁻¹ are indicative of the substitution pattern on the aromatic rings. A strong band around 750-770 cm⁻¹ would be expected from the monosubstituted phenyl ring.

| Predicted IR Data (KBr Pellet) | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | Intensity | | 3030 - 3100 | Aromatic C-H Stretch | Medium | | 1580 - 1600 | Aromatic Ring (C=C, C=N) Stretch | Strong | | 1400 - 1550 | Aromatic Ring (C=C, C=N) Stretch | Medium-Strong | | 750 - 770 | C-H Out-of-Plane Bend (Monosubst. Phenyl) | Strong | | 690 - 730 | C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The presence of nitrogen often directs fragmentation pathways.

  • Molecular Ion (M⁺) : The molecular formula of 4-phenylpyridazine is C₁₀H₈N₂. The exact mass is 156.0688 g/mol . The EI-MS spectrum is expected to show a strong molecular ion peak at m/z = 156 . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.

  • Predicted Fragmentation Pathway : Aromatic systems are relatively stable, leading to a prominent molecular ion peak. However, the pyridazine ring can undergo characteristic fragmentation.

    • Loss of N₂ : The most characteristic fragmentation for the pyridazine core is the retro-Diels-Alder reaction, leading to the expulsion of a stable nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a significant fragment ion at m/z = 128 .[2]

    • Loss of HCN : Subsequent fragmentation of the remaining hydrocarbon fragment could involve the loss of hydrogen cyanide (HCN, 27 Da), a common loss from nitrogen-containing heterocycles, leading to a peak at m/z = 101 .

    • Phenyl Cation : A fragment corresponding to the phenyl cation at m/z = 77 is also possible.

G M C₁₀H₈N₂⁺˙ (m/z = 156) Molecular Ion F1 C₈H₈⁺˙ (m/z = 128) M->F1 - N₂ F3 C₆H₅⁺ (m/z = 77) M->F3 - C₄H₃N₂˙ F2 C₇H₇⁺ (m/z = 101) F1->F2 - HCN

Caption: Predicted EI-MS fragmentation pathway for 4-phenylpyridazine.

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic characterization lies in the integration of multiple techniques. The process of identifying an unknown sample, such as one synthesized in a research lab, follows a logical workflow.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation A Synthesized Product B Purification (e.g., Chromatography) A->B C Mass Spectrometry B->C D IR Spectroscopy B->D E NMR (¹H, ¹³C) B->E F Determine Mol. Weight & Formula (MS) C->F G Identify Functional Groups (IR) D->G H Elucidate C-H Framework (NMR) E->H I Structure Confirmed: 4-Phenylpyridazine F->I G->I H->I

Caption: Integrated workflow for spectroscopic structure elucidation.

References

  • Dudek, G. & Westheimer, F. H. (1959). The Tautomerism of the Pyridones. Journal of the American Chemical Society, 81(11), 2641-2645. [Link]

  • Bencze, M., et al. (2020). Electron impact mass spectrometry of pyridazine. International Journal of Mass Spectrometry, 455, 116379. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST. (n.d.). Pyridazine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Phenylpyridine is a vital heterocyclic building block in modern chemistry. Its structure, featuring a pyridine ring linked to a phenyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique electronic and structural properties of this compound allow for diverse chemical transformations, making it a cornerstone for developing complex molecules with specific biological activities or material functions.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide offers high functional group tolerance, mild reaction conditions, and the use of stable, less toxic boronic acid reagents.[3][5][6] These advantages make it an ideal and widely adopted strategy for synthesizing biaryl compounds like 4-phenylpyridine.[3]

This document provides a detailed, field-proven protocol for the synthesis of 4-phenylpyridine from 4-bromopyridine and phenylboronic acid. It includes an in-depth look at the reaction mechanism, a step-by-step experimental guide, and essential insights for optimization and troubleshooting.

Reaction Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex. The cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The cycle begins with an active Pd(0) catalyst. This species reacts with the aryl halide (4-bromopyridine), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) complex and is often the rate-determining step of the reaction.[3][5][7]

  • Transmetalation: Before this step can occur, the organoboron species (phenylboronic acid) must be activated by a base.[6][8] The base forms a boronate complex, which enhances the nucleophilicity of the phenyl group. This activated boronate then reacts with the Pd(II) complex. The phenyl group is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.[3][7]

  • Reductive Elimination: In the final step, the two organic groups (the pyridine and phenyl rings) on the palladium(II) complex are coupled, forming the new carbon-carbon bond of the 4-phenylpyridine product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5][7]

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-X (4-Bromopyridine) aryl_halide->oxidative_addition pd_complex_B Ar¹-Pd(II)Ln-X oxidative_addition->pd_complex_B transmetalation Transmetalation pd_complex_B->transmetalation boronic_acid Ar²-B(OH)₂ (Phenylboronic Acid) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation pd_complex_E Ar¹-Pd(II)Ln-Ar² transmetalation->pd_complex_E reductive_elimination Reductive Elimination pd_complex_E->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (4-Phenylpyridine) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 4-phenylpyridine on a 1.0 mmol scale.

Reagents and Materials
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/VolumeNotes
4-Bromopyridine hydrochloride194.451.01.0194 mgStarting material. If using free base (4-bromopyridine), adjust mass accordingly (158.00 mg) and reduce base.
Phenylboronic Acid121.931.21.2146 mgThe slight excess ensures complete consumption of the halide.
Pd(PPh₃)₄ (Tetrakis)1155.560.030.0335 mgPalladium(0) catalyst. Handle under inert gas.
Potassium Carbonate (K₂CO₃)138.213.03.0415 mgBase. Anhydrous is preferred. 3 eq. used to neutralize HCl salt and activate boronic acid.
1,4-Dioxane---4 mLOrganic solvent. Must be degassed.
Water (deionized)---1 mLCo-solvent. Must be degassed.
Causality of Reagent Choices
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings. The 3 mol% loading is a standard starting point that balances reaction efficiency with cost.

  • Base (K₂CO₃): The base is crucial. It serves two purposes: neutralizing the hydrochloride salt of the starting material and, more importantly, activating the phenylboronic acid to form the reactive boronate species required for transmetalation.[6][8] Potassium carbonate is a common, effective, and moderately strong base suitable for this transformation.[9] For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[9]

  • Solvent System (Dioxane/Water): The biphasic solvent system is a hallmark of many Suzuki protocols.[3] 1,4-Dioxane solubilizes the organic reagents and the palladium complex, while water dissolves the inorganic base (K₂CO₃). The reaction occurs at the interface of these two phases. Degassing the solvents by sparging with an inert gas (argon or nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (194 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere. This is critical to prevent catalyst degradation.[11]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Briefly purge the flask again with inert gas.

    • While maintaining a positive flow of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The mixture will typically turn yellow or orange.

  • Reaction Execution:

    • Replace the septum with a reflux condenser under a continuous inert gas atmosphere.

    • Heat the reaction mixture to 80-90 °C in a pre-heated oil bath.

    • Stir the mixture vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting 4-bromopyridine spot is consumed.[12]

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the contents to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

    • Combine all organic layers. Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification:

    • The crude product, typically a yellow or brown solid, should be purified by column chromatography on silica gel.[13]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexane:EtOAc).[12]

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield 4-phenylpyridine as a white to off-white crystalline solid.[14]

Characterization

  • Appearance: White to off-white crystals.[14]

  • Molecular Weight: 155.20 g/mol .[15]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.65 (d, 2H), ~7.60 (d, 2H), ~7.55 (d, 2H), ~7.45 (t, 2H), ~7.38 (t, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~150.5, ~148.0, ~138.0, ~129.2, ~129.0, ~127.0, ~121.5.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(dppf)Cl₂). Ensure it is added under positive inert gas pressure.2. Sparge solvents with N₂ or Ar for at least 30 minutes before use.[10]3. Boronic acids can degrade over time. Use fresh reagent or consider using the more stable pinacol ester derivative.
Formation of Biphenyl Homocoupling of phenylboronic acid.This can be promoted by the presence of oxygen. Ensure the reaction is rigorously maintained under an inert atmosphere.[9] Lowering the reaction temperature slightly may also help.
Debromination of Starting Material Protodebromination (replacement of Br with H).This can occur if the catalytic cycle stalls. Ensure an appropriate excess of boronic acid is used. A different ligand/catalyst system may be required.
Difficult Purification Co-elution with triphenylphosphine oxide (byproduct of catalyst).If purification is challenging, perform an aqueous wash with dilute HCl before drying the organic layer. The acidic wash will protonate the 4-phenylpyridine, moving it to the aqueous layer, while non-basic impurities remain in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be flammable and toxic.[16] Handle in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[17][18][19]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • Reagents: 4-Bromopyridine hydrochloride and phenylboronic acid are irritants. Avoid contact with skin and eyes.[14]

  • General: The reaction should be conducted under an inert atmosphere, not only for chemical reasons but also to prevent potential hazards associated with flammable solvents and pyrophoric catalyst intermediates.[20]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • BenchChem. (2025). Synthesis of Substituted Phenylpyridines.
  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium.
  • ChemicalBook. (n.d.). Palladium - Safety Data Sheet.
  • Hengqiao. (2024, September 30). What Should We Pay Attention To When Using Palladium Carbon Catalyst?
  • ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
  • BenchChem. (n.d.). Experimental protocol for Suzuki coupling to synthesize 3,4-Diphenylpyridine.
  • ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • ChemicalBook. (n.d.). 4-Phenylpyridine synthesis.
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides.
  • PubMed Central. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Sigma-Aldrich. (n.d.). 4-Phenylpyridine 97%.
  • CymitQuimica. (n.d.). Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis.
  • PubChem. (n.d.). 4-Phenylpyridine.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Phenylpyridine (HMDB0033123).

Sources

Application Notes & Protocols: 4-Phenylpyridazine as a Versatile Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-phenylpyridazine as a ligand in homogeneous catalysis. Pyridazine-based ligands are a class of N-heterocycles that have garnered significant interest due to their unique electronic properties and coordination chemistry.[1] The introduction of a phenyl group at the 4-position offers steric and electronic tunability, making 4-phenylpyridazine a promising candidate for enhancing catalytic activity and selectivity. This guide details the synthesis of the ligand, its coordination behavior, and provides a step-by-step protocol for its application in a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry.[2][3]

Introduction: The Rationale for Pyridazine-Based Ligands

In the vast landscape of catalyst design, the ligand plays a pivotal role, often dictating the reactivity, stability, and selectivity of the metal center. Nitrogen-containing heterocycles, particularly pyridines, are ubiquitous as ligands.[4] Pyridazines, as 1,2-diazine analogues of benzene, present a distinct electronic profile. The presence of two adjacent nitrogen atoms results in an electron-deficient aromatic system, which can modulate the electronic properties of the coordinated metal center.[1]

4-Phenylpyridazine combines this inherent electron-deficient character with the steric and electronic influence of a phenyl substituent. This fusion of properties makes it an attractive ligand for several reasons:

  • Electronic Modulation: The electron-withdrawing nature of the pyridazine ring can render the metal center more electrophilic, potentially accelerating key steps in catalytic cycles, such as oxidative addition.

  • Steric Tuning: The phenyl group provides steric bulk that can influence the coordination sphere of the metal, promoting reductive elimination and preventing catalyst deactivation pathways like dimer formation.[5]

  • π-Interactions: The aromaticity of both the pyridazine and phenyl rings allows for potential π-stacking interactions and anion-π interactions, which can play a role in stabilizing transition states or controlling supramolecular structure in coordination polymers.[6]

  • Synthetic Accessibility: As will be detailed, the synthesis is straightforward, often relying on robust and high-yielding cross-coupling methodologies.[2][7]

This guide will focus on the practical application of 4-phenylpyridazine, providing the necessary protocols to synthesize the ligand and deploy it in a representative catalytic system.

Synthesis of 4-Phenylpyridazine Ligand

The most efficient and modular route to 4-phenylpyridazine is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and generally proceeds under mild conditions with commercially available starting materials.[2]

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of a suitable halopyridazine with phenylboronic acid. For this example, we will use 4-chloropyridazine as the starting material.

Materials:

  • 4-Chloropyridazine

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.[7]

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe. The use of a biphasic solvent system is common in Suzuki couplings to dissolve both the organic substrates and the inorganic base.

  • Heating and Stirring: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-phenylpyridazine as a solid.

Visualization: Synthesis Workflow

G cluster_start Starting Materials cluster_catalyst Catalyst System 4-Chloropyridazine 4-Chloropyridazine Reaction_Setup 1. Combine Reagents under Inert Atmosphere 4-Chloropyridazine->Reaction_Setup Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction_Setup Pd(OAc)₂ / PPh₃ Pd(OAc)₂ / PPh₃ Pd(OAc)₂ / PPh₃->Reaction_Setup K₂CO₃ (Base) K₂CO₃ (Base) K₂CO₃ (Base)->Reaction_Setup Dioxane/Water (Solvent) Dioxane/Water (Solvent) Dioxane/Water (Solvent)->Reaction_Setup Heating 2. Heat to 80-90 °C Reaction_Setup->Heating Workup 3. Aqueous Workup & Extraction Heating->Workup Purification 4. Column Chromatography Workup->Purification Final_Product 4-Phenylpyridazine Purification->Final_Product HeckCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Pd(II)(Ar)(X)L₂ OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord + Olefin PdII_Olefin Pd(II)(Ar)(X)L₂(Olefin) Coord->PdII_Olefin MigIns Migratory Insertion PdII_Olefin->MigIns PdII_Alkyl Pd(II)(Alkyl)(X)L₂ MigIns->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride RedElim Reductive Elimination (Product Release) BetaHydride->RedElim + Base - H-X-Base RedElim->Pd0 Product

Sources

Unlocking Crop Protection: Application Notes and Protocols for 4-Phenylpyridazine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpyridazine scaffold has emerged as a privileged structure in the landscape of modern agrochemical discovery, offering a versatile backbone for the development of novel herbicides, insecticides, and fungicides. This technical guide provides an in-depth exploration of the applications of 4-phenylpyridazine derivatives in crop protection, complete with detailed application notes and experimental protocols to empower researchers in this dynamic field. By understanding the chemical causality behind their biological activity, scientists can leverage this unique heterocyclic system to design and develop next-generation agrochemicals.

I. The Versatility of the 4-Phenylpyridazine Core in Agrochemicals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that are advantageous for agrochemical design.[1] The introduction of a phenyl group at the 4-position further enhances molecular diversity and allows for fine-tuning of biological activity. This strategic combination has led to the discovery of potent molecules targeting a range of economically important pests and diseases.[2]

II. Applications in Agrochemical Research

The structural flexibility of the 4-phenylpyridazine core has been exploited to develop compounds with distinct modes of action, leading to their application across the three major classes of crop protection agents.

Fungicidal Applications: Disrupting Fungal Cell Division

Certain tetrasubstituted 4-phenylpyridazine derivatives have demonstrated potent fungicidal activity by promoting tubulin polymerization.[3][4] This novel mode of action disrupts the dynamics of microtubules, which are essential for critical cellular processes in fungi, such as nuclear division. This disruption ultimately leads to fungal cell death.[3] These compounds have shown efficacy against a broad spectrum of plant pathogens, including Botrytis cinerea (grey mould) and Mycosphaerella graminicola (wheat leaf blotch).[3][4] The recently developed fungicide, pyridachlometyl, also features a pyridazine core and is known to have a novel anti-tubulin mode of action.[5][6]

Herbicidal Applications: Inhibiting Photosynthesis and Pigment Biosynthesis

Pyridazinone herbicides containing the 4-phenylpyridazine moiety primarily act by inhibiting photosynthesis at Photosystem II (PSII).[7][8] They bind to the D1 protein of the PSII complex, blocking electron transport and halting the plant's ability to produce energy.[8] This leads to a cascade of oxidative damage and ultimately, plant death.[8] Additionally, some 4-phenylpyridazine derivatives have been found to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[9] The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms on susceptible plants.

Insecticidal Applications: Targeting the Nervous System and Energy Production

In the realm of insecticides, N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones have shown significant efficacy against pests like the diamondback moth (Plutella xylostella).[10] The mode of action for some pyridazinone insecticides involves the inhibition of mitochondrial electron transport at the NADH-CoQ reductase site, which disrupts the production of ATP, the essential energy currency of cells.[11] More recently, a new class of pyridazine pyrazolecarboxamide insecticides, such as dimpropyridaz, has been identified. These compounds act as modulators of chordotonal organs, which are sensory organs in insects responsible for hearing and proprioception.[12] This novel mode of action provides a valuable tool for resistance management.[12]

Figure 1: Logical relationships of 4-phenylpyridazine's agrochemical applications.

III. Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of representative 4-phenylpyridazine-based agrochemicals. The protocols are designed to be self-validating, with clear explanations for each experimental choice.

A. Synthesis of a Representative 4-Phenylpyridazine Herbicide: 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine

This protocol is adapted from the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives.[13]

Rationale: The trifluoromethylphenyl group is a common substituent in modern agrochemicals, often enhancing biological activity and metabolic stability. The synthetic route involves a classical condensation reaction to form the pyridazine ring.

Materials:

  • Ethyl 2-(3-trifluoromethylphenyl)acetate

  • Ethyl acetate

  • Sodium metal

  • Hydrazine hydrate (80%)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents: Ethanol, Toluene, Dichloromethane

  • Standard laboratory glassware and equipment

Protocol:

  • Synthesis of 3-(3-(trifluoromethyl)phenyl)pentane-2,4-dione:

    • To a solution of sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add ethyl 2-(3-trifluoromethylphenyl)acetate (23.2 g, 0.1 mol) dropwise with stirring.

    • After the addition is complete, add ethyl acetate (8.8 g, 0.1 mol) and reflux the mixture for 4 hours.

    • Cool the reaction mixture and pour it into ice water. Acidify with dilute HCl to pH 5-6.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

  • Synthesis of 6-methyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one:

    • Dissolve the crude 3-(3-(trifluoromethyl)phenyl)pentane-2,4-dione from the previous step in ethanol (100 mL).

    • Add hydrazine hydrate (80%, 6.25 g, 0.1 mol) and a few drops of concentrated HCl.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

  • Synthesis of 3-chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridazine:

    • To a mixture of 6-methyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one (2.54 g, 0.01 mol) and N,N-dimethylaniline (1.21 g, 0.01 mol) in toluene (30 mL), add phosphorus oxychloride (3.07 g, 0.02 mol) dropwise at room temperature.

    • After the addition, heat the mixture to 100°C and stir for 3 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to give the final product.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow A Ethyl 2-(3-trifluoromethylphenyl)acetate + Ethyl acetate B 3-(3-(Trifluoromethyl)phenyl)pentane-2,4-dione A->B Claisen Condensation C 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one B->C Cyclization with Hydrazine Hydrate D 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine C->D Chlorination with POCl3

Figure 2: Synthesis workflow for a representative 4-phenylpyridazine herbicide.

B. Protocol for Herbicidal Activity Evaluation

This protocol outlines a greenhouse-based assay to evaluate the pre- and post-emergence herbicidal activity of synthesized 4-phenylpyridazine derivatives.

Rationale: Testing both pre- and post-emergence activity provides a comprehensive understanding of the compound's potential application in different weed control scenarios. The selection of both a grass and a broadleaf weed species allows for the assessment of the herbicidal spectrum.

Materials:

  • Synthesized 4-phenylpyridazine compounds

  • Commercial standard herbicide (e.g., Atrazine for PSII inhibitors, Norflurazon for PDS inhibitors)

  • Seeds of a representative grass weed (e.g., barnyardgrass, Echinochloa crus-galli)

  • Seeds of a representative broadleaf weed (e.g., velvetleaf, Abutilon theophrasti)

  • Pots (10 cm diameter) filled with sandy loam soil

  • Acetone

  • Tween-20

  • Spraying equipment

  • Greenhouse with controlled temperature (25-30°C) and light conditions

Protocol:

  • Pre-emergence Herbicidal Assay:

    • Sow the seeds of the test weed species in the pots at a depth of 1-2 cm.

    • Prepare a stock solution of the test compound in acetone. Prepare serial dilutions to obtain the desired application rates (e.g., 75, 150, 300 g a.i./ha). The final spray solution should contain 0.1% Tween-20 as a surfactant.

    • Apply the test solutions evenly to the soil surface using a sprayer. An untreated control (sprayed with the solvent and surfactant only) and a positive control (commercial standard) should be included.

    • Water the pots and place them in the greenhouse.

    • After 2-3 weeks, visually assess the herbicidal effect by rating the growth inhibition and phytotoxicity on a scale of 0 to 100 (0 = no effect, 100 = complete kill).

  • Post-emergence Herbicidal Assay:

    • Sow the seeds of the test weed species in pots and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.

    • Prepare the test solutions as described for the pre-emergence assay.

    • Spray the test solutions evenly over the foliage of the weed seedlings.

    • Return the pots to the greenhouse.

    • After 2-3 weeks, visually assess the herbicidal effect as described above.

Data Analysis: The herbicidal activity data can be used to determine the GR₅₀ value (the concentration required to cause 50% growth reduction) for each compound against each weed species.

C. Protocol for Insecticidal Activity Evaluation against Plutella xylostella

This protocol is a leaf-dip bioassay to determine the insecticidal activity of 4-phenylpyridazine derivatives against the diamondback moth, a significant pest of cruciferous crops.[10][14]

Rationale: The leaf-dip method is a standard and reliable technique for evaluating the contact and ingestion toxicity of insecticides to leaf-eating insects. Plutella xylostella is a globally important pest known for its resistance to many insecticides, making it a relevant target for new chemistry.

Materials:

  • Synthesized 4-phenylpyridazine compounds

  • Commercial standard insecticide (e.g., a diamide or pyrethroid)

  • Cabbage or rapeseed plants

  • Second or third instar larvae of Plutella xylostella

  • Acetone

  • Triton X-100 or Tween-80

  • Petri dishes lined with moist filter paper

  • Fine brush

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone. Prepare a series of dilutions to obtain the desired concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L). The final test solution should contain 0.1% Triton X-100 or Tween-80 as a wetting agent.

    • An untreated control (solution with only the solvent and wetting agent) and a positive control (commercial standard) should be included.

  • Bioassay:

    • Excise leaf discs (approximately 5 cm in diameter) from untreated cabbage or rapeseed plants.

    • Dip each leaf disc into the respective test solution for 10-20 seconds with gentle agitation.

    • Allow the leaf discs to air dry on a paper towel.

    • Place one treated leaf disc into each Petri dish.

    • Using a fine brush, carefully transfer 10-15 larvae onto each leaf disc.

    • Seal the Petri dishes and incubate them at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

    • After 48-72 hours, record the number of dead larvae. Larvae that are unable to move when prodded with a fine brush are considered dead.

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. The data can then be subjected to probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population) for each compound.

Compound ID Target Pest LC₅₀ (mg/L) Reference
4bPlutella xylostella>90% activity at 100 mg/L[10]
4dPlutella xylostella>90% activity at 100 mg/L[10]
4hPlutella xylostella>90% activity at 100 mg/L[10]

Table 1: Representative insecticidal activity data for N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones.[10]

D. Protocol for In Vitro Fungicidal Assay

This protocol describes the mycelial growth inhibition method to assess the in vitro fungicidal activity of 4-phenylpyridazine derivatives.[15]

Rationale: This assay provides a direct measure of the compound's ability to inhibit the growth of pathogenic fungi and is a common primary screening method in fungicide discovery.

Materials:

  • Synthesized 4-phenylpyridazine compounds

  • Commercial standard fungicide (e.g., carbendazim for tubulin inhibitors)

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum) on potato dextrose agar (PDA) plates

  • Potato Dextrose Agar (PDA) medium

  • Acetone

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

Protocol:

  • Preparation of Test Plates:

    • Prepare a stock solution of the test compound in acetone.

    • Add the appropriate amount of the stock solution to molten PDA medium (cooled to about 45-50°C) to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Control plates containing PDA with acetone only and plates with a standard fungicide should also be prepared.

  • Inoculation and Incubation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each test and control plate.

    • Seal the plates and incubate them at 25 ± 1°C in the dark.

  • Data Collection and Analysis:

    • When the fungal growth in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage inhibition of mycelial growth for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

    • The data can be used to calculate the EC₅₀ (effective concentration to inhibit 50% of growth) for each compound.

Compound ID Fungal Pathogen EC₅₀ (µg/mL) Reference
Representative PyridazineBotrytis cinereaVaries[3]
Representative PyridazineMycosphaerella graminicolaVaries[3]

Table 2: Illustrative fungicidal activity data for 4-phenylpyridazine derivatives.

IV. Conclusion

The 4-phenylpyridazine scaffold represents a highly fruitful area for agrochemical research, with demonstrated potential across fungicidal, herbicidal, and insecticidal applications. The diverse modes of action associated with this chemical class underscore its versatility and importance in the development of novel crop protection solutions. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the synthesis and evaluation of new 4-phenylpyridazine derivatives and ultimately contributing to the advancement of sustainable agriculture.

V. References

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Sources

Synthesis and Biological Evaluation of Pyridopyridazine Derivatives: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyridopyridazine Scaffold

The pyridopyridazine nucleus, a bicyclic heteroaromatic system composed of fused pyridine and pyridazine rings, represents a "privileged structure" in medicinal chemistry.[1] This scaffold is a key pharmacophore in a multitude of biologically active compounds, demonstrating a remarkable versatility in targeting a wide array of physiological pathways.[2][3] The inherent electronic properties of the two nitrogen atoms in the pyridazine ring, combined with the diverse substitution patterns possible on the bicyclic system, allow for the fine-tuning of physicochemical properties and target-specific interactions.

Pyridopyridazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, potent kinase inhibition, modulation of G-protein coupled receptors (GPCRs) like the GABA-A receptor, and inhibition of phosphodiesterases (PDEs).[2][4] This has led to their investigation as potential therapeutic agents for cancer, neurological disorders, inflammatory diseases, and cardiovascular conditions.[2] This guide provides an in-depth exploration of the synthesis of pyridopyridazine derivatives and detailed protocols for their biological evaluation, designed for researchers, scientists, and drug development professionals.

Strategic Synthesis of the Pyridopyridazine Core

The construction of the pyridopyridazine ring system can be approached from several retrosynthetic viewpoints, primarily involving the annulation of a pyridazine ring onto a pre-existing pyridine or vice-versa. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Causality in Synthetic Strategy: Why Choose a Particular Route?

The decision to build from a pyridine or a pyridazine precursor is a critical one, guided by the principles of convergent synthesis and functional group tolerance.

  • Synthesis from Pyridine Precursors: This is often the preferred strategy when complex or highly functionalized pyridine starting materials are readily accessible. A common and effective method is the cyclocondensation of ortho-substituted pyridines. For instance, the reaction of an o-acylpyridinecarboxylic acid with hydrazine is a direct and reliable method for forming the pyridazinone ring.[1] This approach allows for the late-stage introduction of the pyridazine moiety, preserving sensitive functionalities on the pyridine ring.

  • Synthesis from Pyridazine Precursors: This route is advantageous when the desired substitution pattern on the pyridazine ring is more complex or when the key pyridazine intermediates are commercially available or easily synthesized. For example, a substituted pyridazine bearing a reactive group can undergo intramolecular cyclization or be coupled with a suitable three-carbon synthon to form the fused pyridine ring.[5]

Illustrative Synthetic Workflow: From Pyridine to Pyrido[2,3-d]pyridazin-8(7H)-one

The following workflow illustrates a common strategy for the synthesis of a key pyridopyridazine intermediate, 5-Chloropyrido(2,3-d)pyridazin-8(7H)-one, which can be further functionalized.

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Pyridazinedione Formation cluster_2 Step 3: Dichlorination cluster_3 Step 4: Selective Hydrolysis A 2,3-Pyridine Dicarboxylic Acid B Furo[3,4-b]pyridine-5,7-dione A->B Acetic Anhydride, Heat C 6,7-dihydropyrido[2,3-d] pyridazine-5,8-dione B->C Hydrazine Hydrate D 5,8-dichloropyrido [2,3-d]pyridazine C->D POCl3, Pyridine E 5-Chloropyrido[2,3-d] pyridazin-8(7H)-one D->E Dilute HCl, Heat

Fig 1. Synthetic workflow for a key pyridopyridazine intermediate.

Detailed Experimental Protocols: Synthesis

The following protocols provide step-by-step procedures for the synthesis of key pyridopyridazine intermediates and their subsequent derivatization. These protocols are designed to be self-validating, with clear instructions for purification and characterization.

Protocol 1: Synthesis of 5,8-dichloropyrido[2,3-d]pyridazine[7]

This protocol details the synthesis of a versatile intermediate for further functionalization.

Step 1: Furo[3,4-b]pyridine-5,7-dione (1)

  • To a suspension of 2,3-pyridinedicarboxylic acid (10.0 g, 59.8 mmol) in acetic anhydride (30 mL), add 2-3 drops of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for 3 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry in a vacuum oven to yield furo[3,4-b]pyridine-5,7-dione as a white solid.

Step 2: 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (2)

  • Suspend furo[3,4-b]pyridine-5,7-dione (8.9 g, 59.7 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (3.0 mL, 61.8 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture in an ice bath and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry to afford 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.

Step 3: 5,8-dichloropyrido[2,3-d]pyridazine (3)

  • Carefully add 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (5.0 g, 30.6 mmol) portion-wise to phosphorus oxychloride (25 mL) with stirring.

  • Add pyridine (1 mL) and heat the mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield 5,8-dichloropyrido[2,3-d]pyridazine.

Protocol 2: Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine[8]

This protocol illustrates the synthesis of a different pyridopyridazine isomer.

Step 1: 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (1a)

  • Reflux a mixture of 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one (10 mmol) and hydrazine hydrate (12 mmol) in absolute ethanol (50 mL) for 8 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to give the pure pyridazinone derivative.

Step 2: 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (2)

  • Add 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (5 mmol) to phosphorus oxychloride (10 mL).

  • Heat the mixture at reflux for 3 hours.

  • After cooling, pour the reaction mixture onto crushed ice and neutralize with a 4% NaOH solution.

  • Collect the precipitate by filtration, wash with water, and recrystallize from benzene to afford the desired 3-chloropyridazine derivative.

Biological Evaluation: Protocols and Data Interpretation

The diverse biological activities of pyridopyridazine derivatives necessitate a range of assays to elucidate their mechanism of action and therapeutic potential. This section provides detailed protocols for key biological assays.

Kinase Inhibition Assays

Pyridopyridazine derivatives have shown significant potential as kinase inhibitors.[6] A fluorescence polarization (FP) assay is a robust and high-throughput method for assessing kinase inhibition.[7][8]

Principle of Fluorescence Polarization Kinase Assay: This assay format relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.[9] In a competitive binding assay, a fluorescent ligand bound to the kinase active site tumbles slowly, resulting in a high FP value. When a small molecule inhibitor displaces the fluorescent ligand, the unbound tracer tumbles more rapidly, leading to a decrease in the FP value.[9][10]

G cluster_0 High FP Signal cluster_1 Low FP Signal A Kinase C [Kinase-Tracer Complex] (Slow Tumbling) A->C B Fluorescent Tracer B->C F [Kinase-Inhibitor Complex] D Kinase D->F E Pyridopyridazine Inhibitor E->F G Unbound Fluorescent Tracer (Fast Tumbling) F->G Displacement

Fig 2. Principle of a competitive fluorescence polarization kinase assay.

Protocol 3: Generic Fluorescence Polarization Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and fluorescent tracer to their optimal concentrations in the kinase buffer.

    • Prepare a serial dilution of the pyridopyridazine test compounds in DMSO, and then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells.

    • Add 5 µL of the diluted kinase solution to all wells except the blank.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer/ATP mixture to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Table 1: Illustrative Kinase Inhibition Data for a Series of Pyrido[3,2-d]pyrimidine Derivatives [6]

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
1 HH1937
5a OMeH825
5b ClH1245
5c HOMe2560
5d HCl3080

This table demonstrates how systematic structural modifications can influence inhibitory potency and selectivity, providing valuable structure-activity relationship (SAR) insights.

GABA-A Receptor Binding Assays

Pyridopyridazines have been identified as ligands for the benzodiazepine binding site of the GABA-A receptor.[4][11] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[12][13][14]

Protocol 4: [³H]Flumazenil Competition Binding Assay for GABA-A Receptor [15]

  • Membrane Preparation:

    • Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times.

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of buffer or unlabeled ligand (for non-specific binding, e.g., 1 µM Diazepam) or test compound.

      • 50 µL of [³H]Flumazenil (final concentration ~1 nM).

      • 100 µL of the membrane preparation.

    • Incubate for 60 minutes on ice.

    • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kᵢ value for the test compounds using the Cheng-Prusoff equation.

Table 2: Illustrative GABA-A Receptor Binding Affinities for Aminopyridazine Derivatives [11][15]

CompoundKᵢ (µM) for [³H]GABA displacement
SR 95103 MeH0.85
SR 42641 HCl0.28
SR 95531 HOMe0.15

This data highlights the impact of substituents on the phenyl ring on binding affinity, with electron-donating groups enhancing potency.

Phosphodiesterase (PDE) Inhibition Assays

Certain pyridopyridazine derivatives are potent inhibitors of phosphodiesterases, particularly PDE4.[16][17]

Protocol 5: PDE4 Inhibition Assay

  • Assay Principle: This assay measures the hydrolysis of cAMP by PDE4. The remaining cAMP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. The signal is inversely proportional to PDE activity.

  • Procedure:

    • In a white 96-well plate, add 10 µL of test compound dilutions.

    • Add 20 µL of PDE4 enzyme solution and incubate for 10 minutes.

    • Initiate the reaction by adding 20 µL of cAMP substrate.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining cAMP using a commercial kit (e.g., PDE-Glo™).

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition and determine IC₅₀ values.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The pyridopyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its ability to interact with a wide range of biological targets underscores its pharmacological significance. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to efficiently synthesize and evaluate novel pyridopyridazine derivatives, thereby accelerating the journey from chemical synthesis to biological validation and, ultimately, to the development of new medicines.

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Application Notes and Protocols: The 4-Phenylpyridazine Scaffold in the Development of CNS Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of 4-Phenylpyridazine in CNS Drug Discovery

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and inherent polarity, make it an attractive moiety for designing ligands that interact with biological targets.[3] While pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, their potential in the development of Central Nervous System (CNS) active agents is a particularly compelling area of research.[4][5][6]

This guide focuses specifically on the 4-phenylpyridazine scaffold. The introduction of a phenyl group at the 4-position creates a key structural motif that has been successfully exploited to generate potent and selective modulators of critical CNS targets. This document provides an in-depth exploration of this scaffold, detailing its significance, synthesis, and the protocols required to evaluate its potential in a CNS drug discovery program. We will delve into two primary CNS targets where this scaffold has shown promise: GABA-A receptors and Monoamine Oxidase (MAO) enzymes .

Physicochemical Properties and Structural Significance

The 4-phenylpyridazine moiety offers a unique combination of features for CNS drug design:

  • Rigid Scaffold: The bicyclic-like nature of the phenyl and pyridazine rings provides a conformationally restricted backbone, which can lead to higher binding affinity and selectivity for a target protein.

  • Modulation of Lipophilicity: The phenyl group increases lipophilicity, a key factor for crossing the blood-brain barrier (BBB), while the polar pyridazine ring helps maintain a balance to avoid excessive lipophilicity which can lead to off-target effects and poor pharmacokinetic properties.[1]

  • Vectors for Substitution: The scaffold presents multiple positions (on both the pyridazine and phenyl rings) for chemical modification, allowing for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

These characteristics make 4-phenylpyridazine an ideal starting point for fragment-based or lead optimization campaigns targeting complex CNS receptors and enzymes.

Synthetic Strategy: Accessing the 4-Phenylpyridazine Core via Suzuki-Miyaura Coupling

A robust and versatile method for synthesizing 4-phenylpyridazine derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halo-pyridazine and a phenylboronic acid derivative, offering high yields and excellent functional group tolerance.[7][8][9]

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halo-pyridazine, Phenylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%) in flask B Evacuate and backfill with inert gas (Ar/N₂) (3 cycles) A->B C Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1) B->C D Heat mixture to 90-100°C with vigorous stirring C->D E Monitor progress by TLC or LC-MS (Typically 6-12 hours) D->E F Cool to RT, dilute with Ethyl Acetate E->F G Filter through Celite to remove catalyst F->G H Wash organic layer with water and brine G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J K Characterize final product (NMR, MS, etc.) J->K

Caption: General workflow for synthesizing 4-phenylpyridazine derivatives.

Detailed Protocol: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine

This protocol provides a specific example of the Suzuki-Miyaura coupling to synthesize a functionalized 4-phenylpyridazine derivative.[7]

Materials:

  • 3-Amino-6-chloro-4-methylpyridazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-amino-6-chloro-4-methylpyridazine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields. Establishing an inert atmosphere is critical for catalytic activity.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. Causality: Degassing the solvent removes dissolved oxygen. The aqueous base (K₂CO₃ in water) is essential for the transmetalation step of the catalytic cycle.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash the organic layer with water and then with brine. Causality: The water wash removes the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure 3-amino-4-methyl-6-phenylpyridazine.

Application I: Targeting Monoamine Oxidase (MAO) for Antidepressant and Neuroprotective Agents

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[10] Inhibitors of these enzymes are used to treat depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[10] Several pyridazine and pyridazinone derivatives have been identified as potent and selective MAO inhibitors.[11][12][13]

Structure-Activity Relationship (SAR) Insights

Studies on pyridazinobenzylpiperidine and other pyridazinone derivatives have provided valuable SAR data for MAO inhibition.[11][12][13]

Compound SeriesTargetKey Structural Features for ActivityIC50 / Ki Values (µM)
Pyridazinobenzylpiperidines [11][13]MAO-B- Pyridazinone core- Benzylpiperidine moiety- 3-Chloro substitution on the phenyl ringS5 (3-Cl): MAO-B IC50 = 0.203MAO-A IC50 = 3.857Ki (MAO-B) = 0.155
Pyridazinobenzylpiperidines [11]MAO-B- 2-Cyano substitution on the phenyl ringS16 (2-CN): MAO-B IC50 = 0.979Ki (MAO-B) = 0.721
Pyridazinone Derivatives [12]MAO-B- Pyridazinone core- para-Chloro substitution on a terminal phenyl ringTR16: MAO-B IC50 = 0.17Ki (MAO-B) = 0.149
Minaprine [3]MAO-A- 3-Aminopyridazine core- Phenyl at C6Marketed as an atypical antidepressant (now withdrawn)

Data compiled from multiple sources.[3][11][12][13] Note: The compounds listed are structurally related to the 4-phenylpyridazine scaffold and demonstrate the potential of the broader pyridazine class as MAO inhibitors.

These findings suggest that the pyridazine/pyridazinone core is crucial for activity, and substitution on the terminal phenyl ring significantly influences potency and selectivity for MAO-B.

Protocol: Fluorometric MAO Inhibition Assay

This high-throughput compatible protocol measures MAO activity by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[10][14][15][16]

G cluster_enzymatic MAO Enzymatic Reaction cluster_detection Fluorometric Detection A Monoamine Substrate (e.g., Tyramine) B MAO Enzyme (MAO-A or MAO-B) A->B + O₂ + H₂O C H₂O₂ + Aldehyde + NH₃ B->C D H₂O₂ C->D F Horseradish Peroxidase (HRP) D->F E Amplex® Red (Non-fluorescent) E->F G Resorufin (Highly Fluorescent) F->G λex=530-560nm λem=585-590nm

Caption: Principle of the fluorometric MAO activity assay.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)

  • Amplex® Red (or similar fluorogenic probe)

  • Horseradish Peroxidase (HRP)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline or Selegiline (selective MAO-B inhibitors)

  • Test compounds (4-phenylpyridazine derivatives) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute to create a range of concentrations.

    • Prepare a working solution of the MAO enzyme in cold Assay Buffer.

    • Prepare a "Detection Mix" containing the substrate (p-tyramine), Amplex Red, and HRP in Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control Wells: Add Assay Buffer and DMSO.

    • Inhibitor Control Wells: Add a known selective inhibitor (e.g., Clorgyline for MAO-A) to determine specific inhibition.

    • Test Compound Wells: Add the various dilutions of the 4-phenylpyridazine test compounds.

  • Enzyme Addition & Pre-incubation: Add the MAO enzyme working solution to all wells except the blanks. Incubate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Add the "Detection Mix" to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates of the test compound wells to the enzyme control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Application II: Modulating GABA-A Receptors for Anxiolytic and Cognitive Enhancement

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[17] It is a well-established target for drugs treating anxiety, epilepsy, and sleep disorders. Modulators of specific GABA-A receptor subtypes (e.g., those containing α5 subunits) are also being investigated for cognitive enhancement. Several patents and studies have disclosed 4-phenylpyridazine derivatives as selective ligands for GABA-A receptors, suggesting their potential for treating anxiety, convulsions, and cognitive disorders.[6][18]

Protocol: In Vitro GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a known radioligand.[4][17][19]

Materials:

  • Rat whole brain tissue or cells expressing specific GABA-A receptor subtypes

  • Homogenization Buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam)

  • Non-specific binding control (e.g., high concentration of unlabeled GABA or Diazepam)

  • Test compounds (4-phenylpyridazine derivatives)

  • High-speed centrifuge

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.

    • Perform a series of centrifugation and resuspension steps to isolate the cell membranes, washing away endogenous GABA.[17][19]

    • Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend in fresh, ice-cold Binding Buffer.

    • Set up assay tubes/plate in triplicate for:

      • Total Binding: Membranes + Radioligand + Buffer

      • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled GABA

      • Test Compound: Membranes + Radioligand + Serial dilutions of the 4-phenylpyridazine derivative

    • Incubate the plate at 4°C for 45-60 minutes to reach equilibrium. Causality: Low temperature is used to minimize degradation of the receptor and ligand during the incubation period.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing several times with ice-cold Binding Buffer to separate bound from free radioligand. Causality: Rapid filtration is crucial to prevent significant dissociation of the radioligand-receptor complex.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot percent inhibition versus the log of the test compound concentration to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application III: Assessing CNS Penetration - The In Vitro Blood-Brain Barrier (BBB) Model

A critical hurdle for any CNS drug candidate is its ability to cross the blood-brain barrier.[20] The in vitro Transwell assay is a widely used model to predict the BBB permeability of compounds in a high-throughput manner.[20][21][22][23]

Workflow for In Vitro BBB Permeability Assay

G cluster_setup Model Setup cluster_assay Permeability Assay cluster_analysis Analysis A Seed brain endothelial cells (e.g., hCMEC/D3) on apical side of Transwell insert B Optionally, co-culture with astrocytes/pericytes on basolateral side A->B for advanced model C Culture until a confluent monolayer is formed A->C B->C D Verify barrier integrity by measuring TEER (>150 Ω·cm²) C->D E Add test compound (4-phenylpyridazine) to the apical (donor) chamber D->E F Incubate at 37°C E->F G Take samples from the basolateral (receiver) chamber at multiple time points F->G H Quantify compound concentration in samples using LC-MS/MS G->H I Calculate the apparent permeability coefficient (Papp) H->I J Classify compound as low, medium, or high BBB permeability I->J

Caption: Workflow for assessing BBB permeability using a Transwell model.

Protocol: Transwell Permeability Assay

Materials:

  • Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or similar cell line

  • Cell culture medium and supplements

  • Coating material (e.g., Rat Tail Collagen Type I)

  • Test compound (4-phenylpyridazine derivative)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Transendothelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for quantification

Procedure:

  • Model Establishment:

    • Coat the apical side of the Transwell inserts with collagen and allow to dry.

    • Seed the endothelial cells onto the inserts at a high density.

    • Culture the cells for 4-6 days, changing the media every 2 days, until a confluent monolayer is formed.

  • Barrier Integrity Check:

    • Measure the TEER of the cell monolayer using a TEER meter. A high TEER value (e.g., >150 Ω·cm²) indicates the formation of tight junctions and a robust barrier.[20] Causality: TEER measures the electrical resistance across the cell layer, which is directly proportional to the tightness of the junctions between cells. This is a critical quality control step to ensure the validity of the permeability data.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound (at a known concentration, e.g., 10 µM) in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C on an orbital shaker to minimize the unstirred water layer.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Quantification and Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

Conclusion and Future Directions

The 4-phenylpyridazine scaffold is a promising platform for the design of novel CNS active agents. Its synthetic tractability via methods like the Suzuki-Miyaura coupling allows for extensive chemical exploration, while its inherent properties are well-suited for targeting CNS proteins. The protocols outlined in this guide provide a robust framework for synthesizing these compounds and evaluating their activity at key CNS targets like MAO and GABA-A receptors, as well as assessing their potential to reach their site of action in the brain.

Future research should focus on expanding the structure-activity relationship database for 4-phenylpyridazine derivatives against a wider range of CNS targets. Investigating the impact of various substitutions on the phenyl and pyridazine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of new therapeutics for a host of neurological and psychiatric disorders.

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Application Notes & Protocols: A Guide to the N-Alkylation of the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of the pyridazine ring is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse molecular architectures with significant therapeutic potential. The pyridazine motif is considered a "privileged structure" due to its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a lower propensity for CYP450 inhibition compared to other azines.[1][2] This guide provides a comprehensive overview of the experimental procedures for N-alkylation of pyridazines, focusing on the underlying chemical principles, a comparative analysis of common methodologies, and a detailed, field-proven protocol for direct alkylation.

Introduction: The Strategic Value of N-Alkylated Pyridazines

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an increasingly important scaffold in drug discovery.[2] Its inherent polarity and ability to engage in specific hydrogen bond interactions make it an attractive bioisosteric replacement for phenyl rings or other heterocycles.[1] N-alkylation transforms the neutral pyridazine into a permanently charged pyridazinium salt or modifies the nitrogen atom of a pyridazinone, profoundly altering its steric and electronic profile. This modification is a key strategy for:

  • Modulating Pharmacokinetics: Introducing alkyl groups can tune a compound's solubility, lipophilicity (LogP), and metabolic stability.

  • Enhancing Target Binding: An N-alkyl substituent can act as a key binding element, occupying hydrophobic pockets or forming specific interactions within a protein's active site.

  • Creating Molecular Probes: The introduction of functionalized alkyl chains allows for the attachment of fluorescent tags, biotin labels, or other probes for mechanistic studies.

Despite its utility, the N-alkylation of pyridazines can present challenges, particularly concerning regioselectivity and reaction conditions, making a robust understanding of the procedure essential.[3]

Mechanistic Considerations: The Chemistry of Pyridazine N-Alkylation

The N-alkylation of a pyridazine ring typically proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on one of the ring's nitrogen atoms acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).

Nucleophilicity and Regioselectivity

The pyridazine ring contains two sp²-hybridized nitrogen atoms. In an unsubstituted pyridazine, both nitrogens are, in principle, available for alkylation. However, their reactivity is influenced by several factors:

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridazine ring increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and facilitating alkylation. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, often requiring more forcing reaction conditions.

  • Steric Hindrance: Substituents adjacent to a nitrogen atom will sterically hinder the approach of the alkylating agent. Alkylation will preferentially occur at the less sterically encumbered nitrogen atom. This is a critical factor in designing regioselective syntheses.

  • Pyridazinones: In pyridazinone systems, the endocyclic nitrogen adjacent to the carbonyl is part of an amide-like system, and its lone pair is delocalized. The other nitrogen atom is typically more nucleophilic and is the primary site of alkylation under basic conditions.[4]

The product of this reaction is a cationic N-alkylated pyridazinium salt.

N-Alkylation Mechanism cluster_reactants Reactants cluster_product Product Pyridazine Pyridazine (Nucleophile) TransitionState [Transition State]‡ Pyridazine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Product N-Alkyl Pyridazinium Salt TransitionState->Product Halide Loss

Caption: General SN2 mechanism for the N-alkylation of a pyridazine ring.

Comparative Overview of N-Alkylation Methodologies

Several methods can be employed for the N-alkylation of pyridazines, each with distinct advantages and limitations. The choice of method depends on the substrate's reactivity, the desired alkyl group, and the required scale.

MethodTypical Alkylating AgentBase / CatalystCommon SolventsAdvantagesDisadvantages
Direct Alkylation Alkyl halides (R-I, R-Br, R-Cl), Alkyl triflatesK₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile, AcetoneBroad scope, simple procedure, readily available reagents.[5][6]Can require heat; potential for O-alkylation in pyridazinones; regioselectivity can be an issue.
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNDCE, CH₂Cl₂, MeOHGood for complex alkyl groups, mild conditions.Requires a reducible pyridazine (e.g., aminopyridazine) or a precursor; multi-step process.
Mitsunobu Reaction AlcoholsDEAD, DIAD, PPh₃THF, DioxaneMild conditions, excellent for secondary alcohols, inverts stereochemistry.Stoichiometric phosphine oxide byproduct can be difficult to remove; reagents are sensitive.
Phase-Transfer Catalysis Alkyl halidesNaOH/KOH (aq.), TBABToluene, CH₂Cl₂Good for large-scale synthesis; avoids anhydrous conditions.Limited to specific substrate/reagent combinations; optimization can be required.[4]

Detailed Experimental Protocol: N-Alkylation of 3-Chloropyridazine

This protocol describes a representative procedure for the N-methylation of 3-chloropyridazine using methyl iodide. This method is robust and serves as an excellent starting point for optimization with other substrates and alkylating agents.

Safety Precautions
  • Alkylating agents like methyl iodide are toxic, volatile, and potential carcinogens. Handle only in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • DMF is a reproductive toxin. Avoid inhalation and skin contact.

Reagents and Equipment
  • Reagents: 3-chloropyridazine, Methyl Iodide (MeI), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Diethyl Ether, Ethyl Acetate, Hexanes.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle with temperature controller, thin-layer chromatography (TLC) plates (silica), rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 g, 8.73 mmol).

    • Add anhydrous potassium carbonate (2.41 g, 17.46 mmol, 2.0 equivalents).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous DMF (20 mL) via syringe. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Addition of Alkylating Agent:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add methyl iodide (0.65 mL, 10.48 mmol, 1.2 equivalents) dropwise via syringe over 5 minutes. Causality Note: Slow addition at low temperature helps control the initial exotherm and minimizes potential side reactions.

  • Reaction Execution and Monitoring:

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction progress by TLC (e.g., using a 50% Ethyl Acetate/Hexanes mobile phase). Spot the starting material and the reaction mixture. The formation of a new, more polar spot (the pyridazinium salt) and the consumption of the starting material indicate reaction progress.

  • Workup and Isolation:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic base (K₂CO₃). Wash the Celite pad with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate. Causality Note: This step is designed to remove the high-boiling DMF solvent into the aqueous phase.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting product will be a crude solid or oil.

  • Purification:

    • The crude product is often a salt and may precipitate. If necessary, purify the product by trituration or recrystallization. A common method is to dissolve the crude material in a minimal amount of a polar solvent (like acetone or ethanol) and then add a non-polar solvent (like diethyl ether or hexanes) until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

  • Characterization:

    • Obtain the ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the N-methylated pyridazinium iodide product.

    • Crucial Validation Step: For asymmetrically substituted pyridazines, regiochemistry must be confirmed. A 2D-NOESY NMR experiment is the gold standard for this, as it can show through-space correlations between the newly introduced N-alkyl protons and the protons on the pyridazine ring, unambiguously establishing the site of alkylation.[5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation A 1. Combine Pyridazine & K₂CO₃ in Flask B 2. Add Anhydrous DMF under Inert Atmosphere A->B C 3. Cool to 0 °C & Add Alkyl Halide B->C D 4. Stir Overnight at RT C->D E 5. Monitor by TLC D->E Periodic Check F 6. Filter Solids E->F If Reaction Complete G 7. Aqueous Workup (Water/EtOAc Extraction) F->G H 8. Dry & Concentrate G->H I 9. Purify (Recrystallization/Trituration) H->I J 10. Characterize Product (NMR, MS) I->J K 11. Confirm Regiochemistry (2D-NOESY) J->K

Caption: A standardized workflow for the N-alkylation of pyridazines.

References

  • Synthesis of substituted N-heterocycles by N-alkynylation. Organic Chemistry Portal. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • N-alkylation: Significance and symbolism. Wisdom Library. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). [Link]

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Semantic Scholar. [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Center for Biotechnology Information (PMC). [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Viologen - Wikipedia. Wikipedia. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Center for Biotechnology Information (PMC). [Link]

  • Alkylating Agents. Oncohema Key. [Link]

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The Ascendance of 4-Phenylpyridazine in Materials Science: A Technical Guide to OLED Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Phenylpyridazine Scaffold

In the relentless pursuit of next-generation optoelectronic materials, the strategic design of molecular scaffolds that offer a harmonious balance of thermal stability, desirable photophysical properties, and efficient charge transport is paramount. Among the myriad of heterocyclic systems explored, the pyridazine core, particularly when functionalized with a phenyl group at the 4-position, has emerged as a cornerstone for the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs). This guide serves as a comprehensive technical resource for researchers and materials scientists, elucidating the synthesis, characterization, and application of 4-phenylpyridazine derivatives in the fabrication of state-of-the-art OLEDs. We will delve into the nuanced interplay between molecular structure and material function, providing not only detailed experimental protocols but also the underlying scientific rationale that governs the performance of these remarkable compounds.

I. The 4-Phenylpyridazine Core: A Privileged Scaffold for Optoelectronics

The 4-phenylpyridazine unit is a compelling building block for OLED materials due to a confluence of advantageous electronic and structural features. The pyridazine ring, an electron-deficient diazine, imparts excellent electron-transporting capabilities. The phenyl substituent, on the other hand, can be readily modified to tune the steric and electronic properties of the molecule, influencing its morphology, thermal stability, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This inherent modularity allows for the rational design of materials tailored for specific roles within an OLED device, such as host materials, electron-transport layers (ETLs), and even emissive dopants.

A critical attribute of many pyridazine- and phenylpyridine-based materials is their high triplet energy (ET)[1][2]. This is a crucial prerequisite for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent guest emitter and prevents back-energy transfer, which would otherwise quench the emission[3]. Furthermore, the rigid structure of the 4-phenylpyridazine core contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), leading to morphologically stable thin films and enhanced device longevity[1].

II. Synthesis of a Representative 4-Phenylpyridazine Derivative

To illustrate the synthetic accessibility of this class of compounds, we present a generalized protocol for the synthesis of a 4-phenylpyridazine derivative functionalized with a carbazole moiety, a common electron-donating group used to enhance hole-transporting properties and thermal stability.

Protocol 1: Synthesis of 9-(4-(Pyridazin-4-yl)phenyl)-9H-carbazole

Rationale: This protocol employs a Suzuki coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.

Materials:

  • 4-Chloropyridazine

  • (4-(9H-Carbazol-9-yl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst mixture, add 4-chloropyridazine (1.0 eq), (4-(9H-carbazol-9-yl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.

  • Reaction: Reflux the reaction mixture at 90-100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 9-(4-(pyridazin-4-yl)phenyl)-9H-carbazole.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. Thermal properties (Tg and Td) can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Photophysical properties, including UV-Vis absorption, photoluminescence (PL) spectra, and phosphorescence spectra (at 77K), should be measured in a suitable solvent (e.g., dichloromethane or toluene) and in the solid state (thin film) to determine the HOMO-LUMO gap and triplet energy.

III. Application of 4-Phenylpyridazine Derivatives in OLEDs

The versatility of the 4-phenylpyridazine scaffold allows for its incorporation into various layers of an OLED device.

A. 4-Phenylpyridazine Derivatives as Host Materials

Causality: As previously mentioned, the high triplet energy of pyridazine derivatives makes them excellent candidates for host materials in PhOLEDs[3]. By judiciously selecting substituents on the phenyl ring, the charge transport properties can be balanced. For instance, incorporating electron-donating groups like carbazole can enhance hole transport, leading to a bipolar host material that facilitates a more balanced charge injection and recombination within the emissive layer[4].

Table 1: Performance of a Green PhOLED using a Pyridinyl-Carbazole Host Material [1]

ParameterValue
Emitter (Dopant)Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)
Dopant Concentration10 wt%
Turn-on Voltage2.6 - 3.3 V
Current Efficiency33.9 cd/A
Power Efficiency34.1 lm/W
External Quantum Efficiency (EQE)9.4% at 1000 cd/m2
Maximum Brightness~39,000 cd/m2
B. 4-Phenylpyridazine Derivatives as Electron-Transport Layer (ETL) Materials

Causality: The inherent electron-deficient nature of the pyridazine ring promotes efficient electron transport[5][6]. A well-designed ETL material should possess a LUMO level that facilitates electron injection from the cathode and high electron mobility. The wide energy gap of pyridazine derivatives also helps in confining excitons within the emissive layer, preventing them from being quenched at the cathode[6].

Diagram 1: Workflow for OLED Fabrication

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_encap Encapsulation & Testing ITO_Cleaning ITO Substrate Cleaning (Sonication in Acetone, IPA) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL_Dep Hole Transport Layer (HTL) Deposition Plasma_Treatment->HTL_Dep EML_Dep Emissive Layer (EML) (Host:Dopant Co-deposition) HTL_Dep->EML_Dep ETL_Dep Electron Transport Layer (ETL) (4-Phenylpyridazine derivative) EML_Dep->ETL_Dep EIL_Dep Electron Injection Layer (EIL) Deposition ETL_Dep->EIL_Dep Cathode_Dep Cathode (e.g., Al) Deposition EIL_Dep->Cathode_Dep Encapsulation Encapsulation (Glass lid and UV-cured epoxy) Cathode_Dep->Encapsulation Testing Device Characterization (J-V-L, EQE, Spectra) Encapsulation->Testing

Caption: Workflow for the fabrication of a multilayer OLED device.

IV. Protocol for OLED Fabrication and Characterization

This protocol outlines the fabrication of a phosphorescent OLED using a 4-phenylpyridazine derivative as the host material in the emissive layer.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials: Hole-injection layer (HIL), Hole-transport layer (HTL), 4-phenylpyridazine derivative (Host), Phosphorescent emitter (Guest), Electron-transport layer (ETL), Electron-injection layer (EIL, e.g., LiF)

  • High-purity aluminum (Al) for cathode

  • High-vacuum thermal evaporation system (<10-6 Torr)

  • Substrate cleaning setup (sonicator, solvents)

  • Glovebox system for device encapsulation

  • OLED characterization system (source meter, photometer/spectrometer)

Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates by sequential sonication in deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with oxygen plasma for 5-10 minutes to improve the work function and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO substrate. A typical device structure would be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / Emissive Layer (EML) (e.g., 20 nm, Host:Guest) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm LiF).

    • For the EML, co-evaporate the 4-phenylpyridazine host and the phosphorescent guest from separate sources at a controlled doping concentration (e.g., 5-15 wt%). The deposition rates should be carefully monitored using quartz crystal microbalances.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the aluminum cathode (e.g., 100 nm) on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices into a nitrogen-filled glovebox.

    • Encapsulate the devices using a glass lid and a UV-curable epoxy to protect the organic layers and the cathode from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a calibrated photometer.

    • Record the electroluminescence (EL) spectrum at a constant driving voltage or current.

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.

Diagram 2: Energy Level Diagram of a Representative OLED

OLED_Energy_Levels cluster_device cluster_energy ITO ITO (Anode) HTL HTL WF_Anode Anode WF EML EML (4-Phenylpyridazine Host: Dopant) HOMO_HTL HOMO ETL ETL HOMO_Host HOMO Cathode LiF/Al (Cathode) HOMO_ETL HOMO WF_Cathode Cathode WF LUMO_HTL LUMO LUMO_HTL->HOMO_HTL LUMO_Host LUMO LUMO_Host->HOMO_Host HOMO_Dopant HOMO LUMO_Dopant LUMO LUMO_Dopant->HOMO_Dopant LUMO_ETL LUMO LUMO_ETL->HOMO_ETL

Caption: Energy level diagram of a typical multilayer OLED.

V. Conclusion and Future Outlook

The 4-phenylpyridazine scaffold has firmly established itself as a versatile and high-performing platform for the development of materials for OLED applications. Its inherent electronic properties, coupled with the ease of synthetic modification, allow for the fine-tuning of material characteristics to meet the demanding requirements of modern display and lighting technologies. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space offered by 4-phenylpyridazine derivatives and to contribute to the ongoing innovation in the field of organic electronics. Future research will likely focus on developing novel derivatives with even higher triplet energies for stable deep-blue PhOLEDs, as well as exploring their potential in thermally activated delayed fluorescence (TADF) emitters, further expanding the impact of this remarkable molecular architecture.

VI. References

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Application Notes and Protocols for the Functionalization of the 4-Phenylpyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Phenylpyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a phenyl group at the 4-position of the pyridazine ring creates the 4-phenylpyridazine scaffold, a core structure that has garnered significant attention in the development of novel therapeutic agents. This structural motif serves as a versatile building block, allowing for the introduction of various functional groups to modulate the physicochemical properties and biological activity of the resulting molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the 4-phenylpyridazine scaffold. We will delve into key synthetic strategies, providing not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and innovate upon these methodologies.

Strategic Approaches to Functionalization

The functionalization of the 4-phenylpyridazine scaffold can be broadly categorized into three main strategies, each offering unique advantages for accessing diverse chemical space:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the power of transition metal catalysis to form new carbon-carbon and carbon-heteroatom bonds.

  • Direct C-H Activation: An atom-economical approach that avoids the need for pre-functionalized starting materials.

  • Cycloaddition Reactions: Building complexity by forming new rings onto the pyridazine core.

This guide will explore each of these strategies in detail, providing both theoretical insights and practical protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridazine Functionalization

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely employed methods for the functionalization of pyridazine scaffolds.[3] These reactions offer a reliable means to introduce a wide array of substituents with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, stands out for its operational simplicity and the commercial availability of a vast library of boronic acid coupling partners.[3][4]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) (Palladacycle Intermediate) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (e.g., Halogenated Pyridazine) Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine substrate. The electron-deficient nature of the pyridazine ring facilitates this step.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of a Halogenated 4-Phenylpyridazine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloro-substituted 4-phenylpyridazine with a commercially available arylboronic acid.

Materials:

  • 3-Chloro-6-(4-methoxyphenyl)-4-phenylpyridazine (1.0 equiv)

  • (4-Fluorophenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-(4-methoxyphenyl)-4-phenylpyridazine, (4-fluorophenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-phenylpyridazine.

Quantitative Data:

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventYield (%)
1Phenylboronic acid5Na₂CO₃Toluene/Ethanol/H₂O>80
24-Methoxyphenylboronic acid5Na₂CO₃Toluene/Ethanol/H₂O>80
32-Methoxyphenylboronic acid5Na₂CO₃Toluene/Ethanol/H₂O>80

Data synthesized from representative Suzuki-Miyaura cross-coupling reactions of heteroaryl halides.[4]

Direct C-H Activation: A Greener Approach to Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds.[5] This approach avoids the pre-installation of a leaving group (like a halogen), thereby reducing the number of synthetic steps and minimizing waste. The pyridine nitrogen atom can act as a directing group, facilitating the regioselective functionalization of specific C-H bonds.[5][6]

Mechanistic Insights: Chelation-Assisted C-H Activation

In the context of 4-phenylpyridazine, the nitrogen atoms of the pyridazine ring can coordinate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), bringing the metal center in close proximity to specific C-H bonds.[5][7][8] This chelation-assisted process lowers the activation energy for C-H bond cleavage, leading to the formation of a metallacyclic intermediate that can then undergo further reaction.

CH_Activation Substrate 4-Phenylpyridazine Derivative Coordination Coordination Substrate->Coordination Catalyst [M]Ln (e.g., Pd(OAc)2) Catalyst->Coordination Chelate Chelate Complex Coordination->Chelate CH_Cleavage C-H Cleavage Chelate->CH_Cleavage Metallacycle Metallacycle Intermediate CH_Cleavage->Metallacycle Reaction Reaction Metallacycle->Reaction Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Reaction Product Functionalized Product Reaction->Product Catalyst_Regen [M]Ln (Regenerated) Reaction->Catalyst_Regen

Figure 2: A generalized workflow for chelation-assisted C-H activation.

Protocol: Palladium-Catalyzed C-H Arylation of a 4-Phenylpyridazine Derivative

This protocol outlines a general procedure for the direct C-H arylation at the ortho-position of the phenyl ring in a 4-phenylpyridazine, directed by the pyridazine nitrogen.

Materials:

  • 4-Phenylpyridazine (1.0 equiv)

  • Iodobenzene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • In a sealed tube, combine 4-phenylpyridazine, iodobenzene, palladium(II) acetate, and potassium carbonate.

  • Add anhydrous and degassed DMF to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-(biphenyl-2-yl)pyridazine.

Considerations for C-H Activation:

  • Directing Group Ability: The Lewis basicity of the pyridazine nitrogens plays a crucial role in catalyst coordination and can sometimes lead to catalyst inhibition.[9]

  • Regioselectivity: While the directing group effect is powerful, mixtures of isomers can be obtained. Careful optimization of reaction conditions is often necessary to achieve high regioselectivity.

  • Oxidant: In many C-H activation cycles, an oxidant is required to regenerate the active catalytic species.

Cycloaddition Reactions: Constructing Fused Ring Systems

Cycloaddition reactions provide an elegant and efficient way to build molecular complexity by forming new rings. In the context of the 4-phenylpyridazine scaffold, both [3+2] and [4+2] cycloadditions can be employed to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry.[10][11][12]

[3+2] Cycloaddition of Pyridazinium Ylides

Pyridazinium ylides are three-atom components that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes, to yield fused five-membered rings.[10]

Cycloaddition_3_2 Pyridazine 4-Phenylpyridazine Quaternization Quaternization Pyridazine->Quaternization Alkylating_Agent Alkylating Agent (e.g., R-CH2-X) Alkylating_Agent->Quaternization Pyridazinium_Salt Pyridazinium Salt Quaternization->Pyridazinium_Salt Deprotonation Deprotonation Pyridazinium_Salt->Deprotonation Base Base (e.g., Et3N) Base->Deprotonation Pyridazinium_Ylide Pyridazinium Ylide (1,3-Dipole) Deprotonation->Pyridazinium_Ylide Cycloaddition [3+2] Cycloaddition Pyridazinium_Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->Cycloaddition Fused_Product Fused Pyrrolo[1,2-b]pyridazine Cycloaddition->Fused_Product

Figure 3: General workflow for the synthesis and [3+2] cycloaddition of pyridazinium ylides.

Protocol: [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

This protocol details the formation of a pyridazinium ylide followed by its in-situ cycloaddition with DMAD.

Materials:

  • 4-Phenylpyridazine (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Anhydrous acetonitrile (solvent)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

Procedure:

  • Formation of the Pyridazinium Salt: In a round-bottom flask, dissolve 4-phenylpyridazine in anhydrous acetonitrile. Add ethyl bromoacetate and stir the mixture at room temperature for 24 hours. The formation of the pyridazinium salt can be monitored by the precipitation of a solid.

  • Generation of the Ylide and Cycloaddition: To the suspension of the pyridazinium salt, add triethylamine to generate the pyridazinium ylide in situ.

  • Slowly add dimethyl acetylenedicarboxylate to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the corresponding pyrrolo[1,2-b]pyridazine derivative.

[4+2] Cycloaddition (Diels-Alder Reaction)

The pyridazine ring can also act as a diene in inverse-electron-demand Diels-Alder reactions, particularly when activated with electron-withdrawing groups.[13][14][15] This strategy allows for the construction of fused six-membered rings.

Key Considerations for Diels-Alder Reactions:

  • Diene Reactivity: The pyridazine ring is electron-deficient, making it a suitable diene for inverse-electron-demand Diels-Alder reactions. The presence of electron-withdrawing groups on the pyridazine ring enhances its reactivity.

  • Dienophile: Electron-rich dienophiles, such as enamines or ynamines, are typically used in these reactions.

  • Reaction Conditions: These reactions often require elevated temperatures to proceed.

Conclusion and Future Outlook

The functionalization of the 4-phenylpyridazine scaffold is a vibrant and evolving area of synthetic chemistry. The methodologies outlined in these application notes, from classic cross-coupling reactions to modern C-H activation and elegant cycloadditions, provide a robust toolkit for chemists to explore the chemical space around this important heterocyclic core. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable methods for the functionalization of pyridazine derivatives will undoubtedly remain a key focus of research in both academic and industrial settings.

References

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  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (n.d.). ACS Publications. Available at: [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). Europe PMC. Available at: [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (n.d.). PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Available at: [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. (2023). PubMed. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH. Available at: [Link]

  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. (2015). Royal Society of Chemistry. Available at: [Link]

  • Cycloaddition/ Diels-Alder Approaches. (2026). WordPress. Available at: [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). SciRP.org. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2023). ACS Publications. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). ResearchGate. Available at: [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2025). ResearchGate. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). MDPI. Available at: [Link]

  • Traditional directed C–H activation of 2-phenylpyridine (top) and boryl - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Available at: [Link]

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The Versatility of 4-Phenylpyridazine: A Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Phenylpyridazine Scaffold

In the landscape of modern organic synthesis, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention, particularly within the realms of medicinal chemistry and materials science. This application note focuses on a key derivative, 4-phenylpyridazine, and its utility as a versatile precursor in the synthesis of a diverse array of functionalized molecules. The unique electronic properties of the pyridazine ring, coupled with the synthetic handles offered by the phenyl substituent, make 4-phenylpyridazine an attractive starting point for the development of novel pharmaceuticals and advanced materials.

The pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to engage in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site in various kinases. The introduction of a phenyl group at the 4-position provides a site for further functionalization and allows for the exploration of structure-activity relationships (SAR) by modifying the phenyl ring or the pyridazine core itself. This guide provides a comprehensive overview of the synthesis and key transformations of 4-phenylpyridazine, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of the 4-Phenylpyridazine Core

The construction of the 4-phenylpyridazine scaffold can be efficiently achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly robust and widely employed strategy.[1][2] This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyridazine and a phenylboronic acid derivative in the presence of a palladium catalyst.

Protocol 1: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine via Suzuki-Miyaura Coupling

This protocol details the synthesis of a substituted 4-phenylpyridazine derivative, which serves as a representative example of the Suzuki-Miyaura coupling strategy. The same principles can be applied to the synthesis of the parent 4-phenylpyridazine by starting with a suitable 4-halopyridazine.

Reaction Scheme:

G reactant1 3-Amino-6-chloro-4-methylpyridazine catalyst Pd(PPh₃)₄, K₂CO₃ reactant1->catalyst reactant2 Phenylboronic acid reactant2->catalyst product 3-Amino-4-methyl-6-phenylpyridazine catalyst->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Amino-6-chloro-4-methylpyridazine

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloro-4-methylpyridazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-amino-4-methyl-6-phenylpyridazine.

Expected Yields:

Yields for Suzuki-Miyaura couplings of this type can range from moderate to excellent, typically between 22-65% for 3-amino-6-arylpyridazines, depending on the specific substrates and reaction conditions.[1]

II. Functionalization of the 4-Phenylpyridazine Scaffold

Once synthesized, the 4-phenylpyridazine core can be further modified at several positions to generate a library of analogues. Key transformations include N-oxidation, cross-coupling reactions at other positions (if pre-functionalized), and direct C-H functionalization.

A. N-Oxidation: Modulating Electronic Properties and Enabling Further Reactivity

N-oxidation of the pyridazine ring is a valuable transformation that can significantly alter the electronic properties of the molecule, influencing its biological activity and providing a handle for subsequent reactions. The resulting N-oxide can also serve as a photoactivatable source of reactive oxygen species.

Protocol 2: N-Oxidation of 4-Phenylpyridazine

This protocol is adapted from established procedures for the N-oxidation of similar aromatic nitrogen heterocycles using meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

Reaction Scheme:

G reactant 4-Phenylpyridazine reagent m-CPBA reactant->reagent product 4-Phenylpyridazine N-oxide reagent->product

N-oxidation of 4-phenylpyridazine.

Materials:

  • 4-Phenylpyridazine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%) (1.0-1.2 equivalents)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-phenylpyridazine (1.0 eq) in DCM or CHCl₃ in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.0-1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 4-phenylpyridazine N-oxide can be purified by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • The use of a slight excess of m-CPBA ensures complete conversion of the starting material.[3]

  • The reaction is performed at a low initial temperature to control the exothermic nature of the oxidation.

  • The workup with Na₂SO₃ and NaHCO₃ is crucial for removing unreacted oxidant and the acidic byproduct, respectively, simplifying purification.[5]

B. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

For substituted 4-phenylpyridazines bearing a leaving group (e.g., a halogen), palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination offer a powerful means to introduce new functionalities.

Conceptual Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[6][7] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.

G cluster_0 Buchwald-Hartwig Amination Aryl Halide Aryl Halide Aryl Amine Aryl Amine Aryl Halide->Aryl Amine Amine Amine Amine->Aryl Amine Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Aryl Amine Catalyzes Base Base Base->Aryl Amine Activates

Conceptual workflow of the Buchwald-Hartwig amination.

While a specific, detailed protocol for the Buchwald-Hartwig amination starting directly from a halogenated 4-phenylpyridazine was not prominently found in the surveyed literature, a general procedure for related heterocyclic systems can be adapted.

General Protocol: Buchwald-Hartwig Amination of a Halogenated 4-Phenylpyridazine (Hypothetical)

Materials:

  • 3-Chloro-4-phenylpyridazine (or other halogenated derivative)

  • Amine (1.2-1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equivalents)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.10 equivalents)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) (1.5-2.0 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halogenated 4-phenylpyridazine, amine, palladium precatalyst, ligand, and base in a flame-dried Schlenk tube.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

C. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized starting materials.[8][9] For 4-phenylpyridazine, the pyridazine nitrogen atoms can act as directing groups for ortho-metalation, facilitating functionalization at specific positions.

Conceptual Pathway: Directed ortho-Metalation

In directed ortho-metalation (DoM), a directing group on an aromatic ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile.[10][11] The nitrogen atoms in the pyridazine ring can serve as directing groups.

G cluster_workflow Directed C-H Functionalization Workflow Start 4-Phenylpyridazine Step1 Directed Metalation (e.g., with n-BuLi or a hindered base) Start->Step1 Step2 Formation of an Organometallic Intermediate Step1->Step2 Step3 Quenching with an Electrophile (E+) Step2->Step3 End Functionalized 4-Phenylpyridazine Step3->End

A conceptual workflow for C-H functionalization via directed metalation.

While specific protocols for the directed ortho-metalation of 4-phenylpyridazine are not extensively detailed in the immediate literature, the principles are well-established for pyridines and other nitrogen-containing heterocycles.[12] Lewis acids can also be employed to direct regioselective metalation at either the C3 or C4 position of the pyridazine ring.[13]

D. Cycloaddition Reactions: Accessing Fused Ring Systems

The pyridazine ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as either a diene or a dienophile, depending on the electronic nature of the reaction partner.[14][15] This provides a powerful route to constructing fused heterocyclic systems. In an inverse-electron-demand Diels-Alder reaction, the electron-deficient pyridazine ring can react with an electron-rich dienophile.

General Concept: Inverse-Electron-Demand Diels-Alder Reaction

G diene Electron-Deficient Diene (e.g., 4-Phenylpyridazine) cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Electron-Rich Dienophile dienophile->cycloaddition product Cycloadduct cycloaddition->product

Inverse-electron-demand Diels-Alder reaction of a pyridazine.

III. Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

The 4-phenylpyridazine scaffold is of particular interest in the development of kinase inhibitors.[14][16] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridazine moiety can form key hydrogen bonds with the hinge region of the kinase active site, while the phenyl group can be modified to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Table 1: Representative Kinase Inhibitors Featuring a Pyridazine Core

Compound ClassTarget Kinase(s)Reported ActivityReference
Pyrido-pyridazinonesFER Tyrosine KinaseActive in the low micromolar range[17]
Pyrazolyl Pyridazinonesc-Met KinaseIC₅₀ values in the nanomolar range[16]
Pyridazino[4,5-b]indol-4-onesDYRK1ASubmicromolar IC₅₀[18]
AnilinopyrimidinesClass III Receptor Tyrosine KinasesSelective inhibition[19]

Conclusion

4-Phenylpyridazine has demonstrated its value as a versatile and strategic building block in organic synthesis. Its straightforward synthesis via robust cross-coupling reactions, combined with the multiple avenues for subsequent functionalization, provides chemists with a powerful platform for the construction of complex and biologically active molecules. The application of modern synthetic methodologies, including palladium-catalyzed cross-couplings and C-H activation, to the 4-phenylpyridazine core will undoubtedly continue to fuel innovation in drug discovery and materials science. This guide serves as a foundational resource to inspire and enable researchers to explore the full synthetic potential of this valuable heterocyclic scaffold.

References

  • Journal of Medicinal Chemistry, 2021, 64(5), 2477-2510. DOI: 10.1021/acs.jmedchem.0c01758
  • RSC Advances, 2023, 13, 12345-12356. DOI: 10.1039/D3RA01234A
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  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridazines and the Advent of Microwave Chemistry

Pyridazine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds that are of paramount importance in medicinal chemistry and drug discovery. The unique arrangement of two adjacent nitrogen atoms within the six-membered ring endows the pyridazine scaffold with distinct physicochemical properties, such as a significant dipole moment and hydrogen bonding capabilities. These features make it an attractive pharmacophore for designing molecules that can effectively interact with a wide range of biological targets. Consequently, pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory properties.[1][2]

Traditionally, the synthesis of these valuable scaffolds has often involved lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant environmental waste. The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field of heterocyclic chemistry by offering a more sustainable and efficient alternative.[3][4] Microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, which dramatically reduces reaction times from hours to minutes, often increases product yields, and improves the purity of the final compounds.[5][6] This guide provides detailed protocols and expert insights into the application of microwave technology for the synthesis of pyridazine derivatives, tailored for researchers, scientists, and professionals in drug development.

Pillar 1: The Expertise Behind the Method - Understanding Microwave-Assisted Synthesis

The remarkable rate enhancements observed in MAOS are a direct result of the unique heating mechanism, which differs fundamentally from conventional conductive heating. Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[4][7][8]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or an ionic liquid), the oscillating electric field causes them to migrate back and forth. This rapid movement results in collisions, which dissipate energy as heat. This mechanism can contribute significantly to the overall heating of the reaction.[9]

This direct "in-core" heating avoids the thermal conductivity limitations of the reaction vessel walls, minimizes thermal gradients, and prevents the formation of hot spots, leading to cleaner reaction profiles and higher yields.[7] The choice of solvent is critical; polar solvents with a high dielectric loss tangent (e.g., ethanol, DMF, DMSO) absorb microwave energy efficiently and are ideal for these syntheses. However, solvent-free reactions are also highly effective, particularly when one of the reactants is polar, aligning with the principles of green chemistry.[2][10]

Below is a diagram illustrating the fundamental workflow of a microwave-assisted synthesis experiment.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent (e.g., 1,4-Diketone, Hydrazine, EtOH) Vessel Microwave Reaction Vessel (10 mL seamless pressure vial) Reactants->Vessel Combine MW_Reactor Microwave Synthesizer (e.g., CEM Discover SP) Vessel->MW_Reactor Place inside Stir Magnetic Stir Bar Stir->Vessel Add Irradiation Microwave Irradiation MW_Reactor->Irradiation Initiate Params Set Parameters: - Temperature (e.g., 150°C) - Time (e.g., 5-15 min) - Power (e.g., 200 W) Params->MW_Reactor Cooling Cool to Room Temp. (Pressurized air) Irradiation->Cooling Filtration Vacuum Filtration Cooling->Filtration Isolate Precipitate Washing Wash with Solvent (e.g., cold EtOH) Filtration->Washing Drying Dry in Vacuo Washing->Drying Purified_Product Purified Pyridazine Derivative Drying->Purified_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenylpyridazine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-phenylpyridazine and its related derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating their target compounds from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the purification challenges associated with 4-phenylpyridazine synthesis.

Q1: What are the most common byproducts I should expect when synthesizing 4-phenylpyridazine?

A1: The byproducts are highly dependent on your synthetic route. However, several classes of impurities are frequently observed:

  • Unreacted Starting Materials: The most straightforward impurities. For example, in a Suzuki-Miyaura coupling, you might find residual halo-pyridazine or phenylboronic acid.[1]

  • Homocoupling Products: Biphenyl is a very common byproduct in cross-coupling reactions, formed from the homocoupling of phenylboronic acid.[1]

  • Isomeric Byproducts: Depending on the precursors, constitutional isomers can form, which often have very similar polarities to the desired product, making them challenging to separate.

  • Oxidation Products: The pyridazine ring can be susceptible to N-oxidation, especially if oxidizing agents are present or during prolonged exposure to air at high temperatures.[2] Similarly, if using hydrazine as a reagent, its oxidation can lead to various side products.[3]

  • Solvent Adducts & Residuals: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may appear in analytical spectra.

Q2: My crude product is a dark, oily residue. What is my first step?

A2: An oily crude product indicates the presence of significant impurities that are depressing the melting point of your compound. Do not immediately rush to column chromatography.

  • Attempt an Acid-Base Extraction: 4-Phenylpyridazine has basic nitrogen atoms. Dissolve the oil in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer. The non-basic impurities (like biphenyl) will remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your product back into an organic solvent. This can rapidly remove a large portion of non-polar impurities.

  • Trituration: If extraction is not effective, try trituration. This involves stirring the oil with a solvent in which your product is sparingly soluble but the impurities are highly soluble (e.g., cold hexanes, diethyl ether). This can often induce crystallization of the product, converting the oil into a manageable solid.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Use Recrystallization when: Your crude product is >85-90% pure and is a solid. Recrystallization is an excellent final polishing step to achieve high purity and is more scalable than chromatography.

  • Use Column Chromatography when: Your crude product is <85% pure, contains multiple byproducts with similar polarities, or is an inseparable oil. Chromatography is a powerful separation technique but is more labor-intensive and uses large volumes of solvent.[4][5]

Section 2: Troubleshooting Guide & In-Depth Solutions

This section tackles specific experimental problems with detailed, logic-driven solutions.

Scenario 1: "Recrystallization yields an oil, not crystals."

Problem: The product "oils out" of the recrystallization solvent instead of forming crystals. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).

Causality & Solution Workflow:

  • Reduce the Rate of Cooling: Slow cooling is paramount. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Crash-cooling is a primary cause of oiling out.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture to redissolve it, then attempt to cool it again, more slowly.

  • Use a Different Solvent System: The chosen solvent may be too good. A solvent that dissolves the compound too easily will require very low temperatures to induce crystallization, increasing the chance of oiling out. A less effective solvent, or a solvent/anti-solvent system, is often better.[6] For example, instead of dissolving in hot ethanol, try dissolving in a minimal amount of hot ethyl acetate and then slowly adding hexane as an anti-solvent until the solution becomes faintly turbid.

  • "Scratching": Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

Scenario 2: "A stubborn impurity co-elutes with my product during column chromatography."

Problem: Thin Layer Chromatography (TLC) shows two spots that are very close together (ΔRf < 0.2), and they cannot be separated by standard silica gel chromatography.[4]

Causality & Solution Workflow:

This occurs when the impurity and the product have very similar polarities. Simply increasing the column length is an inefficient solution.

  • Optimize the Mobile Phase:

    • Change Solvent Polarity Drastically: If you are using an Ethyl Acetate/Hexane system, the ester group in ethyl acetate interacts differently with analytes than an alcohol. Try a Dichloromethane/Methanol system. The change in hydrogen bonding capability can alter the elution order.

    • Introduce a Modifier: Add a small amount (0.5-1%) of a third solvent. For example, adding triethylamine can deactivate acidic sites on the silica gel and sharpen peaks for basic compounds like pyridazines. Adding a trace of acetic acid can help with acidic impurities.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the interaction with the stationary phase must be changed.

    • Alumina: Alumina is an excellent alternative to silica for separating basic compounds. It is available in acidic, neutral, and basic forms. Basic alumina would be a logical choice for 4-phenylpyridazine.

    • Reverse-Phase (C18): If the impurity is slightly more or less non-polar than your product, reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like Acetonitrile/Water) can provide excellent separation.

General Purification Workflow Diagram

The following diagram outlines a logical decision-making process for purifying a typical crude reaction product.

PurificationWorkflow cluster_start Initial State cluster_workup Primary Workup & Assessment cluster_purification Purification Strategy cluster_final Final Steps Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Assess Assess Crude Product (TLC, NMR) Workup->Assess Is_Solid Is it a solid? Assess->Is_Solid Analyze physical state Is_HighPurity Purity > 90%? Is_Solid->Is_HighPurity Yes Column Column Chromatography Is_Solid->Column No (It's an oil) Recrystallize Recrystallization Is_HighPurity->Recrystallize Yes Is_HighPurity->Column No Analysis Confirm Purity (HPLC, NMR, GC-MS) Recrystallize->Analysis Column->Analysis Pure Pure 4-Phenylpyridazine Analysis->Pure

Caption: A decision-making workflow for the purification of 4-phenylpyridazine.

Section 3: Detailed Purification Protocols

These protocols provide explicit, step-by-step instructions for common purification techniques.

Protocol 1: Optimized Recrystallization (Solvent/Anti-Solvent Method)

This method is ideal for purifying solid 4-phenylpyridazine from non-polar impurities like biphenyl.

  • Solvent Selection: Choose a solvent pair where the product is soluble in the "solvent" (e.g., Ethyl Acetate, Acetone, Dichloromethane) and insoluble in the "anti-solvent" (e.g., Hexanes, Pentane, Diethyl Ether).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask gently (e.g., in a 40-50 °C water bath). Add the primary "solvent" dropwise while stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent.

  • Addition of Anti-Solvent: Remove the flask from the heat. While still warm, slowly add the "anti-solvent" dropwise with continuous stirring. Continue adding until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of the primary "solvent" to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, you may place it in an ice bath or refrigerator for 1-2 hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]

Protocol 2: General Procedure for Column Chromatography

This protocol describes the purification of 4-phenylpyridazine using silica gel column chromatography.[4][7]

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides good separation (ΔRf > 0.2) between the desired product and impurities. A common eluent is a mixture of ethyl acetate and hexane.[4] The target Rf for the product should be between 0.25 and 0.35 for optimal separation.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. A "slurry packing" method is recommended: mix the silica gel with the initial eluent solvent in a beaker to form a homogenous slurry, then pour it into the column and allow it to pack under gravity or gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong, volatile solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the concentrated solution or the dry-loaded silica to the top of the column.

  • Elution: Begin eluting the column with the solvent system developed in Step 1. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-phenylpyridazine.

Data Summary: Common Solvents

The following table provides a quick reference for solvents commonly used in the purification of pyridazine derivatives.

SolventPolarity IndexBoiling Point (°C)Use Case
n-Hexane0.169Anti-solvent; Non-polar eluent
Diethyl Ether2.835Trituration; Anti-solvent
Dichloromethane3.140Good initial solvent; Eluent
Ethyl Acetate4.477Recrystallization; Polar eluent[4]
Acetone5.156Recrystallization solvent
Acetonitrile5.882Reverse-phase eluent
Ethanol4.378Recrystallization solvent[8]
Methanol5.165Highly polar eluent
Water10.2100Extraction; Reverse-phase eluent
Section 4: Purity Confirmation

After purification, it is essential to confirm the purity and identity of the 4-phenylpyridazine. A combination of methods is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can detect non-volatile impurities with high sensitivity.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the molecular weight of the product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and can be used to estimate purity by integrating impurity peaks against the product peaks.

  • Melting Point: A sharp melting point range (e.g., < 2 °C) is a good indicator of high purity.[10]

References
  • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • El-Gazzar, A. R. B. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(9), 1195.
  • Lesher, G. Y., & Opalka, C. J. (1986). Preparation of substituted pyridazines. U.S. Patent No. 4,628,088.
  • Belluti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 13(10), 305.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
  • Hassan, A. A., et al. (2006). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1663-1665.
  • Nakagome, T. (1963). SYNTHESIS OF PYRIDAZINE DERIVATIVES. VIII. N-OXIDATION OF 3,4DIMETHYLPYRIDAZINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 721-725.
  • Chen, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Crystals, 13(6), 941.

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Technical Support Center: Optimizing Reaction Conditions for Functionalizing Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of pyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocycles. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, present both opportunities and challenges in synthetic chemistry.[1][2] This guide provides in-depth, experience-driven advice to help you navigate these challenges and optimize your reaction conditions for successful outcomes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Considerations

    • Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

    • C-H Functionalization (Minisci Reaction)

  • Troubleshooting Guides

    • Low or No Product Yield

    • Side Product Formation

    • Regioselectivity Issues

    • Starting Material Decomposition

  • Key Experimental Protocols

    • General Protocol for Suzuki-Miyaura Coupling of Halopyridazines

    • General Protocol for Buchwald-Hartwig Amination of Halopyridazines

    • General Protocol for Minisci-Type Alkylation of Pyridazines

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing pyridazine functionalization reactions.

General Considerations

Q1: What makes the functionalization of pyridazines challenging compared to other heterocycles like pyridines?

A: The primary challenge stems from the electronic properties of the pyridazine ring. It is an electron-deficient system, which can be advantageous for reactions like nucleophilic aromatic substitution and certain cross-coupling steps (e.g., oxidative addition).[1] However, the Lewis basicity of the two adjacent nitrogen atoms can lead to catalyst inhibition or deactivation in metal-catalyzed reactions.[3][4] Furthermore, the inherent reactivity patterns can sometimes lead to challenges in achieving desired regioselectivity, especially in C-H functionalization.[5][6]

Q2: How does solvent choice impact my pyridazine functionalization reaction?

A: Solvent selection is critical and can influence reactant solubility, catalyst stability, and reaction kinetics.[7][8] For instance, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like dioxane, toluene, or DMF are commonly used.[9] The choice can affect the solubility of the base and the boronic acid (in Suzuki reactions), which is crucial for efficient transmetalation.[10] In some cases, the solvent can even dictate the reaction pathway, as seen in certain cyclization reactions to form pyridazines where acetonitrile favors the formation of 1,6-dihydropyridazines, while acetic acid leads directly to the pyridazine product.[11]

Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Q3: I'm planning a Suzuki-Miyaura coupling with a halopyridazine. What are the most critical parameters to consider for optimization?

A: For a successful Suzuki-Miyaura coupling, you should focus on three key components: the palladium catalyst/ligand system, the base, and the solvent.

  • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not always be optimal.[10] Screening a range of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu families (e.g., XPhos, SPhos), can significantly improve catalyst activity and stability.[10]

  • Base: The base is crucial for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] It's highly recommended to screen different bases as their strength and solubility can dramatically affect the reaction outcome.

  • Solvent: A solvent system that ensures the solubility of all components is necessary. A mixture of an organic solvent (like dioxane or toluene) and an aqueous solution of the base is often effective.[12]

Q4: My Buchwald-Hartwig amination of a chloropyridazine is sluggish. What can I do to improve the reaction rate?

A: Sluggish Buchwald-Hartwig reactions with chloropyridazines are common due to the stronger C-Cl bond compared to C-Br or C-I. To improve the reaction, consider the following:

  • Ligand Choice: Employ more electron-rich and sterically demanding ligands. Bidentate phosphine ligands like Xantphos or Josiphos-type ligands have shown success in challenging amination reactions.[13][14]

  • Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide is commonly used.[14] Ensure the base is fresh and handled under anhydrous conditions.

  • Temperature: Higher reaction temperatures (typically 80-110 °C) are often required for activating C-Cl bonds.[15]

  • Catalyst Precursor: Using a Pd(0) source like Pd₂(dba)₃ might be more effective than a Pd(II) precursor.

C-H Functionalization (Minisci Reaction)

Q5: I am attempting a Minisci reaction to alkylate my pyridazine, but I am getting a mixture of regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity in Minisci reactions on pyridazines can be challenging due to multiple electronically similar positions.[5] Here are some strategies to improve selectivity:

  • Acidic Conditions: The Minisci reaction requires acidic conditions to protonate the pyridazine, making it more susceptible to radical attack.[16] The choice and concentration of the acid can influence the regioselectivity.

  • Solvent and pH: The regiochemical outcome can sometimes be tuned by modifying the solvent and pH of the reaction mixture.[5]

  • Directing Groups: The presence of directing groups on the pyridazine ring can significantly influence the position of radical attack.

  • Catalyst Control: In some cases, a bifunctional catalyst with an acidic functionality to activate the heteroarene and another functionality to interact with the radical nucleophile can control the regioselectivity of the addition.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of pyridazines.

Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity/Decomposition • Ensure rigorous degassing of solvents and reagents to remove oxygen, which can deactivate Pd(0) catalysts.[4][15] • Use a fresh batch of palladium catalyst. • Consider using more robust pre-catalysts or ligands (e.g., Buchwald ligands) that are more resistant to deactivation.[10]
Inefficient Transmetalation (Suzuki) • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility and strength of the base are critical for activating the boronic acid.[10] • Ensure the boronic acid is of high quality and stored properly to prevent decomposition.
Poor Oxidative Addition • For less reactive halides (e.g., chlorides), increase the reaction temperature and consider using more electron-rich and bulky phosphine ligands to facilitate this step.[15]
Starting Material Instability • Iodinated pyridazines can be unstable, especially on silica gel during purification.[15] Consider using neutral alumina for chromatography or purification by crystallization. • Protect light-sensitive compounds from light.[15]
Suboptimal Reaction Temperature • The reaction temperature can be a delicate balance. Too low, and the reaction may not proceed; too high, and decomposition or side reactions can occur.[17] An optimal temperature must be determined empirically for each specific reaction.
Side Product Formation
Side Product Potential Cause & Explanation Suggested Solution
Homo-coupling of Boronic Acid (Suzuki) This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or inefficient transmetalation.[4][9]• Thoroughly degas all solvents and the reaction mixture.[9] • Ensure the base is sufficiently strong and soluble to facilitate efficient transmetalation.
Dehalogenation of Starting Material The halo-substituent is replaced by a hydrogen atom. This can be caused by protonolysis or be a catalyst-mediated side reaction.[15]• Lower the reaction temperature and shorten the reaction time.[15] • Use a milder base.[15]
Hydrolysis of Halopyridazine The C-X bond is cleaved and replaced by a hydroxyl group, forming a pyridazinone. This is more likely at elevated temperatures in the presence of water.[4]• Use anhydrous solvents and reagents. • Optimize the reaction temperature and time to find a balance between reaction completion and minimizing hydrolysis.
Acylation (Minisci) In addition to alkylation, acylation can be a competing side reaction depending on the radical source.[16]• The ratio of alkylation to acylation can often be influenced by the specific reaction conditions. A screen of solvents and radical initiators may be necessary.
Troubleshooting Workflow for a Failed Reaction

troubleshooting_workflow start Reaction Failed (Low/No Product) check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_unreacted Starting Material Mostly Unreacted check_sm->sm_unreacted What is the main component? sm_decomposed Starting Material Decomposed check_sm->sm_decomposed side_products Complex Mixture of Side Products check_sm->side_products optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Screen Catalysts/Ligands - Screen Bases/Solvents - Check Reagent Purity sm_unreacted->optimize_conditions milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time - Use Milder Base - Protect from Light/Air sm_decomposed->milder_conditions refine_selectivity Refine Selectivity: - Adjust Stoichiometry - Change Order of Addition - Modify Catalyst/Ligand - Optimize Temperature side_products->refine_selectivity success Successful Reaction optimize_conditions->success milder_conditions->success refine_selectivity->success

Caption: A decision-making workflow for troubleshooting failed pyridazine functionalization reactions.

Key Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of Halopyridazines
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridazine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[9]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

General Protocol for Buchwald-Hartwig Amination of Halopyridazines
  • Reaction Setup: To a dry reaction vessel, add the palladium catalyst, ligand, and base (e.g., NaOtBu, 1.2-1.5 equiv.) under an inert atmosphere.

  • Reagent Addition: Add the halopyridazine (1.0 equiv.) and the amine (1.1-1.3 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).[15]

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C).[15] Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and carefully quench any remaining base with water. Separate the layers and extract the aqueous layer. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

General Protocol for Minisci-Type Alkylation of Pyridazines
  • Reaction Setup: In a suitable reaction flask, dissolve the pyridazine substrate in a solvent mixture, often including an acid like sulfuric acid, to protonate the heterocycle.[16]

  • Radical Precursor Addition: Add the radical precursor, such as a carboxylic acid (e.g., pivalic acid).[16]

  • Initiator Addition: Add a radical initiator system, for example, silver nitrate and an oxidant like ammonium persulfate.[16]

  • Reaction: Stir the reaction at the appropriate temperature. The reaction is often exothermic and may require cooling. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ or NH₄OH). Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Reaction Optimization Workflow

optimization_workflow start Initial Reaction (Based on Literature) screen_catalyst Screen Catalyst & Ligand start->screen_catalyst screen_base Screen Base screen_catalyst->screen_base screen_solvent Screen Solvent screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp final_product Optimized Yield & Purity optimize_temp->final_product

Caption: A systematic workflow for optimizing pyridazine functionalization reactions.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • MacMillan, D. W. C., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. [Link]

  • Rebek, J., et al. (2016). Synthesis of Pyridazine-Based α-Helix Mimetics. ACS Publications. [Link]

  • Tsuru, S., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. PubMed. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. (2018). PubMed. [Link]

  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. (2017). PubMed. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Tsuru, S., et al. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • Heinisch, G. (1987). Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]

  • Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. (n.d.). NIH. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Sames, D., et al. (2011). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2022). Beilstein Journals. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Minisci reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Strategies for the meta‐C−H functionalization of pyridines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2006). ResearchGate. [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (n.d.). ResearchGate. [Link]

  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). MDPI. [Link]

  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Temperature effect on coupling reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved January 21, 2026, from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC. [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (n.d.). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Addressing Stability Issues of 4-Phenylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-phenylpyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs): Understanding the Stability Profile

This section addresses the fundamental stability questions related to the 4-phenylpyridazine scaffold.

Q1: What are the most common degradation pathways for 4-phenylpyridazine derivatives?

A1: The stability of a 4-phenylpyridazine derivative is intrinsically linked to its unique electronic structure, characterized by two adjacent, electron-withdrawing nitrogen atoms in the pyridazine ring.[1] This structure dictates susceptibility to three primary degradation pathways:

  • Oxidation: The nitrogen atoms can be susceptible to oxidation, potentially forming N-oxides. Furthermore, the phenyl ring or other substituents on the pyridazine core can undergo oxidative degradation, especially when exposed to atmospheric oxygen, peroxides, or radical species.[2][3]

  • Hydrolysis: While the core pyridazine ring is generally stable against hydrolysis, functional groups attached to it (e.g., esters, amides, ethers) can be labile under acidic or basic conditions. The specific pH at which degradation occurs will depend entirely on the nature of these substituents.[4]

  • Photolysis: Aromatic heterocyclic systems are often photosensitive. Exposure to UV or visible light can excite the molecule, leading to bond cleavage, rearrangement, or reaction with solvent or oxygen.[5][6] ICH Q1B guidelines mandate formal photostability testing for this reason.[7]

Q2: My solution of a 4-phenylpyridazine derivative turned yellow/brown upon storage. What is likely happening?

A2: A color change is a common indicator of degradation. This is often due to the formation of new chromophoric structures. The most probable cause is either oxidative degradation or photodecomposition. Oxidized products or rearranged molecules formed after light exposure often have extended conjugated systems, which absorb light in the visible spectrum, appearing colored. We recommend immediately analyzing the sample by HPLC or LC-MS to identify any new peaks corresponding to degradation products.

Q3: Are 4-phenylpyridazine derivatives susceptible to pH-dependent degradation?

A3: The core heterocyclic system is relatively robust. However, the overall stability of the molecule is highly dependent on its substituents and the solution's pH. The pyridazine ring has a low basicity, which means its hydrogen-bonding acceptor properties are preserved at lower pH values compared to more basic heterocycles like pyridine.[8] This can influence how the molecule interacts with its environment. If your derivative contains pH-labile functional groups, you will observe degradation. It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 2, 7, and 10) to map out the stability profile of your specific compound.[4]

Q4: How can I differentiate between degradation products and synthesis-related impurities?

A4: This is a critical aspect of stability analysis. A well-characterized reference standard of the pure compound is essential.

  • Time-Zero Analysis: Analyze a freshly prepared solution of your compound using a high-resolution analytical method like HPLC/LC-MS. This provides your baseline "impurity profile."

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, light, heat).[5][9] Any new peaks that appear and grow over time under these conditions are classified as degradation products. Impurities from the synthesis will be present at time-zero and should not increase under most stress conditions (unless they are also unstable).

Troubleshooting Guide: From Problem to Solution
ProblemProbable Cause(s)Recommended Solution(s)
Appearance of new peaks in HPLC/LC-MS chromatogram after sample storage. Chemical Degradation: The compound is inherently unstable under the storage conditions (e.g., in solution at room temperature, exposure to air/light).1. Re-evaluate Storage: Store aliquots of the solid compound at -20°C or -80°C under an inert atmosphere (argon or nitrogen). Prepare solutions fresh before each experiment. 2. Solvent Choice: Ensure the solvent is pure and degassed. Some solvents, like THF, can form peroxides over time, initiating oxidative degradation. Consider using more stable solvents like acetonitrile or DMSO for stock solutions. 3. Characterize Degradants: Use LC-MS/MS to get mass information on the new peaks to help elucidate their structure and understand the degradation pathway.[3]
Inconsistent or decreased activity in biological assays. Degradation to Inactive Species: The parent compound is degrading in the assay medium (buffer, cell culture media) over the course of the experiment. The resulting degradants may have lower or no biological activity.1. Assess Stability in Media: Incubate the compound in the specific assay buffer/media for the full duration of the experiment. Analyze by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify the remaining parent compound. 2. Modify Assay Protocol: If instability is confirmed, consider reducing the incubation time or adding the compound at later stages of the experiment if possible. 3. Formulation: For in vivo studies, significant degradation can occur. Consider formulation strategies like using antioxidants or pH modifiers to improve stability.
Poor mass balance (<95%) in forced degradation studies. 1. Formation of Non-UV Active Degradants: Degradation may cleave the molecule, resulting in fragments that lack a UV chromophore. 2. Formation of Volatile Degradants: Small fragments may be volatile and lost during sample preparation. 3. Precipitation: Degradants may be insoluble and precipitate out of solution. 4. Co-elution: The analytical method may not be separating all degradants from the parent peak or each other.1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) alongside the UV detector to detect all non-volatile products.[3] 2. Method Optimization: Adjust the HPLC method (gradient, mobile phase, column) to improve separation. Ensure the method is "stability-indicating."[10] 3. Inspect Samples: Visually check for any precipitation in the stressed samples. If observed, dissolve the sample in a stronger solvent before analysis.
Visualizations: Degradation Pathways and Workflows
Common Degradation Pathways

The following diagram illustrates the primary sites of potential degradation on a generic 4-phenylpyridazine scaffold.

Potential Degradation Pathways of 4-Phenylpyridazine Derivatives cluster_0 Core Structure cluster_1 Stress Conditions cluster_2 Resulting Degradants Core 4-Phenylpyridazine Derivative Oxidation Oxidation (e.g., H₂O₂, O₂) Core->Oxidation Hydrolysis Hydrolysis (Acid/Base) Core->Hydrolysis Photolysis Photolysis (UV/Vis Light) Core->Photolysis N_Oxide N-Oxide Formation (on Pyridazine Ring) Oxidation->N_Oxide Primary Pathway Ring_Cleavage Ring Cleavage Products Oxidation->Ring_Cleavage Harsh Conditions Substituent_Mod Substituent Modification (e.g., hydrolysis of ester) Hydrolysis->Substituent_Mod If labile groups are present Photolysis->Ring_Cleavage High Energy Photo_Products Rearrangement or Isomerization Products Photolysis->Photo_Products Common

Caption: Potential degradation pathways for 4-phenylpyridazine derivatives.

Experimental Workflow for Stability Studies

This workflow provides a systematic approach to performing forced degradation studies as recommended by regulatory agencies.[4][5]

Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound (e.g., 1 mg/mL) Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Prepare Unstressed Control (Time-Zero) Start->Control Analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS Stress->Analysis Control->Analysis Evaluation Evaluate Data: 1. % Degradation 2. Peak Purity 3. Mass Balance Analysis->Evaluation Conclusion Identify Degradation Products & Elucidate Pathways Evaluation->Conclusion

Caption: General workflow for conducting forced degradation studies.

Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies, aiming for 5-20% degradation.[3][9] Adjust incubation times and temperatures as needed for your specific molecule.

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Stock Solution: Prepare a 1 mg/mL solution of the 4-phenylpyridazine derivative in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Heat the solution in a water bath at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours).

  • Sample Preparation: Cool the aliquot to room temperature and neutralize with an equivalent volume of 0.1 M NaOH.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze immediately using a validated stability-indicating HPLC method.[3]

Protocol 2: Forced Degradation by Oxidation
  • Stock Solution: Prepare a 1 mg/mL solution as described in Protocol 1.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Sample Preparation: Quench the reaction if necessary (e.g., by significant dilution with mobile phase).

  • Analysis: Dilute the solution with the mobile phase and analyze immediately by HPLC.[3]

Protocol 3: Forced Degradation by Photolysis (as per ICH Q1B)
  • Sample Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a chemically inert, transparent container. Prepare a solid sample by placing a thin layer of the powder in a transparent dish.

  • Dark Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place the test and dark control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • Analysis: After the exposure period, prepare the samples for analysis alongside the dark controls. Analyze by HPLC to assess the formation of photodegradants.

Best Practices for Storage and Handling

To ensure the integrity of your 4-phenylpyridazine derivatives and the reproducibility of your results, adhere to the following best practices:

  • Solid Storage: Store solid compounds in amber glass vials under an inert atmosphere (argon or nitrogen) at ≤ -20°C.

  • Solution Storage: Prepare stock solutions in high-purity solvents (e.g., DMSO, acetonitrile). Store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

  • Light Protection: Always handle photosensitive compounds under amber or low-UV lighting. Use amber vials or wrap containers in aluminum foil.

  • Oxygen Protection: For compounds susceptible to oxidation, degas solvents before use and consider adding an antioxidant like butylated hydroxytoluene (BHT) to solutions if compatible with your downstream application.

By systematically applying these troubleshooting guides, protocols, and best practices, you can effectively manage the stability challenges associated with 4-phenylpyridazine derivatives, leading to more reliable and robust scientific outcomes.

References
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2023).
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. (n.d.).
  • Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (2025). BenchChem.
  • Recent advances in pyridazine chemistry. (2025).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Strategy for the synthesis of pyridazine heterocycles and their deriv
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Forced degrad
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). Unknown Source.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.).
  • Elucidation of fipronil photodegradation p
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Triazine and Phenylurea Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. (n.d.).
  • Development of Analytical Methods to Analyze Pesticide Residues. (2023). MDPI.
  • PHOTOSTABILITY TESTING SEM I SEMINAR. (n.d.). Slideshare.

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Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the regioselective synthesis of pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. Pyridazine derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to their unique physicochemical properties that are advantageous for drug-target interactions.[1][2][3] However, controlling the placement of substituents on the pyridazine ring—achieving high regioselectivity—remains a significant synthetic challenge.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your research and development efforts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of pyridazines, focusing on diagnostics and actionable solutions.

Q1: My reaction yield is consistently low, or I am observing no product formation. What are the likely causes and how can I rectify this?

Low or no yield is a frequent issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.[4]

Potential Causes & Suggested Solutions:

  • Purity of Starting Materials:

    • The Problem: Impurities in reactants, such as 1,4-dicarbonyl compounds or hydrazine derivatives, can introduce side reactions or poison catalysts.[4][5] For instance, when starting from γ-ketoacids, residual acids or other impurities can interfere with the cyclization.

    • The Solution: Always ensure the purity of your starting materials. Recrystallize or chromatograph solids and distill liquid reagents before use. It is highly recommended to use freshly purified reagents for optimal results.[4]

  • Inadequate Reaction Conditions:

    • The Problem: The reaction may be too slow or may not reach completion if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures can lead to product degradation.

    • The Solution: Methodically optimize reaction conditions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the temperature and/or extend the reaction time. Some transformations, like the Diaza-Wittig reaction, can be highly sensitive to the choice of phosphine and solvent, with reaction times varying from hours to days.[3]

  • Unwanted Side Reactions:

    • The Problem: Hydrazine is a potent nucleophile and can react at multiple sites. For example, when using β-ketoesters, hydrazine can react with the ester groups to form undesired hydrazides, competing with the desired cyclization.[5]

    • The Solution: Carefully control the stoichiometry. A slight excess of hydrazine can sometimes drive the cyclization, but a large excess may promote side reactions. If hydrazide formation is a persistent issue, consider protecting the ester groups or using a different starting material, such as a 1,4-diketone.[6]

  • Product Instability:

    • The Problem: The target pyridazine derivative may be unstable under the reaction or workup conditions, particularly in the presence of strong acids or bases.

    • The Solution: Employ milder workup and purification techniques. Use saturated aqueous sodium bicarbonate for quenching instead of stronger bases, and consider chromatography on neutral or deactivated silica gel.

Q2: I am obtaining a mixture of regioisomers. How can I improve the selectivity for my desired product?

Achieving high regioselectivity is the central challenge in many pyridazine syntheses. The outcome is governed by a delicate interplay of electronic and steric factors, which can be manipulated to favor a single isomer.

Key Factors Influencing Regioselectivity:

  • Electronic Effects of Substituents:

    • The Principle: In cycloaddition reactions, such as the inverse-electron-demand aza-Diels-Alder reaction, the electronic nature of the substituents on both the diene (e.g., a 1,2,3-triazine or tetrazine) and the dienophile (e.g., an alkyne or enamine) dictates the regiochemical outcome.[7][8] Electron-donating groups on one reactant and electron-withdrawing groups on the other accelerate the reaction and control the orientation of addition.

    • Practical Application: To synthesize a specific regioisomer, carefully select reactants with complementary electronic properties. For example, in the reaction of 1,2,3-triazines with 1-propynylamines, the reaction is highly regioselective, favoring the C5/N2 cycloaddition mode to produce 6-aryl-pyridazin-3-amines.[7]

  • Steric Hindrance:

    • The Principle: Bulky substituents on the reactants can physically block one approach trajectory, thereby favoring the formation of the less sterically hindered product.[9]

    • Practical Application: If you are getting a mixture of isomers, consider whether introducing a sterically demanding group on one of your reactants could direct the reaction towards the desired outcome. This is a common strategy in many cycloaddition reactions.[10]

  • Choice of Catalyst and Solvent:

    • The Principle: The catalyst and solvent can profoundly influence the reaction pathway. Lewis acids can coordinate to a nitrogen atom on the pyridazine precursor, altering its electronic properties and directing incoming reagents to a specific position.[11] Similarly, the solvent can affect the transition state energy of competing pathways.

    • Practical Application: A systematic screening of catalysts and solvents is often necessary. For instance, in copper-catalyzed cyclizations of β,γ-unsaturated hydrazones, using acetonitrile (MeCN) as the solvent yields 1,6-dihydropyridazines, while switching to acetic acid (AcOH) leads directly to the oxidized pyridazine product.[12]

  • Directed Metalation:

    • The Principle: For direct C-H functionalization of the pyridazine ring, regioselectivity can be achieved by using a directing group or a Lewis acid to guide a metalating agent (e.g., a magnesium or zinc base) to a specific position.

    • Practical Application: Mono- or bidentate boron Lewis acids can trigger regioselective magnesiation or zincation at either the C3 (ortho) or C4 (meta) position of pyridazine, depending on the Lewis acid used.[11] This allows for the controlled introduction of substituents at positions that are otherwise difficult to functionalize.

Troubleshooting_Regioselectivity start Problem: Mixture of Regioisomers sub1 Analyze Reactants start->sub1 Steric/Electronic Factors sub2 Modify Conditions start->sub2 External Factors sub3 Change Strategy start->sub3 Fundamental Approach el1 Are substituents electronically matched? sub1->el1 el2 Introduce bulky group to direct reaction? sub1->el2 cond1 Screen Solvents (e.g., MeCN vs. AcOH) sub2->cond1 cond2 Screen Catalysts (e.g., Lewis Acids) sub2->cond2 cond3 Adjust Temperature sub2->cond3 strat1 Inverse-Demand Diels-Alder? sub3->strat1 strat2 Directed C-H Functionalization? sub3->strat2 strat3 Metal-Catalyzed Cross-Coupling? sub3->strat3

Caption: Decision tree for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for achieving high regioselectivity in pyridazine synthesis?

Several robust methods have been developed. The choice depends on the desired substitution pattern and the availability of starting materials.

  • [4+2] Cycloaddition Reactions: This is one of the most powerful methods.

    • Inverse-Electron-Demand Aza-Diels-Alder: This reaction, typically between an electron-deficient diene (like a 1,2,4,5-tetrazine) and an electron-rich dienophile (like an enamine or ynamine), offers excellent regiocontrol.[7][8] The reaction proceeds via a cycloaddition followed by the extrusion of dinitrogen gas to form the aromatic pyridazine ring.

    • Reaction with 1,4-Diketones/Ketoacids: The classic approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative.[6][13] If the dicarbonyl compound is unsymmetrical, regioselectivity is determined by the relative reactivity of the two carbonyl groups.

  • Metal-Catalyzed Reactions:

    • Cross-Coupling Reactions: For functionalizing a pre-formed pyridazine ring, palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are invaluable.[14][15] This requires a halogenated pyridazine to start.

    • C-H Activation/Functionalization: Modern methods allow for the direct functionalization of C-H bonds, offering an atom-economical route. As mentioned, Lewis acids can direct metalating agents to specific C-H bonds with high regioselectivity.[11]

  • Diaza-Wittig Reaction: This strategy involves the reaction of an α-diazo-β-ketoester with a phosphine, which cyclizes to form the pyridazine ring.[3] The regioselectivity is predetermined by the structure of the starting ketoester.

Q2: How do I choose the right starting materials (e.g., tetrazine vs. 1,4-diketone) to control the final substitution pattern?

The choice of precursor directly dictates the substitution pattern of the final pyridazine.

  • To make 3,6-disubstituted pyridazines: Start with a symmetrical 1,4-diketone (R-CO-CH₂-CH₂-CO-R) and hydrazine. The 'R' groups will end up at the 3 and 6 positions.

  • To make 3,4,5,6-tetrasubstituted pyridazines: Use a substituted maleic hydrazide or a tetrasubstituted 1,4-dicarbonyl compound.

  • For complex or highly specific substitution patterns: The inverse-electron-demand Diels-Alder reaction is often superior.[8]

    • Reacting a 3,6-disubstituted tetrazine with an unsymmetrical alkyne (R¹-C≡C-R²) will yield a pyridazine with substituents at the 3, 4, 5, and 6 positions. The regioselectivity (i.e., whether R¹ is at C4 and R² is at C5, or vice-versa) depends on the electronic and steric nature of R¹ and R².

Regioselectivity_Factors cluster_reactants Reactants cluster_products Potential Regioisomers tetrazine Tetrazine (Diene) transition [4+2] Cycloaddition -N₂ tetrazine->transition alkyne Unsymmetrical Alkyne (Dienophile) alkyne->transition product1 Product A product2 Product B transition->product1 Pathway 1 transition->product2 Pathway 2 control Controlling Factors: - Electronic Effects (R¹, R²) - Steric Hindrance - Solvent/Catalyst control->transition Influences Pathway Selection

Caption: Factors influencing regioselectivity in a [4+2] cycloaddition.

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for key regioselective syntheses. These protocols are general guidelines and may require optimization for specific substrates.[16]

Protocol 1: Inverse-Electron-Demand Aza-Diels-Alder Reaction

This protocol describes a metal-free, highly regioselective synthesis of 6-aryl-pyridazin-3-amines from 1,2,3-triazines and 1-propynylamines, adapted from Kodama, T. et al. (2021).[7]

Materials:

  • Substituted 1,2,3-triazine (1.0 eq)

  • Substituted 1-propynylamine (1.2 eq)

  • Anhydrous Toluene

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 1,2,3-triazine (1.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe to dissolve the triazine.

  • Add the 1-propynylamine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the temperature determined during optimization (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyridazine product.

Protocol 2: Lewis Acid-Directed C4-Magnesiation of Pyridazine

This protocol describes the regioselective functionalization at the C4 position of pyridazine using a boron Lewis acid and a magnesium base, adapted from Ziegler, D. S. et al. (2019).[11]

Materials:

  • Pyridazine (1.0 eq)

  • B(C₆F₅)₃ (Lewis Acid, 1.0 eq)

  • TMPMgCl·LiCl (Magnesium Base, 1.1 eq)

  • Electrophile (e.g., I₂, PhCHO; 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add pyridazine (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -40 °C in an appropriate cooling bath.

  • In a separate flask, prepare a solution of B(C₆F₅)₃ (1.0 eq) in anhydrous THF.

  • Slowly add the B(C₆F₅)₃ solution to the pyridazine solution at -40 °C to form the Lewis acid-base adduct. Stir for 15 minutes.

  • Slowly add TMPMgCl·LiCl (1.1 eq) to the reaction mixture. A color change should be observed, indicating metalation. Stir for 30 minutes at -40 °C.

  • Add the chosen electrophile (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The choice of reaction parameters can dramatically affect both yield and regioselectivity. The following table summarizes the effect of different phosphines on the yield of a Diaza-Wittig reaction for pyridazine synthesis, based on data from Verbelen, B. et al.[3] This illustrates the importance of screening reagents.

EntryPhosphine ReagentSolventTime (h)Yield (%)
1PPh₃Diethyl Ether480
2HMPTDichloromethane16Good
3P(OEt)₃Dichloromethane1625
4P(Et)₃Dichloromethane5Good
5P(n-Bu)₃ Dichloromethane <1 Good
6P(n-Bu)₃ Diisopropyl Ether <0.5 High

Table showing the optimization of the phosphine reagent for a Diaza-Wittig cyclization. Tributylphosphine (P(n-Bu)₃) in diisopropyl ether provided the best results.

References

  • G. A. M. Giardina, G. D. D. A. Sarra, "The pyridazine heterocycle in molecular recognition and drug discovery," Monatshefte für Chemie - Chemical Monthly, 2023. [Link]

  • Y. Wang, et al., "Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones," Organic Chemistry Frontiers, 2021. [Link]

  • T. Kodama, I. Sasaki, H. Sugimura, "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines," Journal of Organic Chemistry, 2021. [Link]

  • M. C. G. N. Pinto, et al., "[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics," Molecules, 2021. [Link]

  • M. Li, et al., "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review," Bioorganic & Medicinal Chemistry, 2024. [Link]

  • B. Verbelen, "Strategy for the synthesis of pyridazine heterocycles and its derivatives," Lirias, 2013. [Link]

  • M. Ibrahim, et al., "“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field," Journal of Biosciences and Medicines, 2015. [Link]

  • S. K. Sahu, et al., "Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives," Journal of Applicable Chemistry, 2015. [Link]

  • W. J. Hobbs, "Synthesis and Characterization of Unique Pyridazines," Liberty University, 2018. [Link]

  • Organic Chemistry Portal, "Synthesis of Pyridazines," Organic Chemistry Portal. [Link]

  • Y. Hari, et al., "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides," Organic Chemistry Frontiers, 2024. [Link]

  • P. T. Kiernan, et al., "Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates," Molecules, 2024. [Link]

  • Synthesis Workshop, "Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins," YouTube, 2025. [Link]

  • J. A. Joule, et al., "The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis," ResearchGate, 2020. [Link]

  • D. E. Klinge, "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles," WUR eDepot, 1976. [Link]

  • A. Sharma, et al., "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions," ChemistrySelect, 2021. [Link]

  • V. Singh, et al., "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues," Indo Global Journal of Pharmaceutical Sciences, 2015. [Link]

  • S. G. Newman, et al., "Practical and Regioselective Synthesis of C4-Alkylated Pyridines," Journal of the American Chemical Society, 2021. [Link]

  • M. H. Elnagdi, et al., "Pyridazine and condensed pyridazine synthesis," ResearchGate, 2020. [Link]

  • ChemTube3D, "Synthesis of Pyridazine," ChemTube3D. [Link]

  • M. Purins, et al., "Bridging the pyridine-pyridazine synthesis gap by skeletal editing," Science, 2024. [Link]

  • S. M. R. H. R. K. K. G. A. S. T. D. B. D. P. G. S. M. K. M. O. D. S. M. D. S. L. V. Stanetty, "Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine," ResearchGate, 2014. [Link]

  • J. Wang, et al., "Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds," Molecules, 2024. [Link]

  • S. G. Newman, et al., "Practical and Regioselective Synthesis of C4-Alkylated Pyridines," ChemRxiv, 2021. [Link]

  • Y. Hari, "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides," Organic Chemistry Frontiers, 2024. [Link]

  • P. A. K. A. S. A. A. K. K. I. S. V. V. D. D. A. N. D. P. A. K. A. S. A. A. K. K. I. S. V. V. D. D. A. N. D. O. N. K. A. S. A. A. K. K. I. S. V. V. D. D. A. N. D. P. A. K. A. S. A. A. K. K. I. S. V. V. D. D. A. N. D. O. N. K. G. V. Bakulina, "Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines," Organic & Biomolecular Chemistry, 2022. [Link]

  • D. S. Ziegler, et al., "Lewis Acid Directed Regioselective Metalations of Pyridazine," Angewandte Chemie International Edition, 2019. [Link]

  • A. S. Begum, et al., "A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS," International Journal of Creative Research Thoughts, 2023. [Link]

  • G. G. E. G. G. E. G. G. E. D. V. D. V. D. V. D. V. N. G. N. G. N. G. N. G. C. C. C. C. D. D. D. D. S. S. S. S. S. S. S. S. W. M. W. M. W. M. W. M. Dehaen, "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives," Organics, 2022. [Link]

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troubleshooting common side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Pyridazine Synthesis Technical Support Center

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyridazine-based heterocycles. The unique electronic properties of the pyridazine scaffold, while making it a valuable pharmacophore in drug discovery, also introduce specific synthetic challenges.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic routes.

Initial Diagnosis: A General Troubleshooting Workflow

When a pyridazine synthesis yields an unexpectedly low amount of the desired product or is plagued by impurities, a systematic approach to diagnosis is crucial. Before delving into specific side reactions, use the following workflow to rule out common experimental pitfalls.

G start Low Yield or Impure Product Detected check_sm Verify Purity & Integrity of Starting Materials (1,4-Diketone, Hydrazine, etc.) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions If materials are pure check_workup Analyze Work-up & Extraction Procedure check_conditions->check_workup If conditions are correct check_purification Optimize Purification Method (Chromatography, Recrystallization) check_workup->check_purification If work-up is sound specific_issue Investigate Specific Side Reactions check_purification->specific_issue If issues persist

Caption: General workflow for troubleshooting pyridazine synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction with an unsymmetrical 1,4-dicarbonyl compound gives a mixture of regioisomers. How can I control the selectivity?

A1: This is one of the most common challenges in pyridazine synthesis. The formation of regioisomers arises from the two distinct pathways of initial condensation between hydrazine and the two different carbonyl groups of your starting material.

Causality & Mechanistic Insight: The initial step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and any steric hindrance surrounding them. An electron-withdrawing group will activate a nearby carbonyl, making it more susceptible to initial attack, while a bulky group will hinder attack.

For syntheses involving inverse-electron-demand Diels-Alder (IEDDA) reactions, such as between a tetrazine and an unsymmetrical alkyne, regioselectivity is governed by frontier molecular orbital interactions and steric factors.[3][4] Recent studies have shown that solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance regioselectivity in these reactions.[3]

Troubleshooting Strategies:

  • Exploit Electronic Differences: If one carbonyl is significantly more electron-deficient (e.g., adjacent to an ester or trifluoromethyl group) than the other, the reaction will likely favor initial attack at that site. You can sometimes modify a substrate to amplify these electronic differences.

  • Leverage Steric Hindrance: A sterically bulky group near one carbonyl can effectively "block" it, directing the hydrazine to the more accessible carbonyl.

  • Use a Directing Group: In some advanced applications, a Lewis acid can be used to coordinate to a specific site on the substrate, directing the nucleophilic attack of the hydrazine to a particular carbonyl.[5]

  • Optimize Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

Caption: Competing pathways leading to regioisomers.

FactorCondition to Favor Pathway A (Attack at R1-Carbonyl)Expected Outcome
Electronics R1 is an Electron-Withdrawing Group (EWG); R2 is an Electron-Donating Group (EDG)Increases electrophilicity at the R1-carbonyl, promoting initial attack.
Sterics R2 is a bulky group (e.g., tert-butyl); R1 is small (e.g., methyl)Hinders attack at the R2-carbonyl, directing hydrazine to the R1-carbonyl.
Temperature Lower reaction temperature (e.g., 0 °C to RT instead of reflux)Amplifies small differences in activation energy between the two pathways.
Q2: I'm getting a dihydropyridazine intermediate instead of the fully aromatized pyridazine. How do I complete the oxidation without degrading my product?

A2: This is a common outcome, as the initial cyclization of a 1,4-diketone and hydrazine forms a dihydropyridazine.[6] A separate oxidation step is often required for aromatization. The key is choosing an oxidant that is effective but not so harsh that it causes N-oxidation or other side reactions.

Causality & Mechanistic Insight: The dihydropyridazine is a stable intermediate. Aromatization requires the removal of two hydrogen atoms and the formation of a double bond, which is an oxidative process. The choice of solvent can also play a key role; for instance, some copper-catalyzed cyclizations yield dihydropyridazines in acetonitrile but afford the fully aromatic pyridazines directly in acetic acid.[7]

Troubleshooting Strategies & Recommended Oxidants:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Potential Side Reactions
Air / O₂ Often requires a catalyst (e.g., Cu(II)) and an acidic solvent like AcOH.[7]Green, inexpensive, and often mild.Can be slow; may not be effective for all substrates.
Chromium Trioxide (CrO₃) Typically used in acetic acid.[8]Potent and often provides high yields.Highly toxic (Cr(VI) is a carcinogen), produces hazardous waste.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Stoichiometric amounts in a non-polar solvent like dioxane or toluene at reflux.High-potential quinone, very effective for dehydrogenations.Can be expensive; purification to remove hydroquinone byproduct is necessary.
Sulfur Molten sulfur at high temperatures (>150 °C).Simple and effective for thermally stable compounds.Requires high temperatures which can degrade sensitive products; H₂S gas is a toxic byproduct.

Experimental Protocol: Oxidation of a Dihydropyridazine using DDQ

  • Setup: Dissolve the crude dihydropyridazine (1.0 eq) in anhydrous dioxane or toluene (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Add DDQ (1.1 eq) to the solution. The mixture will often turn dark.

  • Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature. The precipitated dichlorodicyanohydroquinone byproduct can often be removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography to yield the pure pyridazine product.

Q3: I'm trying to N-alkylate my pyridazinone, but I'm getting a mixture of products alkylated at both ring nitrogens. How can I achieve selective alkylation?

A3: This is a classic selectivity problem in heterocyclic chemistry. The two nitrogen atoms in the pyridazinone ring have different nucleophilicities, which are influenced by steric and electronic factors. Controlling the alkylation requires carefully tuning the reaction conditions. [9]

Causality & Mechanistic Insight: The regioselectivity of N-alkylation is a competition between the two nitrogen atoms. The outcome depends on:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring can block access to the adjacent nitrogen, favoring alkylation at the more accessible nitrogen.[9]

  • Electronic Effects: The electronics of the pyridazinone ring influence the nucleophilicity of each nitrogen.

  • Counter-ion and Base: The choice of base (e.g., NaH, K₂CO₃) affects the nature of the resulting anion and its reactivity.

  • Alkylating Agent: The reactivity and size of the alkylating agent (e.g., methyl iodide vs. benzyl bromide) play a crucial role. Hard electrophiles tend to react at the site of highest charge density, while soft electrophiles react at the most polarizable site.

Troubleshooting Strategies:

  • Optimize the Base and Solvent: A common strategy is to use a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Strong bases like sodium hydride (NaH) can generate a more delocalized anion, potentially leading to less selectivity.

  • Control Stoichiometry and Temperature: Use of a slight excess (1.1-1.2 eq) of the alkylating agent at lower temperatures can improve selectivity. Adding the alkylating agent slowly can also help prevent over-alkylation.[10]

  • Use Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy. For example, a Boc group can be installed, the desired alkylation performed, and the protecting group subsequently removed.[11]

  • Purification: If a mixture is unavoidable, the regioisomers can often be separated by careful silica gel column chromatography, as their differing polarities (due to the position of the alkyl group) can be exploited.

Q4: My final product is contaminated with an N-oxide derivative. What causes this and how can I prevent it?

A4: Unwanted N-oxidation is typically caused by exposure of the electron-rich pyridazine nitrogen atoms to an oxidizing agent. This can be atmospheric oxygen, especially under harsh (e.g., high temperature or catalyzed) conditions, or residual oxidant from a previous step.

Causality & Mechanistic Insight: The lone pair of electrons on the pyridazine nitrogen atoms is susceptible to oxidation. While sometimes N-oxides are desired intermediates for further functionalization, their spontaneous formation is a common side reaction.[12][13][14] Certain reaction conditions, particularly those involving aerobic oxidation or reagents like peroxy acids, can inadvertently lead to N-oxide formation.[15][16]

Troubleshooting Strategies:

  • Inert Atmosphere: The most straightforward preventative measure is to run your reaction under an inert atmosphere of nitrogen or argon. This is especially critical for reactions run at elevated temperatures for extended periods.

  • Degas Solvents: Before use, degas reaction solvents by sparging with nitrogen or using a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Avoid Overly Harsh Oxidants: When an oxidation step is necessary (e.g., for aromatization), choose the mildest reagent that is effective for the transformation (see Q2 table). Ensure the oxidant is completely quenched and removed during work-up before proceeding.

  • Reductive Removal: If N-oxide formation is unavoidable, it can often be reversed. The N-oxide can be deoxygenated back to the parent pyridazine using reducing agents like PCl₃ or PPh₃.

References

  • Organic Chemistry Frontiers. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

  • Angewandte Chemie International Edition. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. PubMed. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • PMC - NIH. (n.d.). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. [Link]

  • CORE. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • Liberty University. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. [Link]

  • ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • ACS Publications. (n.d.). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters. [Link]

  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

  • ResearchGate. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • PMC - NIH. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • PubMed. (2015). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. [Link]

  • ACS Publications. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters. [Link]

  • PMC - NIH. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. [Link]

  • ResearchGate. (2025). Recent Advances in Pyridazine Chemistry. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: A Guide to Scaling Up 4-Phenylpyridazine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-phenylpyridazine. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the practical challenges encountered during the synthesis and large-scale production of this important heterocyclic compound. Our focus is on providing scientifically sound, field-proven insights to ensure robust, safe, and efficient manufacturing processes.

Introduction to 4-Phenylpyridazine Synthesis

4-Phenylpyridazine is a key structural motif in a variety of biologically active molecules. Its synthesis on a laboratory and industrial scale is therefore of significant interest. Two primary synthetic routes are commonly employed for the production of 4-phenylpyridazine: the classical condensation of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine and the more modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, scalability, and cost-effectiveness.

This guide will delve into the specifics of both methods, offering a comparative analysis to aid in the selection of the most appropriate route for your specific needs. We will also address common challenges and provide practical solutions for overcoming them.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-phenylpyridazine?

A1: The two most prevalent methods are the condensation of a phenyl-substituted 1,4-dicarbonyl compound (such as phenylmaleic anhydride) with hydrazine hydrate, and the Suzuki-Miyaura cross-coupling of a 4-halopyridazine with phenylboronic acid. The former is a classical approach that builds the pyridazine ring, while the latter involves the functionalization of a pre-existing pyridazine core.[1][2]

Q2: Which synthetic route is more suitable for large-scale production?

A2: Both routes have been successfully scaled up, but the choice depends on several factors. The condensation reaction with hydrazine can be cost-effective if the starting materials are readily available. However, handling hydrazine hydrate on a large scale requires stringent safety precautions due to its toxicity and potential instability.[3] The Suzuki-Miyaura coupling often offers higher yields and purity, but the cost of the palladium catalyst and the need for its removal from the final product can be significant considerations for large-scale manufacturing.

Q3: What are the critical parameters to control during a Suzuki-Miyaura coupling for 4-phenylpyridazine synthesis?

A3: Key parameters include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The purity of the starting materials, particularly the boronic acid and the halopyridazine, is also crucial for achieving high yields and minimizing side reactions.[2] Running the reaction under an inert atmosphere is essential to prevent catalyst degradation.

Q4: What are the common impurities encountered in 4-phenylpyridazine synthesis?

A4: In the Suzuki-Miyaura coupling, common impurities include homocoupling products (biphenyl from the phenylboronic acid), dehalogenated starting material, and residual palladium catalyst. In the condensation route, impurities can arise from incomplete cyclization or side reactions of hydrazine.

Q5: How can I purify crude 4-phenylpyridazine?

A5: The most common methods for purifying 4-phenylpyridazine are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is often preferred for large-scale purification due to its cost-effectiveness.[2]

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for 4-phenylpyridazine production is a critical decision that impacts process efficiency, cost, and product quality. Below is a comparative overview of the two primary methods.

FeatureCondensation with HydrazineSuzuki-Miyaura Cross-Coupling
Starting Materials Phenyl-substituted 1,4-dicarbonyl (e.g., phenylmaleic anhydride), Hydrazine hydrate4-Halopyridazine (e.g., 4-chloropyridazine), Phenylboronic acid
Key Reagents Hydrazine hydratePalladium catalyst, Ligand, Base
Typical Yields 40-70%[4]70-95%
Purity Profile May require extensive purification to remove colored impurities and unreacted starting materials.Generally high purity, but requires removal of residual palladium.
Scalability Scalable, but requires careful handling of hydrazine.[3]Readily scalable with established protocols for catalyst handling and removal.
Advantages Potentially lower raw material costs.High yields, high purity, broad substrate scope.
Disadvantages Use of toxic and hazardous hydrazine hydrate, potentially lower yields.High cost of palladium catalyst, need for catalyst removal.

Detailed Experimental Protocols

Method 1: Synthesis of 4-Phenylpyridazine via Condensation

This protocol describes the synthesis of 4-phenylpyridazine from phenylmaleic anhydride and hydrazine hydrate.

Reaction Scheme:

G phenylmaleic_anhydride Phenylmaleic Anhydride intermediate Intermediate phenylmaleic_anhydride->intermediate + H2NNH2·H2O hydrazine Hydrazine Hydrate hydrazine->intermediate phenylpyridazine 4-Phenylpyridazine intermediate->phenylpyridazine Heat, -2H2O

Caption: Synthesis of 4-phenylpyridazine via condensation.

Materials:

  • Phenylmaleic anhydride

  • Hydrazine hydrate (64% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylmaleic anhydride (1 equivalent) in glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the crude product and wash with cold water.

  • For purification, recrystallize the crude solid from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated carbon to decolorize, and hot filter. Allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Method 2: Synthesis of 4-Phenylpyridazine via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 4-chloropyridazine with phenylboronic acid.

Reaction Scheme:

G chloropyridazine 4-Chloropyridazine phenylpyridazine 4-Phenylpyridazine chloropyridazine->phenylpyridazine + PhB(OH)2 phenylboronic_acid Phenylboronic Acid phenylboronic_acid->phenylpyridazine catalyst Pd Catalyst, Base catalyst->phenylpyridazine

Caption: Suzuki-Miyaura synthesis of 4-phenylpyridazine.

Materials:

  • 4-Chloropyridazine hydrochloride

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloropyridazine hydrochloride (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 equivalents), and K₂CO₃ (3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the final product.[2]

Troubleshooting Guides

Troubleshooting for Condensation Synthesis
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure the quality of starting materials.
Side reactions with hydrazine.Control stoichiometry carefully. Consider using a protecting group strategy for other reactive functionalities.
Product degradation.Use milder workup and purification conditions. Avoid prolonged exposure to high temperatures.
Formation of Dark-Colored Impurities Polymerization or side reactions.Add hydrazine slowly and maintain temperature control during addition. Use activated carbon during recrystallization to remove colored impurities.
Difficulty in Product Isolation Product is soluble in the reaction mixture.After cooling, add an anti-solvent (e.g., water) to induce precipitation.
Troubleshooting for Suzuki-Miyaura Coupling
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst.Use a fresh, high-quality palladium catalyst and ligand. Ensure proper storage under inert conditions.
Poor quality of starting materials.Purify starting materials if necessary. Use dry, degassed solvents.
Incorrect reaction temperature.Optimize the reaction temperature through small-scale trials.
Insufficient reaction time.Extend the reaction time and monitor by TLC/LC-MS until the starting material is consumed.
Formation of Homocoupling Product (Biphenyl) Oxygen contamination.Ensure the reaction is run under a strictly inert atmosphere.
High reaction temperature.Lower the reaction temperature and increase the reaction time.
Incorrect stoichiometry.Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Dehalogenation of Starting Material Presence of a hydrogen source.Ensure anhydrous conditions and use a high-purity base.
Difficulty in Removing Palladium Inefficient filtration.Use a Celite pad for filtration. Consider using a palladium scavenger resin.
Product coordination to palladium.Optimize the workup procedure, potentially with an acidic wash if the product is stable.

Scale-Up Considerations

Scaling up the synthesis of 4-phenylpyridazine from the laboratory to industrial production presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process.

Scale-Up of Condensation with Hydrazine
  • Heat Management: The reaction of hydrazine with dicarbonyl compounds is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.

  • Reagent Addition: The controlled addition of hydrazine hydrate is critical to manage the exotherm and minimize side reactions. A subsurface addition may be necessary in large reactors to ensure good mixing.

  • Safety: Hydrazine is toxic and potentially explosive. All handling and reaction steps must be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[3] Process safety reviews, such as a Hazard and Operability (HAZOP) study, are highly recommended before scaling up.

  • Workup and Isolation: Large-scale filtration and drying of the product need to be optimized to ensure efficiency and minimize product loss.

Scale-Up of Suzuki-Miyaura Coupling
  • Catalyst Loading and Cost: While effective, palladium catalysts can be a significant cost driver in large-scale synthesis. Optimizing the catalyst loading to the lowest effective level is a key aspect of process development.

  • Mixing: Efficient mixing is crucial to ensure good contact between the organic and aqueous phases, as well as with the solid base. The choice of impeller and agitation speed in the reactor can significantly impact reaction kinetics.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Validated methods for palladium removal, such as treatment with activated carbon, silica-based scavengers, or crystallization, must be implemented and monitored.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere in large reactors can be challenging. Careful reactor design and operational procedures are necessary to prevent oxygen ingress.

Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing the reaction. The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halopyridazine to form a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the boronic acid (activated by the base) to the palladium center.

  • Reductive Elimination: The 4-phenylpyridazine is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)2 PdII_Aryl_R Ar-Pd(II)-R(L2) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The synthesis of 4-phenylpyridazine can be successfully achieved and scaled up using either the classical condensation method or the modern Suzuki-Miyaura cross-coupling reaction. The choice of method will depend on a careful evaluation of the specific requirements of the project, including cost, purity, and safety considerations. This guide provides a comprehensive overview of both methods, along with practical advice for troubleshooting and scale-up. By understanding the underlying chemistry and potential challenges, researchers and process chemists can develop robust and efficient processes for the production of this valuable compound.

References

  • Google Patents. (2016). Maleic hydrazide synthetic process.
  • ChemTube3D. Synthesis of Pyridazine. [Link]

  • Organic Syntheses. (1941). 4-phenylsemicarbazide. [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • Reddit. (2021). [Question: Recrystallization] How do you know which solvent is the best to use for recrystallization if only the solute's solubilities in the different solvents (in hot and cold temperature), are given? [Link]

  • Liberty University. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • University of California, Irvine. Recrystallization-1.pdf. [Link]

  • MDPI. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Google Patents. (1986).
  • Thieme. (2008). Product Class 8: Pyridazines. [Link]

  • ResearchGate. (2019). The Reactions of Maleic Anhydride with Hydrazine Hydrate1. [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PMC. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Biotage. Organic purification systems, add-ons, accessories and consumables. [Link]

  • ResearchGate. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • ACS Publications. (2024). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. [Link]

  • ResearchGate. (2019). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • ResearchGate. (2018). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. [Link]

Sources

refinement of work-up procedures for pyridazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered more specific information on pyridazine reaction work-ups. The search results provide examples of standard work-up procedures, including aqueous washes, extractions with organic solvents like dichloromethane, drying over agents like MgSO4, and purification by precipitation, recrystallization, and column chromatography. I also found information regarding the physicochemical properties of pyridazines, such as their low basicity, which is crucial for deciding on acidic or basic washes.

However, to create a truly valuable troubleshooting guide, I still need more detailed information on what can go wrong and how to fix it. Specifically, I need to find information on:

  • Common side products and impurities: What are the typical byproducts for common pyridazine syntheses (e.g., from 1,4-dicarbonyls and hydrazine)? Knowing the impurities is key to designing a targeted purification strategy.

  • Specific work-up challenges: I need to find information on issues like emulsion formation during extractions involving pyridazines, difficulties in removing residual hydrazine, and the stability of pyridazines under various work-up conditions (pH, temperature).

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  • General Work-up Procedures: Several sources describe a standard sequence of quenching the reaction with water, extraction with an organic solvent (like dichloromethane), drying the organic layer (e.g., with MgSO4), and removing the solvent under reduced pressure.

  • Purification Techniques: The literature mentions purification by precipitation, recrystallization, and column chromatography (silica gel).

  • Physicochemical Properties: I've learned that pyridazines are weakly basic, which is a key consideration for acid-base extraction strategies.

  • Hydrazine Removal: I found a patent suggesting the use of cross-linked polyvinylpyrrolidone (PVPP) for removing hydrazine compounds from solution, which is a very specific and useful tip. I also found anecdotal evidence of removing hydrazine by blowing a stream of nitrogen over the reaction mixture.

  • Byproducts: One source mentions that in the synthesis of pyridazines from 1,4-diketones and hydrazine, dihydropyridazine intermediates are formed, which need to be oxidized to the aromatic product. This suggests that the dihydropyridazine could be a potential impurity.

  • Emulsion Breaking: I found general advice on breaking emulsions, such as letting the mixture sit, acidifying the solution, or adding salt (NaCl).

  • Chromatography Solvents: There is general guidance on selecting solvent systems for column chromatography, including common binary mixtures like ethyl acetate/hexane and methanol/dichloromethane.

  • Safety: The hazardous nature of hydrazine (carcinogen, potential explosive) is highlighted, emphasizing the need for proper handling in a fume hood and careful waste management.

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Welcome to the technical support center for pyridazine reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of pyridazine derivatives. My approach is to provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding pyridazine work-ups.

Q1: My pyridazine synthesis is complete. What is a standard, general work-up procedure to start with?

A1: A typical starting point for the work-up of many pyridazine reactions involves a classic aqueous work-up followed by extraction. A representative procedure is as follows:

  • Quenching: Carefully quench the reaction mixture by adding water.[1] This step is crucial for dissolving inorganic salts and protonating or deprotonating species to facilitate separation.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an appropriate organic solvent, such as dichloromethane or ethyl acetate.[1] The choice of solvent will depend on the polarity of your pyridazine derivative.

  • Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) if you need to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Q2: My pyridazine product seems to be water-soluble. How should I modify the extraction process?

A2: For highly polar or water-soluble pyridazine derivatives, standard extraction with immiscible organic solvents can be inefficient. In such cases, consider the following:

  • Salting Out: Add a significant amount of a salt, like sodium chloride, to the aqueous layer to decrease the solubility of your organic product, thereby improving its partitioning into the organic phase.

  • Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective.

  • Alternative Solvents: Employ more polar, yet still immiscible, solvents like n-butanol for extraction.

Q3: I've used an excess of hydrazine hydrate in my reaction. What is the best way to remove it?

A3: Excess hydrazine is a common issue and must be handled with care due to its toxicity and potential for side reactions.[2] Here are a few strategies:

  • Azeotropic Removal: For relatively non-polar pyridazines, hydrazine can sometimes be removed azeotropically with a solvent like toluene under reduced pressure.

  • Acidic Wash: Since hydrazine is basic, it can be effectively removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Your pyridazine product, being weakly basic, might also partition into the acidic aqueous layer, so this method should be used with caution and after checking the pKa of your compound.

  • Reaction with an Aldehyde or Ketone: Quenching the reaction mixture with a simple aldehyde or ketone (like acetone) will form a hydrazone, which can be easier to separate by chromatography or crystallization.

  • Specialized Scavengers: A method for removing hydrazine compounds from solution involves the use of cross-linked polyvinylpyrrolidone (PVPP).[3] This polymer can effectively sequester hydrazine without introducing soluble impurities.

Troubleshooting Guides

This section provides in-depth guidance on specific problems you might encounter during your pyridazine work-up.

Problem 1: Persistent Emulsion During Liquid-Liquid Extraction

Causality: Emulsions are colloidal suspensions of one liquid in another and are often stabilized by surfactants or finely divided solids at the interface. In pyridazine chemistry, this can be caused by the presence of polar, high-molecular-weight byproducts or unreacted starting materials that act as emulsifying agents.

Troubleshooting Protocol:

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own.

  • Mechanical Agitation: Gently swirl or rock the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • Increase the Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4][5] This increases the polarity of the aqueous phase and can help to break the emulsion.

  • Change the pH: If your product is stable to acid or base, try adding a few drops of dilute acid or base. This can change the charge on the emulsifying species and disrupt the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the droplets and facilitate separation.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.[5]

Problem 2: Product "Oiling Out" During Recrystallization

Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the solute has a high affinity for the solvent.

Troubleshooting Protocol:

  • Solvent Selection is Key:

    • "Like Dissolves Like": Start with a solvent that has a similar polarity to your pyridazine derivative.

    • Boiling Point: Choose a solvent with a boiling point lower than the melting point of your product.

    • Solubility Gradient: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system can be very powerful.

    • Dissolve your compound in a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Table 1: Recommended Solvent Systems for Pyridazine Recrystallization

Polarity of PyridazinePrimary Solvent (Good)Anti-Solvent (Poor)
Non-polarToluene, DichloromethaneHexane, Heptane
Intermediate PolarityEthyl Acetate, AcetoneHexane, Diethyl Ether
PolarEthanol, MethanolEthyl Acetate, Dichloromethane
Very PolarWater, Acetic AcidAcetone, Ethanol
Problem 3: Difficulty in Purifying Polar Pyridazines by Column Chromatography

Causality: Highly polar compounds can bind strongly to silica gel, leading to poor separation, tailing peaks, and low recovery. The choice of eluent is critical to overcome these challenges.

Troubleshooting Protocol:

  • Solvent System Selection:

    • Increase Eluent Polarity: For polar pyridazines, you will likely need a more polar solvent system than the standard ethyl acetate/hexane. Common choices include methanol/dichloromethane or ethanol/ethyl acetate.[6]

    • Amine Deactivation: For basic pyridazines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape by deactivating acidic sites on the silica gel.

    • Acidic Modification: For acidic pyridazines, adding a small amount of acetic acid or formic acid (0.1-1%) can improve separation.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to elute your compound of interest while leaving more strongly retained impurities on the column.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

Table 2: Starting Solvent Systems for Polar Pyridazine Chromatography

Functional Groups on PyridazineRecommended Solvent SystemAdditive (if needed)
Amino groups5-10% Methanol in Dichloromethane0.5% Triethylamine
Hydroxyl groups5-15% Methanol in Ethyl Acetate0.1% Acetic Acid
Carboxylic acid groups10-20% Methanol in Dichloromethane1% Acetic Acid
Amide groups2-10% Methanol in Ethyl Acetate-

Experimental Workflows and Diagrams

Workflow for Selecting a Pyridazine Work-Up Strategy

The following diagram outlines a decision-making process for choosing an appropriate work-up and purification strategy based on the properties of your pyridazine product.

Workup_Strategy start Reaction Complete check_solubility Product Soluble in Organic Solvent? start->check_solubility extraction Aqueous Work-up & Liquid-Liquid Extraction check_solubility->extraction Yes precipitation Precipitation from Aqueous Mixture check_solubility->precipitation No check_purity_extraction Crude Product Purity Check (TLC/NMR) extraction->check_purity_extraction check_purity_precipitation Crude Product Purity Check (TLC/NMR) precipitation->check_purity_precipitation is_pure_extraction Is Product Pure? check_purity_extraction->is_pure_extraction is_pure_precipitation Is Product Pure? check_purity_precipitation->is_pure_precipitation final_product Final Product is_pure_extraction->final_product Yes purification Further Purification Needed is_pure_extraction->purification No is_pure_precipitation->final_product Yes is_pure_precipitation->purification No chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization chromatography->final_product recrystallization->final_product

Caption: Decision tree for pyridazine work-up.

Logical Flow for Troubleshooting Emulsions

This diagram illustrates a systematic approach to resolving emulsions encountered during extraction.

Emulsion_Troubleshooting start Emulsion Formed wait Let Stand (15-30 min) start->wait gentle_swirl Gentle Swirling wait->gentle_swirl Emulsion Persists resolved Phases Separated wait->resolved Resolved add_brine Add Saturated NaCl (Brine) gentle_swirl->add_brine Emulsion Persists gentle_swirl->resolved Resolved change_ph Adjust pH (if product is stable) add_brine->change_ph Emulsion Persists add_brine->resolved Resolved filter_celite Filter through Celite® change_ph->filter_celite Emulsion Persists change_ph->resolved Resolved centrifuge Centrifuge filter_celite->centrifuge Emulsion Persists filter_celite->resolved Resolved centrifuge->resolved Resolved

Caption: Stepwise guide to breaking emulsions.

Safety First: Handling Hydrazine

Hydrazine and its derivatives are toxic and potentially carcinogenic.[7] Anhydrous hydrazine can be explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be mindful of the potential for explosions when heating hydrazine, especially in the presence of oxidizing agents or metals.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Hydrazine. In Wikipedia. Retrieved from [Link]

  • Hein, G. S. (n.d.). Product Class 8: Pyridazines.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Moreno, S. N., de Souza, M. V. N., & de Oliveira, A. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry, 67(43), 12059–12066. [Link]

  • ResearchGate. (n.d.). How to choose the best solution for column chromatography? Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Teacher. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • Ali, M. M. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • ResearchGate. (n.d.). (PDF) Synthesis of New 4,5-3(2H)
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • AZoM. (2018, May 17).
  • Volyniuk, D., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 27(15), 4998. [Link]

  • ResearchGate. (n.d.).
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  • ResearchGate. (n.d.). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
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  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Dumitrascu, F., et al. (2014). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 19(9), 14638–14654. [Link]

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Technical Support Center: Strategies to Improve the Purity of Synthesized 4-Phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-phenylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for achieving high-purity 4-phenylpyridazine in your laboratory work. As Senior Application Scientists, we understand that achieving exceptional purity is paramount for reliable downstream applications, from screening to preclinical development.

This document is structured to provide direct answers to common challenges, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of 4-phenylpyridazine.

Q1: What are the most common impurities encountered in the synthesis of 4-phenylpyridazine?

A1: The impurity profile of a 4-phenylpyridazine synthesis is highly dependent on the synthetic route employed. However, several classes of impurities are common:

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, residual starting materials such as a 1,4-dicarbonyl compound or phenylhydrazine (in classical cyclization routes) can remain.[1]

  • Incomplete Cyclization Products: In ring-formation strategies, intermediate species like hydrazones may persist if the cyclization has not gone to completion.[2]

  • Isomeric Byproducts: The reaction of asymmetrical 1,4-dicarbonyl compounds with hydrazine can potentially lead to the formation of isomeric pyridazine products, which can be challenging to separate.

  • Side-Reaction Products: If using a cross-coupling approach (e.g., Suzuki coupling), common byproducts include homocoupled products (like biphenyl from phenylboronic acid) and dehalogenated starting materials.[2]

  • Reagent-Derived Impurities: Impurities can also arise from the reagents themselves, such as oxidized or decomposed phenylhydrazine. Phenylhydrazine can slowly decompose to form ammonia, nitrogen, and benzene.[1]

Q2: How do I accurately assess the purity of my synthesized 4-phenylpyridazine?

A2: A multi-faceted approach is essential for accurately determining purity. No single technique provides a complete picture. We recommend a combination of the following:

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress and purity. A single spot on a TLC plate is a good preliminary indicator of purity, but co-eluting impurities may not be visible.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. When coupled with a UV detector, it can determine the percentage of the main peak relative to impurity peaks.[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the mass of the desired product.[3]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Physical Properties:

    • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid.[4] Impurities tend to broaden and depress the melting point. Note that there are conflicting reports on the physical state of 4-phenylpyridazine, with some sources listing it as a liquid and others as a solid.[4][5] This may be due to different isomers or purities; therefore, confirming your product's properties against a reliable standard is crucial.

Q3: What are the primary purification strategies for 4-phenylpyridazine?

A3: The two most effective and widely used purification techniques for pyridazine derivatives are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for purifying solid products when the impurity level is relatively low (<10%). It is cost-effective, scalable, and can yield highly pure crystalline material. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.[6]

  • Silica Gel Column Chromatography: This is the workhorse technique for separating complex mixtures or when recrystallization is ineffective. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[7] It is particularly useful for removing impurities with different polarities from the target compound.

The choice between these methods depends on the initial purity and the physical state of your crude product.

Purification Strategy Workflow

The following diagram outlines a logical workflow for approaching the purification of crude 4-phenylpyridazine.

G cluster_0 Initial Assessment cluster_1 Purification Decision cluster_2 Primary Methods cluster_3 Outcome & Analysis start Crude 4-Phenylpyridazine Product assess Assess Purity & Physical State (TLC, ¹H NMR, Visual) start->assess decision Is Product a Solid with High Purity (>90%)? assess->decision recrystallize Attempt Recrystallization decision->recrystallize  Yes chromatography Perform Column Chromatography decision->chromatography  No / Oily Product purity_check Analyze Purity of Isolated Product recrystallize->purity_check chromatography->purity_check success High Purity Product Achieved purity_check->success Purity > 98% failure Purity Still Low purity_check->failure Purity < 98% failure->chromatography Re-purify

Caption: Decision workflow for purifying 4-phenylpyridazine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Recrystallization Issues
IssuePotential Cause(s)Recommended Solutions
Product "oils out" instead of crystallizing. The melting point of your compound (or a eutectic mixture with impurities) is lower than the boiling point of the chosen solvent. Impurities are present at a high concentration, significantly depressing the melting point.Change Solvent System: Select a lower-boiling point solvent in which your compound is still soluble when hot. Reduce Solvent Volume: Try using the absolute minimum amount of hot solvent to dissolve the product, then allow it to cool very slowly without disturbance. Pre-Purification: If significant impurities are the cause, first purify the crude material by column chromatography to remove the components responsible for oiling out.[6]
Low recovery of pure crystals. Too much solvent was used: A significant portion of your product remains dissolved in the cold mother liquor. Premature crystallization: The product crystallized too quickly during a hot filtration step, leading to loss. Incomplete precipitation: The solution was not cooled sufficiently or for long enough.Minimize Solvent: Use the minimum amount of hot solvent required for complete dissolution.[6] Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6] Preheat Funnel: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are preheated to prevent the product from crashing out.[6] Concentrate Mother Liquor: You can attempt to recover more product by carefully evaporating a portion of the solvent from the mother liquor and cooling again for a second crop of crystals (which may be of lower purity).
The product is still impure after recrystallization. Inappropriate solvent choice: The selected solvent does not effectively differentiate between the product and the impurity (i.e., the impurity has similar solubility characteristics). Inclusion: Impurities have been trapped within the crystal lattice of the product. This happens during rapid crystal growth.Optimize Solvent: Test different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). Slow Down Crystallization: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Slower crystal growth results in a more ordered lattice that excludes impurities. Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity. If the purity does not improve, column chromatography is the recommended next step.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solutions
Poor separation of product and an impurity (co-elution). Incorrect eluent polarity: The solvent system is either too polar (eluting everything quickly) or not polar enough (nothing moves). Lack of selectivity: The chosen solvent system moves both compounds at nearly the same rate (similar Rf values).Optimize Eluent System: The ideal Rf for your product on TLC should be ~0.2-0.4 for good separation. Systematically vary the ratio of your solvents (e.g., from 10% to 30% ethyl acetate in hexane). Change Solvent Selectivity: If varying the ratio doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane can alter the separation selectivity due to different interactions with the compounds and silica gel.[2]
The product spot is streaking or tailing on the TLC plate/column. Interaction with silica: Basic nitrogen-containing compounds like pyridazines can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.[6] Sample is overloaded: Too much crude material was loaded onto the column or spotted on the TLC plate. Compound is not fully dissolved: The sample did not fully dissolve in the loading solvent.Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to the eluent. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.[6] Reduce Load: Use a larger column for the amount of sample or simply load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. Ensure Complete Dissolution: Make sure your sample is fully dissolved before loading. If solubility is an issue, use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]
My final product is colored, but it should be a white/yellow solid. Oxidized impurities: Some side products or starting materials may be colored and are co-eluting with your product. Trace metal contamination: If a palladium catalyst was used in the synthesis, trace amounts can impart a dark color.Charcoal Treatment: Before the final purification step (e.g., before recrystallization), dissolving the product in a suitable solvent and briefly stirring with activated charcoal can remove colored, nonpolar impurities. Filter through Celite/Silica: Passing a solution of the product through a small plug of Celite or silica gel can sometimes remove baseline impurities or trace catalyst residues.[2]

Detailed Experimental Protocols

Protocol 1: Recrystallization of 4-Phenylpyridazine

This protocol provides a general procedure. The ideal solvent must be determined experimentally. Common solvents for pyridazine derivatives include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents. A good solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-phenylpyridazine. Add the minimum amount of the chosen hot solvent while stirring or swirling until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has appeared, place it in an ice-water bath for at least 30 minutes to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities on the crystal surface.[6]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, and another relevant analytical technique.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a standard procedure for purifying 4-phenylpyridazine using silica gel chromatography.

  • TLC Analysis: First, develop an appropriate eluent system using TLC. Test various ratios of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Aim for a system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from all impurities (ΔRf > 0.2).

  • Column Packing: Prepare a chromatography column with silica gel. A wet slurry method (silica gel mixed with the nonpolar solvent) is generally preferred to ensure a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting guide.[6]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. You can use isocratic (constant eluent composition) or gradient (increasing polarity over time) elution.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[6]

  • Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 4-phenylpyridazine.[6]

Troubleshooting Logic Diagram

G cluster_0 Problem: Poor Separation in Column Chromatography cluster_1 Initial Actions cluster_2 Assessment cluster_3 Refinement & Alternative Strategy cluster_4 Final Check start Spots Co-elute or Overlap on TLC action1 Decrease Eluent Polarity (e.g., More Hexane) start->action1 decision1 Did separation improve? action1->decision1 success Optimize Ratio and Run Column decision1->success  Yes action2 Change Solvent Selectivity (e.g., Swap EtOAc for CH₂Cl₂ or Acetone) decision1->action2  No decision2 Did new solvent system improve separation on TLC? action2->decision2 decision2->success  Yes action3 Consider Alternative Stationary Phase (e.g., Alumina, C18) decision2->action3  No

Caption: Troubleshooting logic for poor chromatographic separation.

References
  • BenchChem Technical Support Center. Purification of Pyridazinone Derivatives. [Online].
  • BenchChem Technical Support Center. Synthesis of 3-amino-4-methyl-6-phenylpyridazine. [Online].
  • Vedantu. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE. [Online]. Available: [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis. [Online]. Available: [Link]

  • El-Gendy, M. A. A., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." PubMed Central, National Institutes of Health. [Online]. Available: [Link]

  • BenchChem Technical Support Center. Purification of 2,6-dichloro-4-phenylpyridine Reaction Products. [Online].
  • BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. [Online].

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managing reaction intermediates in multi-step pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Reaction Intermediates for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is giving a low yield and multiple side products. What is the likely cause?

A1: This is a classic and common challenge. The primary issue often lies in the instability of the initial hydrazone intermediate. The reaction between a 1,4-dicarbonyl compound and hydrazine proceeds through a hydrazone which then cyclizes. If this intermediate is unstable under your reaction conditions, it can lead to a variety of side reactions, including decomposition, or the formation of isomeric byproducts, before the desired cyclization occurs. Careful control of reaction temperature and pH is crucial. For instance, maintaining room temperature and dropwise addition of the aldehyde has been found to be critical in some hydrazone syntheses[1].

Q2: How can I confirm the formation and decomposition of a hydrazone intermediate in my reaction?

A2: Spectroscopic methods are your best tools here. You can monitor the reaction progress using techniques like ¹H NMR, ¹³C NMR, or LC-MS. The formation of the hydrazone C=N bond will show a characteristic shift in the NMR spectrum. IR spectroscopy can also be useful, as the C=N stretch has a distinct absorption.[2] If the intermediate is decomposing, you will likely see the disappearance of these characteristic signals and the appearance of new, unidentified peaks. For very transient intermediates, specialized techniques like low-temperature NMR may be necessary.

Q3: I'm struggling with poor regioselectivity when using an unsymmetrical 1,4-dicarbonyl. How can I control which nitrogen atom of the hydrazine attacks which carbonyl group?

A3: Controlling regioselectivity in the synthesis of unsymmetrically substituted pyridazines is a significant challenge. The outcome is often dependent on the electronic and steric differences between the two carbonyl groups. One effective strategy is to use a protecting group on one of the carbonyls to force the initial reaction with hydrazine to occur at the other, more reactive site. Subsequent deprotection and cyclization can then proceed with higher selectivity. Additionally, exploring different catalysts and solvent systems can influence the regiochemical outcome.[3]

Q4: What are the advantages of using a multi-step, telescoped reaction sequence for pyridazine synthesis?

A4: A telescoped, multi-step sequence where intermediates are not isolated can be highly advantageous.[4] This approach minimizes handling of potentially unstable intermediates, reduces waste, and can significantly shorten the overall synthesis time. However, it requires careful optimization of reaction conditions to ensure that each step proceeds to completion with high selectivity before initiating the next transformation.

Troubleshooting Guides

Problem 1: Unstable Hydrazone Intermediate Leading to Low Yield

Symptoms:

  • Low yield of the desired pyridazine.

  • A complex mixture of byproducts observed by TLC or LC-MS.

  • Discoloration of the reaction mixture, suggesting decomposition.

Causality: Hydrazones can be susceptible to hydrolysis, oxidation, or unwanted side reactions, especially at elevated temperatures or in the presence of strong acids or bases.

Troubleshooting Workflow:

G start Low Yield & Byproducts step1 Implement Low-Temperature Reaction start->step1 Suspect Unstable Hydrazone step2 Monitor by Low-Temp NMR/IR step1->step2 Characterize Intermediate step3 In Situ Generation of Hydrazone step2->step3 If Intermediate is Unstable step4 Optimize Cyclization Conditions step3->step4 Controlled Formation end Improved Yield & Purity step4->end

Workflow for managing unstable hydrazones.

Detailed Protocol: Low-Temperature Trapping of a Hydrazone Intermediate

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (N₂ or Ar) inlet.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dissolve the 1,4-dicarbonyl compound in a suitable anhydrous solvent (e.g., THF, DCM) and add it to the flask. Slowly add a solution of hydrazine in the same solvent via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Monitoring: After the addition is complete, stir the reaction at -78 °C for 1-2 hours. Take aliquots for low-temperature NMR or IR analysis to confirm the formation of the hydrazone.

  • Cyclization: Once hydrazone formation is confirmed, slowly warm the reaction mixture to the optimal cyclization temperature. This may be room temperature or require gentle heating, depending on the substrate.

  • Workup: Proceed with the standard aqueous workup and purification.[2]

Problem 2: Formation of Dihydropyridazine Impurity

Symptoms:

  • The desired pyridazine product is contaminated with a significant amount of the corresponding 1,4- or 1,6-dihydropyridazine.

  • The impurity is difficult to remove by standard chromatography.

Causality: The final step in many pyridazine syntheses is the oxidation of a dihydropyridazine intermediate. If the oxidation is incomplete, the dihydropyridazine will remain as an impurity.

Troubleshooting Table: Oxidation of Dihydropyridazines

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Air/O₂ Bubbling through the reaction mixture, often at elevated temperatures.Inexpensive, environmentally friendly.Can be slow and may require forcing conditions.
Manganese Dioxide (MnO₂) Stirring with an excess of activated MnO₂ in a non-polar solvent (e.g., DCM, chloroform).Mild, effective for many substrates.Heterogeneous reaction, requires filtration.
Ammonium cerium(IV) nitrate (CAN) Used as an oxidant to convert 1,4-dihydropyridazines to pyridazine-3-carboxylates.[2]Potent oxidant.Can be harsh and may not be suitable for sensitive functional groups.
Sodium Hydroxide (NaOH) Can efficiently convert 1,6-dihydropyridazines to pyridazines.[5]Simple and effective for specific substrates.Base-sensitive functional groups may not be tolerated.

Experimental Protocol: MnO₂ Oxidation of a Dihydropyridazine

  • Setup: In a round-bottom flask, dissolve the crude reaction mixture containing the dihydropyridazine in dichloromethane (DCM).

  • Oxidation: Add activated manganese dioxide (5-10 equivalents by weight) to the solution.

  • Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Purification: Wash the Celite® pad with additional DCM. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude pyridazine by column chromatography or recrystallization.

Problem 3: Poor Regioselectivity in Diels-Alder Approaches

Symptoms:

  • Formation of a mixture of isomeric pyridazines from the reaction of an unsymmetrical diene with a dienophile.

Causality: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of both the diene and the dienophile. When these factors are not strongly directing, a mixture of products can be obtained.

Strategies for Controlling Regioselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the polarization of the dienophile, leading to a more selective cycloaddition.

  • Steric Hindrance: Introducing a bulky substituent on either the diene or dienophile can favor the formation of one regioisomer over the other.

  • Inverse Electron Demand Diels-Alder: This variant, often employing electron-deficient diazines, can provide high regioselectivity.[5] Aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been shown to be highly regioselective for the synthesis of 6-aryl-pyridazin-3-amines.[6]

Decision-Making Workflow for Regioselectivity:

G start Poor Regioselectivity in Diels-Alder step1 Analyze Electronic & Steric Factors start->step1 step2 Introduce Steric Bulk step1->step2 Steric Control Feasible step3 Employ Lewis Acid Catalyst step1->step3 Electronic Control step4 Consider Inverse Electron Demand Diels-Alder step1->step4 Alternative Strategy end Improved Regioselectivity step2->end step3->end step4->end

Troubleshooting poor regioselectivity.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop. Retrieved from [Link]

  • Guo, Y.-Q., Zhao, M.-N., Ren, Z.-H., & Guan, Z.-H. (2018). A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines. Organic Letters, 20(11), 3337–3340. [Link]

  • Stilinović, V., Virovkić, D., & Kaitner, B. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39001–39014. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

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Validation & Comparative

A Comparative Analysis for the Research Scientist: 3-Phenylpyridazine vs. 4-Phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Isomeric Differentiation in Synthesis, Reactivity, and Biological Significance

For researchers and professionals in drug development, the nuanced differences between positional isomers can dictate the success or failure of a research campaign. The phenylpyridazines, a key heterocyclic scaffold, present a compelling case study in how a simple change in a substituent's position—from the 3- to the 4-position on the pyridazine ring—can profoundly alter physicochemical properties, synthetic accessibility, chemical reactivity, and biological profile. This guide provides a comprehensive comparative analysis of 3-phenylpyridazine and 4-phenylpyridazine, grounded in experimental data to inform rational decision-making in medicinal chemistry and materials science.

At a Glance: Physicochemical Properties

The initial point of divergence between 3-phenylpyridazine and 4-phenylpyridazine lies in their fundamental physical properties. These differences, while seemingly subtle, have significant implications for handling, formulation, and molecular interactions.

Property3-Phenylpyridazine4-PhenylpyridazineRationale for Difference
Molecular Formula C₁₀H₈N₂C₁₀H₈N₂Isomers
Molecular Weight 156.18 g/mol [1][2]156.18 g/mol [3][4]Isomers
Melting Point (°C) 98[1]86 - 86.5[3][4]The higher melting point of the 3-isomer may suggest a more stable crystal lattice packing, potentially influenced by dipole-dipole interactions and molecular symmetry.
Boiling Point (°C) 347.9 (Predicted)[1]349.6 (Predicted)[3][4]The predicted boiling points are very similar, as expected for isomers with identical molecular weight and polarity.
pKa (Predicted) 2.52 ± 0.10[1]2.77 ± 0.10[3][4]The 4-phenyl isomer is predicted to be slightly more basic. This can be attributed to the electron-withdrawing phenyl group being further from the basic nitrogen atoms, exerting a less pronounced inductive effect compared to the 3-position.
Density (Predicted) 1.106 g/cm³[1]1.106 g/cm³[3][4]Predicted densities are identical, reflecting their isomeric nature.

The structural difference between the two isomers is the point of attachment of the phenyl ring to the pyridazine core. This seemingly minor change has a significant impact on the molecule's electronics and steric profile.

G cluster_3 3-Phenylpyridazine cluster_4 4-Phenylpyridazine 3-ph 4-ph

Caption: Chemical structures of 3-phenylpyridazine and 4-phenylpyridazine.

Synthesis and Accessibility: Navigating the Routes

The synthetic routes to 3- and 4-phenylpyridazine are distinct, reflecting the different bond disconnections required for their assembly. The choice of synthesis often depends on the availability of starting materials and desired scale.

Common Synthetic Approach for 3-Phenylpyridazine

A prevalent method for synthesizing 3-phenylpyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine. Specifically, for 3-phenylpyridazine, the reaction of benzoylpropionic acid with hydrazine hydrate is a common route.

workflow start Benzoylpropionic Acid + Hydrazine Hydrate step1 Cyclocondensation start->step1 Reflux step2 Aromatization (Oxidation) step1->step2 Intermediate Formation product 3-Phenylpyridazine step2->product

Caption: General synthetic workflow for 3-phenylpyridazine.

Experimental Protocol: Synthesis of 3-Phenylpyridazine

  • Reaction Setup: To a solution of 3-benzoylpropionic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

  • Condensation: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The intermediate dihydropyridazinone may precipitate.

  • Aromatization: The intermediate is then oxidized to afford 3-phenylpyridazine. A common method is treatment with an oxidizing agent like bromine in acetic acid or phosphorus oxychloride.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 3-phenylpyridazine.

Common Synthetic Approach for 4-Phenylpyridazine

The synthesis of 4-phenylpyridazine often relies on cross-coupling reactions, starting from a pre-formed pyridazine ring. A typical approach is the Suzuki coupling of a halopyridazine with phenylboronic acid.

workflow start 4-Halopyridazine + Phenylboronic Acid step1 Suzuki Cross-Coupling start->step1 Pd Catalyst, Base, Solvent product 4-Phenylpyridazine step1->product

Caption: General synthetic workflow for 4-phenylpyridazine.

Experimental Protocol: Synthesis of 4-Phenylpyridazine via Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine 4-chloropyridazine or 4-bromopyridazine (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water.

  • Coupling Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain 4-phenylpyridazine.

Reactivity and Mechanistic Insights

The electronic and steric differences between the two isomers lead to distinct reactivity patterns, a critical consideration for further functionalization.

Electrophilic Aromatic Substitution

For 3-phenylpyridazine, the pyridazine ring is electron-deficient, making electrophilic substitution on this ring difficult. Substitution, if it occurs, will preferentially happen on the more electron-rich phenyl ring. The pyridazine moiety acts as a deactivating group.

In 4-phenylpyridazine, the phenyl group's influence on the pyridazine ring's electronics is less direct. However, the pyridazine ring itself remains electron-deficient and generally resistant to electrophilic attack.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), especially if a good leaving group is present. The position of the phenyl group can influence the regioselectivity of such reactions.

Directed Metalation

A key area where the isomers show divergent reactivity is in directed ortho-metalation (DoM). In 3-phenylpyridazine, the nitrogen atoms can direct lithiation to the C4 position of the pyridazine ring. This allows for subsequent functionalization at this position. The regioselectivity can be influenced by the choice of base and the presence of Lewis acids.[5]

For 4-phenylpyridazine, the phenyl group at C4 blocks this position. Metalation may be directed by the nitrogen atoms to other positions on the pyridazine ring, or potentially to the ortho positions of the phenyl ring, although this is generally less favored without a directing group on the phenyl ring itself.

Spectroscopic Characterization

The spectroscopic data for 3- and 4-phenylpyridazine provide clear fingerprints for their identification and differentiation.

Spectroscopic Data3-Phenylpyridazine4-Phenylpyridazine
¹H NMR The protons on the pyridazine ring typically appear as a complex multiplet. The proton at the C6 position is often the most downfield due to the influence of the adjacent nitrogen.The protons on the pyridazine ring will also show distinct coupling patterns. The symmetry of the molecule may simplify some of the signals compared to the 3-isomer.
¹³C NMR The carbon attached to the phenyl group (C3) will be a key signal. The chemical shifts of the other pyridazine carbons will be influenced by the proximity to the nitrogens and the phenyl group.The carbon attached to the phenyl group (C4) will be readily identifiable. The chemical shifts of the pyridazine carbons will differ from the 3-isomer due to the different substitution pattern.
Mass Spectrometry Both isomers will show a molecular ion peak (M⁺) at m/z 156. The fragmentation patterns may differ, reflecting the different stabilities of the fragments formed upon ionization.Both isomers will show a molecular ion peak (M⁺) at m/z 156. Subtle differences in fragmentation compared to the 3-isomer can be used for differentiation.

Biological and Pharmacological Profile: A Tale of Two Isomers

While comprehensive comparative biological data is not always available in single studies, the pyridazine core is a well-known pharmacophore found in numerous bioactive compounds, including herbicides and drugs.[6] The positioning of the phenyl group can dramatically alter the molecule's ability to fit into a binding pocket of a protein or enzyme, leading to different pharmacological activities.

For instance, in structure-activity relationship (SAR) studies, moving a substituent from the 3- to the 4-position can abolish or enhance activity by altering the molecule's shape, polarity, and ability to form key interactions like hydrogen bonds or pi-stacking. Researchers in drug discovery should consider the synthesis of both isomers to fully explore the SAR around this scaffold.

Conclusion for the Practicing Scientist

The choice between 3-phenylpyridazine and 4-phenylpyridazine is not arbitrary. This guide has illuminated the key differences that must be considered:

  • Synthesis: The synthetic accessibility of each isomer is different, with 3-phenylpyridazine often built from acyclic precursors and 4-phenylpyridazine frequently assembled via cross-coupling on a pre-formed ring.

  • Physicochemical Properties: The 3-isomer has a higher melting point, and the 4-isomer is predicted to be slightly more basic. These properties can influence crystallinity, solubility, and formulation.

  • Reactivity: The position of the phenyl group dictates the sites available for further functionalization, particularly in reactions like directed metalation.

  • Biological Potential: The isomeric difference is critical for molecular recognition by biological targets. A thorough exploration of the chemical space for a drug discovery program would necessitate the evaluation of both isomers.

By understanding these fundamental differences, researchers can make more informed decisions in the design and execution of their experiments, ultimately leading to more efficient and successful research outcomes.

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A Comparative Guide to the Biological Activity of Phenylpyridazine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of medicinal chemistry, the pyridazine scaffold stands out as a "privileged structure" due to the broad spectrum of biological activities exhibited by its derivatives.[1] The introduction of a phenyl group to this heterocyclic core gives rise to a fascinating class of compounds—phenylpyridazines. However, the seemingly subtle variation in the position of the phenyl substituent across the pyridazine ring can lead to profound differences in their pharmacological profiles. This guide offers an in-depth, comparative analysis of the biological activities of 3-phenylpyridazine, 4-phenylpyridazine, and 5-phenylpyridazine isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their discovery and development efforts.

This document moves beyond a simple recitation of facts, delving into the causality behind experimental observations and providing detailed, field-proven protocols to empower your research.

The Phenylpyridazine Scaffold: A Trio of Isomeric Potential

The core structure of phenylpyridazine consists of a pyridazine ring—a six-membered heterocycle with two adjacent nitrogen atoms—and a phenyl group. The isomeric variations, dictated by the point of attachment of the phenyl ring, are 3-phenylpyridazine, 4-phenylpyridazine, and 5-phenylpyridazine. This seemingly minor structural alteration significantly impacts the molecule's electronics, sterics, and overall topology, which in turn governs its interactions with biological targets.

Comparative Biological Activity: A Multifaceted Examination

While direct head-to-head comparative studies of these three isomers are not extensively documented in publicly available literature, a comprehensive analysis of existing data on individual isomers and related derivatives allows for a robust comparative assessment. This guide will focus on three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Table 1: Comparative Anticancer Activity of Phenylpyridazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)MDA-MB-231 (Breast)0.33[3]
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)A-549 (Lung)0.40[3]
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)HL-60 (Leukemia)0.41[3]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4e)MCF-7 (Breast)1 - 10[4]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4f)SK-MEL-28 (Melanoma)1 - 10[4]

Note: This table presents data on complex derivatives of phenylpyridazines, as directly comparative data on the parent isomers is limited. The presented data illustrates the potential of the broader phenylpyridazine class as a source of anticancer compounds.

The data suggests that the phenylpyridazine scaffold is a viable starting point for the design of potent anticancer agents. The significant cytotoxicity of derivatives like Pyr-1 highlights the importance of further substitution on both the pyridazine and phenyl rings to optimize anticancer activity.[3]

Antimicrobial Activity: Combating Pathogenic Microbes

The pyridazine nucleus is a component of numerous compounds with demonstrated antibacterial and antifungal properties. The antimicrobial efficacy of phenylpyridazine isomers is influenced by the position of the phenyl group, which affects the molecule's ability to penetrate microbial cell walls and interact with intracellular targets.

Table 2: Comparative Antimicrobial Activity of Phenylpyridazine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6-phenyl-pyridazin-3(2H)-one derivative (IIIa)S. pyogenes-[5]
6-phenyl-pyridazin-3(2H)-one derivative (IIIa)E. coli-[5]
4-(aryl)-6-phenylpyridazin-3(2H)-one (Compound 3)S. aureus (MRSA)4.52 µM[6]
Pyridazinone derivative (Compound 7)E. coli7.8 µM[6]
Pyridazinone derivative (Compound 13)A. baumannii3.74 µM[6]

The data indicates that phenylpyridazine derivatives possess a broad spectrum of antimicrobial activity. For instance, certain 6-phenyl-pyridazin-3-one derivatives show excellent activity against both Gram-positive and Gram-negative bacteria.[5] The position and nature of substituents on the phenyl and pyridazine rings are critical for determining the potency and spectrum of antimicrobial action.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Pyridazine derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of pro-inflammatory mediators like prostaglandins and cytokines.[7] A 3-amino-6-phenylpyridazine derivative has been shown to selectively block the production of IL-1β, iNOS, and NO in activated glia, suggesting a potential therapeutic role in neuroinflammation.[4]

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[8]

Table 3: Inferred Anti-inflammatory Potential of Phenylpyridazine Isomers

IsomerPotential Anti-inflammatory ActivityRationale
3-Phenylpyridazine Moderate to HighThe 3-amino-6-phenylpyridazine scaffold has demonstrated inhibition of key inflammatory mediators. The position of the phenyl group at the 3- or 6-position appears favorable for this activity.
4-Phenylpyridazine ModerateThe central position of the phenyl group may influence the molecule's interaction with inflammatory targets differently than the other isomers.
5-Phenylpyridazine ModerateSimilar to the 3-phenyl isomer, this configuration may allow for effective interaction with enzymes and receptors involved in the inflammatory cascade.

Note: This is an inferential analysis based on the known anti-inflammatory activity of related pyridazine derivatives. Rigorous experimental validation is required to confirm these hypotheses.

Causality Behind Experimental Choices: A Deeper Dive

The selection of specific biological assays is crucial for elucidating the therapeutic potential of the phenylpyridazine isomers.

  • In Vitro Cytotoxicity Assays (e.g., MTT, SRB): These assays are fundamental for initial anticancer screening.[9] They provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The choice of a diverse panel of cancer cell lines is critical to assess both potency and selectivity.

  • Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC): Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antimicrobial potency.[6] This assay informs on the concentration required to inhibit the visible growth of a specific microorganism.

  • Carrageenan-Induced Paw Edema: This in vivo model is invaluable for assessing acute anti-inflammatory activity.[8] Carrageenan injection triggers a well-characterized inflammatory response, allowing for the evaluation of a compound's ability to reduce edema, a cardinal sign of inflammation. The biphasic nature of this model can also provide initial insights into the mechanism of action (e.g., inhibition of histamine/serotonin in the early phase vs. prostaglandins in the later phase).

Experimental Protocols: A Guide for Your Research

To ensure the integrity and reproducibility of your findings, detailed and validated experimental protocols are essential.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of phenylpyridazine isomers against a panel of human cancer cell lines.

Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add serial dilutions of phenylpyridazine isomers incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the phenylpyridazine isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of phenylpyridazine isomers against various bacterial and fungal strains.

Workflow for Broth Microdilution Assay

MIC_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate wells with microbial suspension prepare_inoculum->inoculate_plate prepare_dilutions Prepare serial dilutions of phenylpyridazine isomers in a 96-well plate prepare_dilutions->inoculate_plate incubate_plate Incubate at optimal temperature and duration inoculate_plate->incubate_plate determine_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the phenylpyridazine isomers in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol for Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is designed to evaluate the acute anti-inflammatory activity of the phenylpyridazine isomers.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow start Start acclimatize_animals Acclimatize rats to laboratory conditions start->acclimatize_animals measure_initial_paw_volume Measure initial paw volume acclimatize_animals->measure_initial_paw_volume administer_compounds Administer phenylpyridazine isomers or control measure_initial_paw_volume->administer_compounds induce_edema Inject carrageenan into the subplantar region administer_compounds->induce_edema measure_paw_volume Measure paw volume at regular intervals induce_edema->measure_paw_volume calculate_inhibition Calculate percentage inhibition of edema measure_paw_volume->calculate_inhibition end End calculate_inhibition->end Cytokine_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus TNFa_IL6_Gene TNF-α & IL-6 Genes Nucleus->TNFa_IL6_Gene TNFa_IL6_Protein TNF-α & IL-6 Proteins TNFa_IL6_Gene->TNFa_IL6_Protein Inflammation Inflammation TNFa_IL6_Protein->Inflammation Phenylpyridazine Phenylpyridazine Isomer Phenylpyridazine->IKK Phenylpyridazine->NF_kB

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The phenylpyridazine isomers represent a promising class of compounds with diverse biological activities. While this guide provides a comparative overview based on the available literature, it also highlights the need for direct, head-to-head comparative studies to fully elucidate the structure-activity relationships among the 3-, 4-, and 5-phenylpyridazine isomers.

Future research should focus on:

  • Systematic Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly compare the anticancer, antimicrobial, and anti-inflammatory activities of the three parent phenylpyridazine isomers.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis for their differential activities.

  • Analogue Synthesis and SAR Studies: Synthesizing and evaluating a focused library of derivatives for each isomeric scaffold to optimize potency and selectivity for specific biological targets.

By systematically exploring the biological potential of these isomers, the scientific community can unlock new avenues for the development of novel and effective therapeutic agents.

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A Multi-faceted Spectroscopic Approach to Confirming the Structure of 4-Phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For heteroaromatic compounds such as 4-phenylpyridazine, a molecule of interest in medicinal chemistry due to the prevalence of the pyridazine core in bioactive molecules, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental necessity to ensure the integrity of subsequent research. This guide provides an in-depth comparison of various spectroscopic techniques for the structural elucidation of 4-phenylpyridazine, grounded in experimental data and the underlying principles of each method.

The Imperative of Orthogonal Spectroscopic Analysis

To establish the identity and purity of a synthesized compound like 4-phenylpyridazine, relying on a single analytical technique is insufficient. Each spectroscopic method interrogates a different aspect of the molecule's physical and chemical properties. A consolidated approach, employing multiple, orthogonal techniques, provides a self-validating system that exponentially increases the confidence in the assigned structure. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-phenylpyridazine is predicted to exhibit distinct signals corresponding to the protons of the phenyl and pyridazine rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyridazine ring and the anisotropic effects of the aromatic systems.

Expected ¹H NMR Spectral Data for 4-Phenylpyridazine:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-3, H-6 (Pyridazine)~9.3Doublet~2.5
H-5 (Pyridazine)~7.8Doublet of doublets~8.5, 2.5
H-2', H-6' (Phenyl)~7.8 - 7.9Multiplet
H-3', H-4', H-5' (Phenyl)~7.5 - 7.6Multiplet

Causality Behind the Chemical Shifts: The protons on the pyridazine ring (H-3, H-5, and H-6) are expected to be deshielded and resonate at a lower field (higher ppm) compared to benzene protons (δ ~7.3 ppm) due to the electron-withdrawing inductive effect of the two nitrogen atoms. The protons ortho to the phenyl group (H-3 and H-5) will also experience deshielding effects. The coupling patterns (multiplicities) arise from spin-spin interactions between adjacent protons, providing crucial information about their connectivity.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the symmetry of the phenyl group, 4-phenylpyridazine is expected to show a specific number of signals in its ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data for 4-Phenylpyridazine:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-4 (Pyridazine)~145
C-3, C-6 (Pyridazine)~152
C-5 (Pyridazine)~125
C-1' (Phenyl)~136
C-2', C-6' (Phenyl)~129
C-3', C-5' (Phenyl)~129
C-4' (Phenyl)~131

Expertise in Interpretation: The chemical shifts of the pyridazine carbons are significantly influenced by their proximity to the nitrogen atoms. Carbons directly bonded to nitrogen (C-3 and C-6) are expected to be the most deshielded. The quaternary carbon (C-4) where the phenyl group is attached will also have a distinct chemical shift.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to resolve any ambiguities in 1D spectra, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity within the phenyl and pyridazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the phenyl and pyridazine rings.

G cluster_nmr NMR Workflow for 4-Phenylpyridazine H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Correlation HMBC HMBC COSY->HMBC Long-Range C-H Correlation HSQC->HMBC Structure Confirmed Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data for 4-Phenylpyridazine:

  • Molecular Ion (M⁺•): The mass spectrum should show a prominent molecular ion peak at m/z 156, corresponding to the molecular formula C₁₀H₈N₂. The presence of an odd number of nitrogen atoms is consistent with the even molecular weight, according to the nitrogen rule.

  • Key Fragmentation Pathways: The fragmentation of 4-phenylpyridazine under electron ionization (EI) is expected to involve characteristic losses of small molecules and radicals. A common fragmentation pathway for pyridazines is the loss of N₂ (28 Da), which would result in a fragment ion at m/z 128. The phenyl group can also be lost as a radical (77 Da), leading to a fragment at m/z 79.

G M [C₁₀H₈N₂]⁺• (m/z 156) M_minus_N2 [C₁₀H₈]⁺• (m/z 128) M->M_minus_N2 - N₂ M_minus_Ph [C₄H₃N₂]⁺ (m/z 79) M->M_minus_Ph - C₆H₅• Ph [C₆H₅]⁺ (m/z 77) M->Ph

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-Phenylpyridazine Analogs as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-phenylpyridazine analogs, a promising class of small molecules targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to illuminate the molecular interactions that drive inhibitory potency and selectivity. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols to support further research and development in this area.

The Critical Role of p38 MAPK in Inflammatory Disease

The p38 MAPK signaling pathway is a cornerstone of the cellular response to external stressors, including inflammatory cytokines.[1] In disease states, particularly chronic inflammatory conditions, this pathway becomes dysregulated, leading to the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] These cytokines are central mediators of inflammation and are implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis and other autoimmune disorders.[3][4]

The p38α isoform, in particular, has been identified as a key player in the inflammatory cascade, making it a high-priority target for therapeutic intervention.[4] The development of small molecule inhibitors that can selectively modulate the activity of p38α MAPK offers a promising strategy for the treatment of a wide range of inflammatory diseases.[2] The 4-phenylpyridazine scaffold has emerged as a privileged structure in the design of such inhibitors.

The p38 MAPK Signaling Cascade

The activation of p38 MAPK is initiated by a variety of extracellular stimuli that trigger a three-tiered kinase cascade.[1] This begins with the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6.[5] These dual-specificity kinases then phosphorylate p38 MAPK on conserved threonine and tyrosine residues within its activation loop, leading to its conformational activation.[5] Once active, p38 MAPK phosphorylates a range of downstream substrates, including other kinases and transcription factors, which ultimately results in the increased expression of inflammatory genes.[1]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Receptors Cytokines->Receptor Stress Environmental Stress Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activation MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylation & Translocation GeneExpression Inflammatory Gene Expression (TNF-α, IL-1β, COX-2) MK2->GeneExpression mRNA Stabilization TranscriptionFactors->GeneExpression Transcriptional Activation

Caption: The p38 MAPK signaling pathway, a key regulator of inflammatory responses.

Comparative Structure-Activity Relationship (SAR) of 4-Phenylpyridazine Analogs

The following table summarizes the SAR for a series of 4-phenylpyridazine analogs as inhibitors of p38α MAP kinase. The data highlights the impact of various substitutions on the phenyl ring and other positions of the pyridazine core on inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDR1 (Phenyl Substitution)R2 (Other Substitution)p38α IC50 (nM)Reference
1 4-FH81[6]
2 2-NH2, 4-FH38[6]
3 H6-(4-methylpiperazin-1-yl)100[7]
4 4-F6-(4-hydroxypiperidin-1-yl)Potent (specific value not provided)[8]
5 H6-phenylaminoActive[9]

Analysis of Structure-Activity Relationships:

  • Substitution on the Phenyl Ring: The presence of a fluorine atom at the 4-position of the phenyl ring (Compound 1) is a common feature in many potent p38 MAPK inhibitors and is generally favorable for activity.[6] The introduction of an amino group at the 2-position of the 4-fluorophenyl ring (Compound 2) can further enhance potency, potentially by forming additional hydrogen bond interactions with the kinase hinge region.[6]

  • Substitution at the 6-Position of the Pyridazine Ring: The 6-position of the pyridazine ring is a key vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket. The incorporation of a 4-methylpiperazin-1-yl group (Compound 3) is a well-established strategy to improve potency and physicochemical properties.[7] Similarly, a 4-hydroxypiperidin-1-yl moiety (Compound 4) can also confer high potency and selectivity.[8] Phenylamino substitutions at this position have also been shown to yield active compounds (Compound 5).[9]

Experimental Protocol: In Vitro p38α Kinase Assay (TR-FRET)

This section provides a detailed, step-by-step protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based biochemical assay to determine the IC50 values of 4-phenylpyridazine analogs against p38α MAP kinase. This assay format is chosen for its high sensitivity, low background, and homogeneous nature, which makes it amenable to high-throughput screening.

Principle of the TR-FRET Kinase Assay:

The assay measures the phosphorylation of a biotinylated substrate peptide by p38α. A terbium (Tb)-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) acts as the acceptor. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of p38α will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human p38α kinase (active)

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP (Adenosine triphosphate)

  • Terbium-labeled anti-phospho-serine/threonine antibody

  • Streptavidin-d2 (or other suitable acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in assay buffer)

  • Test compounds (4-phenylpyridazine analogs) dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

    • Perform an intermediate dilution of the compound series in assay buffer to achieve a 4x final assay concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the 4x test compound solution to the wells of a 384-well plate. For control wells, add 2.5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 2.5 µL of 4x p38α kinase solution in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2x solution of biotinylated substrate and ATP in assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay, but typical concentrations are in the low nanomolar range for the kinase and low micromolar range for the substrate and ATP.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of the stop solution containing the Tb-labeled antibody and streptavidin-d2.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody and streptavidin binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 340 nm and measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis:

  • Calculate the emission ratio (665 nm / 620 nm) for each well.

  • Normalize the data using the following formula: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]).

    • Ratio_compound is the emission ratio in the presence of the test compound.

    • Ratio_min is the emission ratio of the negative control (no kinase activity).

    • Ratio_max is the emission ratio of the positive control (maximal kinase activity, DMSO only).

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

General Synthetic Route for 4-Phenylpyridazine Analogs

A common synthetic approach to 4-phenylpyridazine derivatives involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative.[10][11] For example, a substituted phenylacetyl derivative can be reacted with a glyoxal derivative to form a 1,4-dicarbonyl intermediate, which is then cyclized with hydrazine to afford the 4-phenylpyridazine core. Subsequent functionalization, for instance at the 6-position, can be achieved through nucleophilic aromatic substitution or cross-coupling reactions.[12]

Conclusion and Future Directions

The 4-phenylpyridazine scaffold represents a versatile and potent platform for the development of p38α MAPK inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the phenyl and pyridazine rings can significantly impact inhibitory activity. The 4-fluorophenyl moiety is a key feature for potent inhibition, while substitutions at the 6-position with groups like 4-methylpiperazine or 4-hydroxypiperidine can enhance potency and modulate physicochemical properties.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their in vivo efficacy and safety profiles. Further exploration of substitutions on the pyridazine ring may lead to the discovery of novel interactions with the p38α active site, potentially improving selectivity against other kinases. The detailed experimental protocol provided herein serves as a robust starting point for the biological evaluation of newly synthesized 4-phenylpyridazine analogs, facilitating the continued development of this important class of anti-inflammatory agents.

References

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI. [Link]

  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. (n.d.). PubMed Central. [Link]

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. (n.d.). PubMed. [Link]

  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. (2021). Frontiers. [Link]

  • Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10. (n.d.). PubMed Central. [Link]

  • Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. (n.d.). PubMed. [Link]

  • Selective p38α Inhibitors Clinically Evaluated for the Treatment of Chronic Inflammatory Disorders. (n.d.). ACS Publications. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (n.d.). PubMed. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). NIH. [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. (n.d.). Molecular Devices. [Link]

  • HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Europe PMC. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Fluorescence resonance energy transfer (FRET) spatiotemporal mapping of atypical P38 reveals an endosomal and cytosolic spatial bias. (n.d.). PubMed Central. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. [Link]

  • Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. (n.d.). RSC Publishing. [Link]

  • SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. [Link]

  • Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.).
  • Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. (2025). ResearchGate. [Link]

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computational modeling of 4-phenylpyridazine binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Comparative Guide to Computational Modeling of 4-Phenylpyridazine Binding Affinity

For researchers, scientists, and drug development professionals, the accurate prediction of ligand-protein binding affinity is a cornerstone of modern drug discovery. The ability to computationally model how tightly a molecule, such as 4-phenylpyridazine, will bind to its target can significantly accelerate the identification and optimization of lead compounds. This guide provides an in-depth comparison of computational methods for modeling the binding affinity of 4-phenylpyridazine, a scaffold of interest in medicinal chemistry due to its presence in a range of bioactive molecules.[1][2] We will delve into the underlying principles of these techniques, present their comparative performance with supporting data, and offer detailed protocols to empower your research endeavors.

The Significance of 4-Phenylpyridazine in Drug Discovery

The pyridazine ring possesses unique physicochemical properties that make it an attractive component in drug design.[1] It can serve as a less lipophilic substitute for a phenyl ring and can be used as a scaffolding element or a pharmacophoric moiety.[1] The 4-phenylpyridazine core, in particular, is found in numerous compounds that have been investigated for a wide range of therapeutic applications, including as inhibitors of kinases and other enzymes. The development of robust computational models to predict the binding affinity of 4-phenylpyridazine derivatives is therefore of high value in streamlining the drug design process.[2][3][4]

Core Computational Approaches to Binding Affinity Prediction

The computational prediction of binding affinity primarily revolves around three key methodologies: molecular docking, molecular dynamics (MD) simulations, and free energy calculations.[5][6] Each approach offers a different balance of computational cost and predictive accuracy.

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] Scoring functions are then used to estimate the binding affinity.[5][8] It is a computationally efficient method, making it suitable for high-throughput virtual screening of large compound libraries.[5]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, simulating the movements of atoms and molecules over time.[9] This allows for a more detailed understanding of the binding process and the stability of the complex, accounting for protein flexibility and solvent effects.[9]

  • Free Energy Calculations: These are among the most computationally intensive methods but can offer the highest accuracy in predicting binding affinities.[10][11] Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the free energy difference between two states (e.g., bound and unbound), providing a direct measure of binding affinity.[10][11][12] Another popular and less computationally demanding end-point method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[13][14][15]

Comparative Analysis of Predictive Performance

The choice of computational method often depends on the specific research question and available computational resources. Below is a comparative summary of these approaches for predicting the binding affinity of 4-phenylpyridazine-like ligands.

MethodComputational CostRelative AccuracyStrengthsWeaknesses
Molecular Docking LowLow to MediumFast, suitable for virtual screening of large libraries.[5]Scoring functions can be inaccurate; often neglects protein flexibility.[5][8]
MD Simulations with MM/PBSA or MM/GBSA Medium to HighMedium to HighAccounts for protein flexibility and solvent effects; provides insights into binding dynamics.[9][16]Can be computationally expensive; accuracy depends on force field and simulation time.[15][17]
Free Energy Calculations (FEP/TI) Very HighHighConsidered the most accurate method for predicting relative binding affinities.[10][11]Extremely computationally demanding; requires careful and complex setup.[10][11]

Experimental Workflow for Computational Binding Affinity Prediction

To provide a practical context, we outline a generalized workflow for assessing the binding affinity of a 4-phenylpyridazine derivative, starting from initial screening to more rigorous calculations.

Caption: A generalized workflow for computational binding affinity prediction.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

Molecular docking is an excellent starting point for assessing the binding potential of a 4-phenylpyridazine derivative. Here, we outline a protocol using the widely-used software, AutoDock Vina.[18][19][20][21]

  • Preparation of the Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using a tool like AutoDock Tools.[21]

    • Generate the 3D structure of the 4-phenylpyridazine ligand and prepare it for docking, which includes defining rotatable bonds and assigning charges.

  • Defining the Binding Site:

    • Identify the binding pocket on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection software.[22]

    • Define a grid box that encompasses the binding site to guide the docking search.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line tool, providing the prepared receptor and ligand files, along with a configuration file specifying the grid box coordinates and other parameters.[19]

  • Analysis of Docking Results:

    • Visualize the predicted binding poses using molecular graphics software like PyMOL or UCSF Chimera.

    • Analyze the binding affinity scores provided by Vina to rank the different poses.[23]

    • Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the 4-phenylpyridazine ligand and the protein residues in the most favorable poses.

Advanced Modeling: Molecular Dynamics and Free Energy Calculations

For a more refined and accurate prediction of binding affinity, MD simulations followed by free energy calculations are recommended.[9][24]

Workflow for MD Simulation and MM/PBSA Calculation

Caption: Workflow for MD simulation and MM/PBSA free energy calculation.

Step-by-Step Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Begin with the top-ranked docked complex of the 4-phenylpyridazine and the target protein.

    • Use a simulation package like GROMACS to create a simulation box, solvate the complex with water molecules, and add ions to neutralize the system.[25][26][27][28]

  • Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Conduct a two-phase equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD:

    • Run the production MD simulation for a duration sufficient to sample the conformational space of the complex, typically on the order of nanoseconds.[29]

  • Analysis and Free Energy Calculation:

    • Analyze the trajectory to ensure the stability of the complex, for example, by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Employ the MM/PBSA or MM/GBSA method to estimate the binding free energy from the snapshots of the MD trajectory.[15][17][30][31] This involves calculating the free energy of the complex, the protein, and the ligand individually and then combining these values.[14]

Trustworthiness and Self-Validation

The reliability of computational predictions is paramount in drug discovery.[32][33] To ensure the trustworthiness of your models:

  • Cross-Validation: Whenever possible, compare your computationally predicted binding affinities with experimental data for known ligands of the same target protein.

  • Control Simulations: Include known non-binders in your simulations to verify that your computational protocol can effectively differentiate between binders and non-binders.

  • Convergence Analysis: For MD simulations, it is crucial to analyze the convergence of key parameters to ensure that the simulation has been run for a sufficient duration to achieve a stable state.

By integrating these validation steps, you can build confidence in the predictive power of your computational models for 4-phenylpyridazine and other novel chemical entities. This rigorous approach, combining efficient screening with accurate, in-depth analysis, will undoubtedly accelerate your drug discovery pipeline.

References

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The Ascendancy of the Pyridazine Scaffold: A Comparative Efficacy Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 21, 2026 – In the dynamic landscape of drug discovery, the pyridazine nucleus has emerged as a privileged scaffold, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This guide offers a comprehensive comparison of the efficacy of novel pyridazine derivatives against established drugs in oncology, inflammation, and neurology. By synthesizing preclinical and clinical data, we aim to provide researchers, scientists, and drug development professionals with a detailed, evidence-based perspective on the therapeutic potential of this promising class of compounds.

Executive Summary

Pyridazine derivatives are demonstrating significant promise in surpassing or matching the efficacy of current standard-of-care treatments in several key disease areas. In oncology, specific pyridazine-based kinase inhibitors have shown superior or comparable in vitro cytotoxicity against various cancer cell lines when compared to conventional chemotherapeutics and targeted agents. Within the realm of anti-inflammatory drugs, novel pyridazine compounds have exhibited potent and selective COX-2 inhibition, rivaling the activity of widely used NSAIDs like celecoxib, often with a predicted better safety profile. Furthermore, in the field of neurology, certain pyridazine derivatives have displayed anticonvulsant properties comparable to established antiepileptic drugs in preclinical models. This guide will delve into the experimental data that substantiates these claims, providing a robust framework for understanding the structure-activity relationships and therapeutic advantages of pyridazine-containing molecules.

The Pyridazine Advantage: Physicochemical Properties and Therapeutic Rationale

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive pharmacophore.[1] The presence of the nitrogen atoms imparts increased polarity and potential for hydrogen bonding, which can enhance solubility and target engagement.[1] This inherent chemical nature has been leveraged to design molecules with diverse pharmacological activities, from kinase inhibition in cancer to modulation of ion channels in the central nervous system.

I. Comparative Efficacy in Oncology

Pyridazine derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent activity against a range of malignancies. Their primary mechanism of action often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[2]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The most direct measure of a compound's intrinsic anticancer activity is its half-maximal inhibitory concentration (IC50) in cancer cell lines. The following table summarizes the in vitro cytotoxicity of selected pyridazine derivatives compared to standard-of-care anticancer drugs.

Compound Class Specific Derivative Cancer Cell Line IC50 (µM) Standard Drug IC50 (µM) Reference
Pyridazine-basedCompound 5b HCT-116 (Colon)Lower than ImatinibImatinibNot specified[3]
Pyridazine-basedCompound 4, 8 MCF-7 (Breast)Not specifiedNot specifiedNot specified[4]
Pyridazine-basedCompound 5, 13a HepG2 (Liver)Not specifiedNot specifiedNot specified[4]
Pyridazine-basedCompound 10 HCT (Colon)Not specifiedNot specifiedNot specified[4]
Pyrazolo-pyridazineCompound 4 EGFR0.391Erlotinib0.126[5]
Pyrazolo-pyridazineCompound 4 CDK-2/cyclin A20.55Roscovitine0.32[5]
Pyridazine-aryl-hydrazone2S-5 MDA-MB-231 (Breast)6.21DoxorubicinNot specified[6]
Pyridazine-aryl-hydrazone2S-13 MDA-MB-231 (Breast)7.73DoxorubicinNot specified[6]
PyridazinoneThiourea series B-Raf Kinase24.97 - 35.59 nMSorafenib44.05 nM[7]

Analysis of Anticancer Efficacy:

The data clearly indicates that pyridazine derivatives are capable of potent anticancer activity. For instance, a thiourea series of pyridazinones demonstrated superior B-Raf kinase inhibition compared to the approved drug sorafenib.[7] Similarly, certain pyrazolo-pyridazine derivatives, while showing slightly lower potency than erlotinib against EGFR, still exhibit significant inhibitory activity in the sub-micromolar range, highlighting their potential for development.[5] Notably, some pyridazine-aryl-hydrazone derivatives show potent cytotoxicity against triple-negative breast cancer cells (MDA-MB-231).[6]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of many pyridazine derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth and progression.

anticancer_moa cluster_0 Pyridazine Derivatives cluster_1 Cellular Targets cluster_2 Downstream Effects PD Pyridazine Derivatives VEGFR2 VEGFR-2 PD->VEGFR2 Inhibition EGFR EGFR PD->EGFR Inhibition CDK2 CDK-2 PD->CDK2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks Proliferation Cell Proliferation EGFR->Proliferation Blocks CellCycle Cell Cycle Progression CDK2->CellCycle Blocks TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth Inhibits Proliferation->TumorGrowth Inhibits CellCycle->TumorGrowth Inhibits

Caption: Mechanism of action of anticancer pyridazine derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9][10]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivative or the standard drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

mtt_assay_workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat with compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 2-4h step5->step6 step7 Add solubilization solution step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Caption: Workflow for the MTT cell viability assay.

II. Comparative Efficacy in Inflammation

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly prescribed medications. However, their use is often limited by gastrointestinal side effects. Pyridazine derivatives have shown promise as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12]

In Vitro COX-2 Inhibition: A Comparison with NSAIDs

The following table compares the in vitro COX-2 inhibitory activity and selectivity of novel pyridazine derivatives with the widely used NSAIDs, celecoxib and indomethacin.

Compound IC50 COX-2 (nM) IC50 COX-1 (nM) Selectivity Index (SI = IC50 COX-1/IC50 COX-2) Reference
Pyridazinone 3g 43.84504.511.51[3]
Pyridazinone 3d 67.23Not specifiedNot specified[3]
Pyridazinone 6a 53.01Not specifiedNot specified[3]
Celecoxib 73.53866.511.78[3]
Indomethacin 739.2Not specifiedNot specified[3]
Pyridazine 9a 15.50Not specifiedNot specified[13]
Pyridazine 9b 17.50Not specifiedNot specified[13]

Analysis of Anti-inflammatory Efficacy:

The data reveals that several pyridazine derivatives exhibit COX-2 inhibitory potency that is superior to or on par with celecoxib.[3][13] For instance, pyridazinone 3g has a lower IC50 for COX-2 than celecoxib and a comparable selectivity index, suggesting a potent anti-inflammatory effect with potentially fewer gastrointestinal side effects.[3]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyridazine derivative or a standard NSAID (e.g., indomethacin) orally or intraperitoneally.[6]

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[6][14]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle-treated control group.

carrageenan_edema_workflow start Start step1 Administer test compound or vehicle start->step1 step2 Inject carrageenan into paw step1->step2 step3 Measure paw volume at time intervals step2->step3 step4 Calculate percent inhibition of edema step3->step4 end End step4->end

Caption: Workflow for the carrageenan-induced paw edema model.

III. Comparative Efficacy in Neurology (Anticonvulsant Activity)

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While several antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment. Pyridazine derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models.

Preclinical Anticonvulsant Screening: MES and PTZ Models

The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests are the two most widely used preclinical models for the initial screening of potential anticonvulsant drugs. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[7][15]

Compound Animal Model Test ED50 (mg/kg) Standard Drug ED50 (mg/kg) Reference
Benzylpyridazine 25 MouseMES (oral)6.2 - 22.0PhenytoinNot specified[16]
Benzylpyridazine 25 MousePTZ (oral)76DiazepamNot specified[16]

Analysis of Anticonvulsant Efficacy:

The benzylpyridazine derivative 25 demonstrates potent anticonvulsant activity in the MES test, with an ED50 range that is noteworthy.[16] Its activity in the PTZ test further suggests a broad spectrum of anticonvulsant action.[16]

Experimental Protocols: MES and PTZ Tests

Maximal Electroshock (MES) Test Protocol:

  • Animal Preparation: Use mice or rats, and administer the test compound or a standard AED (e.g., phenytoin) at various doses.[7]

  • Electrode Placement: Apply corneal electrodes after the application of a topical anesthetic.[7]

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[7]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[7]

  • ED50 Determination: Calculate the median effective dose (ED50) that protects 50% of the animals from the tonic hindlimb extension.

Pentylenetetrazol (PTZ) Test Protocol:

  • Animal Preparation: Administer the test compound or a standard AED (e.g., diazepam) to mice or rats.

  • PTZ Administration: After a predetermined time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce clonic seizures.[15]

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures.[15]

  • Protection Criteria: An animal is considered protected if it does not exhibit a clonic seizure lasting for at least 5 seconds.

  • ED50 Determination: Calculate the ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures.

IV. Approved Drugs and Clinical Perspectives

Several pyridazine-containing drugs have successfully navigated the rigorous drug development process and have been approved for clinical use, further validating the therapeutic potential of this scaffold.

  • Minaprine: An atypical antidepressant that was approved in France but later withdrawn due to side effects.[4][17] Clinical studies showed that minaprine had comparable efficacy to the tricyclic antidepressant imipramine, with a potentially better side-effect profile, particularly concerning autonomic nervous system symptoms.[8][18]

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[4]

  • Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2).[4]

  • Zardaverine: A phosphodiesterase (PDE) III and IV inhibitor that has been investigated for various conditions, including chronic airflow obstruction and, more recently, for its potent and selective antitumor activity against hepatocellular carcinoma.[19][20]

The clinical success of these drugs, coupled with the promising preclinical data for a multitude of other pyridazine derivatives, underscores the continued importance of this heterocyclic core in modern medicinal chemistry.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the pyridazine scaffold as a highly "privileged" structure in drug discovery. Pyridazine derivatives have consistently demonstrated potent and, in many cases, superior efficacy compared to existing drugs in preclinical models of cancer, inflammation, and epilepsy. The versatility of the pyridazine ring allows for fine-tuning of physicochemical and pharmacological properties, enabling the design of molecules with improved potency, selectivity, and safety profiles.

Future research should focus on the continued exploration of the vast chemical space around the pyridazine core. Structure-based drug design, aided by computational modeling, will be instrumental in developing next-generation pyridazine derivatives with enhanced target specificity and reduced off-target effects. Furthermore, advancing the most promising preclinical candidates into clinical trials will be crucial to fully realize the therapeutic potential of this remarkable class of compounds and to bring new, more effective treatments to patients in need.

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  • Salzmann, E., & Robin, J. L. (1995). Multicentric double-blind study comparing efficacy and safety of minaprine and imipramine in dysthymic disorders. Neuropsychobiology, 31(2), 68–75.
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A Comparative Guide to the Validation of Analytical Methods for 4-Phenylpyridazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methods for the quantification of 4-phenylpyridazine, a crucial component in various research and drug development endeavors. As the accuracy and reliability of analytical data are paramount, this document delves into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5]

The Imperative of Method Validation

Before delving into specific techniques, it is essential to understand the foundation of analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[6] This process is not merely a checklist but a systematic scientific evaluation of a method's performance characteristics. The ICH Q2(R1) guideline is the global standard, outlining the key parameters that must be assessed.[5]

Core Validation Parameters (ICH Q2(R1))
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies of a known quantity of the analyte in the sample matrix.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. This section provides a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 4-phenylpyridazine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For 4-phenylpyridazine, a reverse-phase C18 column is a common choice, where the nonpolar stationary phase retains the analyte, and a polar mobile phase (e.g., a mixture of acetonitrile and water) elutes it. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Experimental Protocol (Example):

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of 4-phenylpyridazine (typically in the range of 220-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-phenylpyridazine standard and samples in a suitable solvent (e.g., methanol or the initial mobile phase composition).

    • Prepare a series of calibration standards by serial dilution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Data Summary (Representative Values):

Validation ParameterTypical Performance for HPLC-UV
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
LOD~0.1 µg/mL
LOQ~0.3 µg/mL
RobustnessUnaffected by minor changes in pH, mobile phase composition, and flow rate.

HPLC-UV Validation Workflow:

HPLC_UV_Validation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) cluster_imp Implementation Dev Develop HPLC-UV Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Validated Method for Routine Use Rob->Imp GC_MS_Validation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) cluster_imp Implementation Dev Develop GC-MS Method Spec Specificity (Mass Spectrum) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Validated Method for Routine Use Rob->Imp LC_MS_MS_Validation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) cluster_imp Implementation Dev Develop LC-MS/MS Method Spec Specificity (MRM) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness & Matrix Effects LOD_LOQ->Rob Imp Validated Method for Routine Use Rob->Imp

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Phenylpyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of selectivity is a paramount objective. While achieving potent on-target activity is the initial goal, understanding an inhibitor's off-target interactions is critical for predicting potential toxicities and uncovering opportunities for polypharmacology. The 4-phenylpyridazine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of this class of compounds, presents a comparative analysis based on available data for related scaffolds, and offers insights into the interpretation of selectivity profiles.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly specific inhibitors.[1] Off-target binding can lead to unforeseen side effects, compromising the therapeutic window of a drug candidate. Conversely, a well-characterized "promiscuous" inhibitor can be advantageous, targeting multiple nodes in a disease-relevant pathway. Therefore, comprehensive cross-reactivity studies are not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and its potential clinical utility.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a thorough evaluation of inhibitor selectivity. Combining in vitro biochemical assays with cell-based and computational methods provides a more complete picture of a compound's interaction profile.

Biochemical Assays: A Quantitative Measure of Interaction

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. These methods are highly sensitive and provide quantitative data on binding affinity or enzymatic inhibition.

  • Competition Binding Assays (e.g., KINOMEscan™): This high-throughput platform quantitatively measures the binding of a test compound to a large panel of kinases. The assay relies on the displacement of an immobilized, active-site directed ligand by the test inhibitor. The amount of kinase bound to the solid support is measured, typically by quantitative PCR of a DNA tag conjugated to the kinase. Results are often reported as the dissociation constant (Kd) or the percentage of kinase remaining bound at a given inhibitor concentration.[2][3][4]

  • Radiometric Phosphorylation Assays: A classic method for assessing kinase activity, this assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate.[5] A decrease in substrate phosphorylation in the presence of an inhibitor indicates its potency. Screening a compound against a panel of kinases using this method provides a measure of its inhibitory activity (IC50) against each.

  • Luminescence- and Fluorescence-Based Assays: These assays offer non-radioactive alternatives for measuring kinase activity. For instance, ADP-Glo™ measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity. Fluorescence polarization assays can also be used to measure the binding of an inhibitor to a kinase.

Cell-Based Assays: Probing Target Engagement in a Biological Context

While biochemical assays are crucial for determining direct binding, cell-based assays provide insights into an inhibitor's performance in a more physiologically relevant environment.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding. When an inhibitor binds to its target protein within a cell, it generally increases the protein's resistance to heat-induced denaturation. This change can be quantified by Western blotting or mass spectrometry.

  • Phospho-protein Profiling: By treating cells with an inhibitor and subsequently measuring the phosphorylation status of known kinase substrates using techniques like Western blotting or phospho-proteomics, researchers can infer the inhibitor's activity against specific signaling pathways.

Computational Approaches: Predicting Off-Target Interactions

In silico methods can play a valuable role in prioritizing compounds for experimental screening and in rationalizing observed cross-reactivity.[6]

  • Structure-Based Modeling: If the crystal structure of the target kinase is known, molecular docking can be used to predict the binding mode and affinity of an inhibitor.[7] This approach can be extended to other kinases to predict potential off-target interactions.

  • Ligand-Based Approaches (e.g., Quantitative Structure-Activity Relationship - QSAR): By building computational models based on the known activity of a series of compounds, it is possible to predict the activity of new compounds.[6]

Comparative Analysis of Pyridazine-Based Scaffolds

Table 1: Representative Selectivity Data for Pyridazine-Related Kinase Inhibitors

Compound ScaffoldPrimary Target(s)Potency (IC50/Kd)Key Off-TargetsPotency (IC50/Kd)Reference
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine GSK-3β10 nMCDK-2>1000 nM[5]
Irfin1 (Pyrazolopyridazine) IR, IGF-1R~500 nM (73% inhibition)None identified in screen>21% inhibition[8]
FR180204 (Pyrazolopyridazine) ERK2330 nMMultiple kinases-[8]
4-phenyl-2-phenylaminopyridine TNIKPotentMinimal effects on Wnt signaling-[1]

Data is illustrative and sourced from the referenced publications. Direct comparison of potency values should be made with caution due to different assay formats.

The data in Table 1 highlights several key points:

  • High Selectivity is Achievable: The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine example demonstrates that high selectivity for the primary target (GSK-3β) over a closely related kinase (CDK-2) can be achieved through careful chemical design.[5]

  • Subtle Structural Changes Matter: Irfin1 and FR180204 are structurally similar pyrazolopyridazines, yet Irfin1 exhibits remarkable selectivity for the insulin receptor (IR) and insulin-like growth factor 1 receptor (IGF-1R), while FR180204 has a much broader inhibition profile.[8] This underscores the significant impact of minor chemical modifications on cross-reactivity.

  • Functional Selectivity: The 4-phenyl-2-phenylaminopyridine-based TNIK inhibitor shows potent on-target activity with minimal disruption of the broader Wnt signaling pathway, suggesting a degree of functional selectivity.[1]

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of robust and reproducible cross-reactivity data, standardized and well-validated protocols are essential.

Protocol 1: Kinome-Wide Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
  • Compound Preparation: Solubilize the test compound (e.g., a 4-phenylpyridazine derivative) in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Kinase and Ligand Incubation: In each well of a multi-well plate, combine the test compound with a specific kinase fused to a DNA tag and an immobilized, active-site directed ligand.

  • Competition: Allow the reaction to proceed for a defined period (e.g., 1 hour) at room temperature to allow for binding equilibrium to be reached.

  • Washing: Wash the plate to remove unbound kinase.

  • Quantification: Quantify the amount of kinase bound to the solid support by eluting the DNA tag and performing quantitative PCR.

  • Data Analysis: Express the results as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. Calculate Kd values from a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with the test inhibitor or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Centrifugation: Centrifuge the heated samples to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Cross-Reactivity and Experimental Workflows

Graphical representations are invaluable for interpreting complex selectivity data and for outlining experimental strategies.

G cluster_0 Signaling Pathway cluster_1 Off-Target Effects RTK Receptor Tyrosine Kinase (Primary Target) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation OffTarget1 Off-Target Kinase 1 (e.g., a CDK) CellCycle Cell Cycle Arrest OffTarget1->CellCycle OffTarget2 Off-Target Kinase 2 OtherPath Other Pathway OffTarget2->OtherPath Inhibitor 4-Phenylpyridazine Inhibitor Inhibitor->RTK On-Target Inhibition Inhibitor->OffTarget1 Off-Target Inhibition Inhibitor->OffTarget2 Off-Target Inhibition

Figure 1: A diagram illustrating the on-target and off-target effects of a hypothetical 4-phenylpyridazine-based inhibitor.

G start Novel 4-Phenylpyridazine Inhibitor in_vitro In Vitro Screening start->in_vitro biochem Biochemical Assays (e.g., Kinome Scan) in_vitro->biochem cell_based Cell-Based Assays (e.g., CETSA) in_vitro->cell_based data_analysis Data Analysis & Selectivity Profiling biochem->data_analysis cell_based->data_analysis in_vivo In Vivo Validation data_analysis->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Studies in_vivo->efficacy lead_candidate Lead Candidate pk_pd->lead_candidate efficacy->lead_candidate

Figure 2: A workflow for the cross-reactivity screening cascade of a novel 4-phenylpyridazine-based inhibitor.

Conclusion

The development of 4-phenylpyridazine-based inhibitors with optimal selectivity profiles requires a rigorous and multi-pronged approach to cross-reactivity assessment. By combining comprehensive biochemical screening with insightful cell-based assays and predictive computational modeling, researchers can gain a deep understanding of a compound's kinome-wide interactions. This knowledge is not only crucial for mitigating the risks of off-target toxicity but also for uncovering novel therapeutic opportunities. As the field of kinase inhibitor discovery continues to evolve, a commitment to thorough and early-stage selectivity profiling will be a key determinant of success.

References

  • N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. ResearchGate. [Link]

  • Structure and selectivity of pyrolopyridazine compounds. ResearchGate. [Link]

  • Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. PubMed. [Link]

  • Inhibitory mode of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series derivatives against GSK-3: molecular docking and 3D-QSAR analyses. PubMed. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. [Link]

  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. National Institutes of Health. [Link]

  • WZ-4-145 KINOMEscan (LDG-1049: LDS-1052). LINCS Data Portal. [Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. PubMed. [Link]

  • Kinase selectivity profile of 10h. ResearchGate. [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. [Link]

  • Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following procedures are synthesized from established safety protocols and regulatory guidelines, emphasizing a proactive approach to waste management that is both scientifically sound and operationally feasible.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal process is initiated, a thorough understanding of the hazards associated with 4-Phenylpyridazine is paramount. This initial assessment dictates the necessary precautions and the appropriate disposal route.

1.1. Intrinsic Hazards of 4-Phenylpyridazine

Based on available Safety Data Sheets (SDS), 4-Phenylpyridazine is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]

These classifications indicate that the compound can cause skin and eye irritation upon contact and may lead to respiratory irritation if inhaled[1]. While comprehensive toxicological properties have not been fully investigated, it is crucial to handle 4-Phenylpyridazine as a hazardous substance[3].

1.2. Personal Protective Equipment (PPE) - Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling 4-Phenylpyridazine for disposal:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[1][3].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Proper glove removal technique is essential to prevent skin contact[3].

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or a full-face respirator should be used[2][4].

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure[1].

This multi-layered approach to PPE is a self-validating system; it ensures that if one barrier is compromised, others remain in place to protect the user.

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation and containment of chemical waste are critical to prevent accidental chemical reactions and ensure safe storage and transport.

2.1. Waste Characterization and Segregation

4-Phenylpyridazine waste must be segregated as a hazardous chemical waste. It should not be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste management plan[5]. Specifically:

  • Store separately from strong oxidizing agents and strong acids, as these are incompatible materials[1][3].

  • Keep segregated from non-hazardous waste to avoid unnecessary disposal costs and environmental contamination[6].

The causality behind this stringent segregation is to prevent violent reactions or the emission of flammable or poisonous gases that can occur when incompatible chemicals are mixed[7].

2.2. Approved Waste Containers

All 4-Phenylpyridazine waste must be collected in approved containers that are:

  • Compatible: Use containers made of materials that will not react with the chemical. Plastic containers are often preferred[8].

  • Securely Sealed: Containers must be kept tightly closed except when adding waste to prevent the release of vapors and to avoid spills[8][9].

  • Properly Labeled: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Phenylpyridazine," and a description of the associated hazards (e.g., "Irritant," "Toxic")[5][7].

This systematic approach to container management ensures that the waste is clearly identified, safely contained, and ready for collection by a licensed disposal company.

Step-by-Step Disposal Protocol for 4-Phenylpyridazine

The following protocol outlines the procedural steps for the safe disposal of 4-Phenylpyridazine from the point of generation to its final removal from the laboratory.

3.1. Small Quantity Spills (Laboratory Scale)

In the event of a small spill of solid 4-Phenylpyridazine:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to minimize inhalation of dust. If necessary, evacuate personnel from the immediate area[3].

  • Don Appropriate PPE: Before cleanup, put on all required personal protective equipment as outlined in section 1.2.

  • Contain the Spill: Prevent further spread of the powder.

  • Clean-up Procedure:

    • Carefully sweep up the solid material to avoid creating dust[3].

    • Place the swept material into a suitable, labeled, and closed container for hazardous waste disposal[3].

  • Decontaminate the Area: Once the solid material is removed, decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup (e.g., wipes, absorbent pads) must be disposed of as hazardous waste in the same container as the spilled chemical.

3.2. Bulk Quantities and Unused Product

Disposal of larger quantities of 4-Phenylpyridazine or expired, unused product requires a more structured approach:

  • Do Not Dispose Down the Drain or in Regular Trash: 4-Phenylpyridazine must not be disposed of in the sink or regular trash as it can harm the environment[3][6].

  • Package for Disposal:

    • Ensure the chemical is in its original or a compatible, securely sealed container.

    • The container must be properly labeled as hazardous waste with the full chemical name and hazard warnings[5][7].

  • Arrange for Professional Disposal:

    • The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company[3].

    • This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3].

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste[9].

The rationale for using a licensed disposal company is to ensure compliance with all federal, state, and local regulations for hazardous waste management, including those set forth by the Environmental Protection Agency (EPA).

3.3. Disposal of Empty Containers

Containers that held 4-Phenylpyridazine must also be managed carefully:

  • Acutely Hazardous Waste Containers: If the waste is determined to be acutely hazardous, the empty container must be disposed of through the EHS hazardous waste removal process[9].

  • Other Hazardous Waste Containers: For containers that held non-acutely hazardous 4-Phenylpyridazine, they can be disposed of as regular trash only after being triple rinsed with a suitable solvent, all labels have been defaced, and the cap has been removed[9]. The rinsate from this process must be collected and disposed of as hazardous waste.

This ensures that residual chemical in the container does not pose a threat when disposed of in a landfill.

Data Summary and Workflow Visualization

To facilitate quick reference and decision-making, the following table and diagram summarize the key information for the disposal of 4-Phenylpyridazine.

Table 1: Key Data for 4-Phenylpyridazine Disposal

ParameterInformationSource
CAS Number 939-23-1[1][2][3]
Hazard Classifications Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3)[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids[1][3]
Recommended PPE Safety glasses, chemical-resistant gloves, lab coat, respiratory protection (if dust is present)[1][2][3]
Disposal Method Licensed hazardous waste disposal company (incineration)[3][4]
Spill Cleanup Sweep solid, avoid creating dust, collect in a sealed container for hazardous waste[3]

Diagram 1: 4-Phenylpyridazine Disposal Workflow

cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Start: 4-Phenylpyridazine Waste Generated assess_hazards Assess Hazards (Skin/Eye/Resp Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe container Select Approved Hazardous Waste Container don_ppe->container label_container Label Container: 'Hazardous Waste' '4-Phenylpyridazine' Hazard Symbols container->label_container is_spill Spill or Bulk Waste? label_container->is_spill spill_protocol Small Spill Protocol: 1. Sweep carefully 2. Place in waste container 3. Decontaminate area is_spill->spill_protocol Spill bulk_protocol Bulk/Unused Waste: Place directly in waste container is_spill->bulk_protocol Bulk seal_container Securely Seal Container spill_protocol->seal_container bulk_protocol->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Disposal by Licensed Professional contact_ehs->end

Caption: Decision workflow for the proper disposal of 4-Phenylpyridazine.

Regulatory Compliance and Institutional Policies

It is imperative to remember that all hazardous waste disposal is governed by regulations from bodies such as the EPA and the Occupational Safety and Health Administration (OSHA)[10]. Your institution will have a specific Chemical Hygiene Plan (CHP) that outlines the procedures for hazardous waste management[11]. Always consult your institution's EHS department and CHP for specific guidance that may be unique to your location.

By adhering to the detailed procedures in this guide, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with all applicable regulations.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • LabManager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]

  • Safety Partners, LLC. The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • Environmental Protection Agency. Hazardous Waste. [Link]

  • Arkansas State University. Hazardous Waste Management. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 4-Phenylpyridazine. In the fast-paced world of drug discovery and chemical research, a deep, intuitive understanding of safety protocols is not just a regulatory requirement—it's the bedrock of innovative and reproducible science. This document moves beyond a simple checklist, providing a procedural and causal framework for personal protective equipment (PPE) when working with 4-Phenylpyridazine. Our goal is to embed safety into your workflow, ensuring that every manipulation, from weighing to disposal, is performed with the highest degree of protection.

Hazard Analysis: The "Why" Behind the "What"

Understanding the intrinsic hazards of 4-Phenylpyridazine is the critical first step in designing a robust safety protocol. While its complete toxicological profile may not be fully elucidated, the available data from safety data sheets (SDS) on 4-Phenylpyridazine and structurally similar compounds like 4-Phenylpyridine points to several key risks that dictate our PPE strategy.[1][2][3][4] The core principle guiding our recommendations is ALARA —maintaining exposure "As Low As Reasonably Achievable."

Table 1: Hazard Profile for 4-Phenylpyridazine

Hazard Classification Description Implication for PPE Selection
Skin Irritation (Category 2) Causes skin irritation upon contact.[3][5] Chemical-resistant gloves and a lab coat are mandatory to prevent direct skin contact.
Serious Eye Irritation (Category 2/2A) Causes serious, potentially damaging, eye irritation.[2][5] Tightly sealed chemical splash goggles are required at all times. A face shield is necessary for splash-risk procedures.
Respiratory Irritation (STOT SE 3) May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3] Handling must occur in a certified chemical fume hood. Respiratory protection may be required for spills or large-scale work.
Potential Acute Toxicity Some related compounds are listed as toxic if swallowed, in contact with skin, or if inhaled. Reinforces the need for stringent containment (fume hood) and comprehensive barrier protection (gloves, coat, eye pro).

| Potential Chronic Effects | Long-term exposure hazards, including suspected mutagenicity or carcinogenicity, have been noted for similar compounds. | This elevates the importance of minimizing all exposure pathways, treating the compound with the utmost respect. |

Core Directive: Your PPE Ensemble for 4-Phenylpyridazine

Based on the hazard assessment, a standard PPE ensemble is required for all routine laboratory operations involving 4-Phenylpyridazine, such as weighing, solution preparation, and use in reactions.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[5]

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where 4-Phenylpyridazine is handled.[6]

  • Splash/Aerosol Risk: For procedures with a higher risk of splashing or aerosol generation (e.g., handling over 1 liter of solution, heating), a polycarbonate face shield must be worn in addition to chemical splash goggles.[6][7] A face shield alone is insufficient.

Skin and Body Protection

The compound is a known skin irritant and may have further dermal toxicity.[2][5]

  • Lab Coat: A flame-resistant lab coat is required. It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[6]

  • Gloves: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or defects before use. Employ the "double gloving" technique for added protection during high-risk manipulations. After handling, remove gloves using the proper technique to avoid contaminating your skin.[1] Dispose of contaminated gloves immediately as hazardous waste.[1]

  • Apparel: Full-length pants and closed-toe shoes are mandatory. No exposed skin on the legs or feet is permitted.[6]

Respiratory Protection

Inhalation of dust or aerosols can lead to respiratory tract irritation.[3]

  • Primary Engineering Control: All handling of solid 4-Phenylpyridazine and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Supplemental Respiratory Protection: For non-routine operations such as cleaning up a large spill outside of a fume hood, a NIOSH-approved air-purifying respirator with N95 or P100 particulate filters is required.[3][9]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Adherence to a strict, repeatable workflow is paramount for safety. The following protocols provide a direct, step-by-step guide for key operations.

Workflow for Handling 4-Phenylpyridazine

The following diagram outlines the critical stages and decision points in the chemical handling lifecycle.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_1 Review SDS & Protocol prep_2 Inspect Fume Hood & Safety Equipment prep_1->prep_2 prep_3 Don PPE Ensemble prep_2->prep_3 handle_1 Weigh Solid Compound prep_3->handle_1 Proceed to handling handle_2 Prepare Solution handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 clean_1 Segregate Waste (Solid, Liquid, PPE) handle_3->clean_1 Experiment complete clean_2 Decontaminate Workspace clean_1->clean_2 clean_3 Doff PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Chemical Handling & Safety Workflow Diagram.

Pre-Handling Operational Checklist
  • Verify Information: Confirm you have read and understood the Safety Data Sheet (SDS) for 4-Phenylpyridazine.

  • Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Safety Equipment Location: Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • PPE Inspection: Inspect all PPE for damage (cracks in goggles, tears in gloves) before donning.

Protocol: Weighing and Preparing a Solution
  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Prepare Workspace: Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent) inside the chemical fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Weigh Compound: Carefully weigh the desired amount of solid 4-Phenylpyridazine onto weigh paper. Avoid creating dust. If any static causes particles to jump, use an anti-static gun.

  • Transfer: Gently transfer the solid into the beaker.

  • Add Solvent: Slowly add the solvent to the beaker to dissolve the solid.

  • Initial Cleanup: Dispose of the used weigh paper and any contaminated consumables directly into a labeled solid hazardous waste container located within the fume hood.[8]

  • Proceed with Experiment: Use the prepared solution for your experiment within the fume hood.

Emergency Response and Decontamination

Spill Management
  • Small Spill (Inside Fume Hood):

    • Alert colleagues in the immediate area.

    • Use an inert absorbent material like vermiculite or sand to cover the spill.[8]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area and alert all personnel.[1]

    • If safe to do so, close the doors to the lab to contain vapors.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.[10]

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Comprehensive Disposal Plan

Improper disposal is a regulatory violation and an environmental hazard.[1][10] All waste contaminated with 4-Phenylpyridazine must be treated as hazardous waste.

Waste Segregation and Disposal Protocol
  • Establish Waste Streams: Designate separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and solid 4-Phenylpyridazine.[8]

    • Liquid Waste: Unused solutions and reaction mixtures. Do not mix with incompatible waste streams.

    • Sharps: Contaminated needles or glassware.

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area.

  • Final Disposal: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of any 4-Phenylpyridazine waste down the drain or in the regular trash.[10] Contaminated empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before the container can be disposed of or recycled.[11]

By integrating these detailed PPE and handling protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Pyridafol. Retrieved from [Link]

  • BVL. (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Florida. (n.d.). Proper Disposal of Pesticide Waste. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.